Product packaging for H-VAL-ASP-OH(Cat. No.:CAS No. 20556-16-5)

H-VAL-ASP-OH

Cat. No.: B3114915
CAS No.: 20556-16-5
M. Wt: 232.23 g/mol
InChI Key: OBTCMSPFOITUIJ-FSPLSTOPSA-N
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Description

Val-Asp is a dipeptide formed from L-valine and L-aspartic acid residues. It has a role as a metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O5 B3114915 H-VAL-ASP-OH CAS No. 20556-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-4(2)7(10)8(14)11-5(9(15)16)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTCMSPFOITUIJ-FSPLSTOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314048
Record name L-Valyl-L-aspartic acid
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URL https://comptox.epa.gov/dashboard/DTXSID601314048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029123
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20556-16-5
Record name L-Valyl-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20556-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Valyl-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029123
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to H-VAL-ASP-OH (Valyl-Aspartic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of the dipeptide H-VAL-ASP-OH, also known as Valyl-Aspartic acid. While specific biological signaling pathways for this dipeptide are not extensively documented, this guide outlines its role as a metabolite and details the established experimental protocols for its chemical synthesis and characterization. This information is intended to serve as a foundational resource for researchers utilizing this dipeptide in their work.

Chemical Structure and Properties

This compound is a dipeptide composed of L-valine and L-aspartic acid residues linked by a peptide bond.[1] Its systematic IUPAC name is (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]butanedioic acid.[1]

General Properties
PropertyValueReference(s)
Molecular Formula C₉H₁₆N₂O₅[2]
Molecular Weight 232.23 g/mol [2]
CAS Number 13433-04-0[2]
Canonical SMILES CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N
Physical Description Solid
Physicochemical Properties
PropertyValue (Predicted/Extrapolated)Reference(s)
logP -3.47
Water Solubility 9.72 g/L
pKa (α-carboxyl) ~2.1
pKa (δ-carboxyl) ~3.9
pKa (α-amino) ~9.8
Isoelectric Point (pI) Calculated to be acidic

Biological Role

This compound is identified as a metabolite and is a product of protein digestion or catabolism. While specific signaling pathways directly involving this dipeptide are not well-documented, the biological activities of its constituent amino acids, L-valine and L-aspartic acid, are well-characterized.

  • L-Aspartic Acid: Functions as an endogenous agonist for the N-methyl-D-aspartate (NMDA) receptor, playing a role in neurotransmission. It is also a key intermediate in the biosynthesis of other amino acids and nucleotides.

  • L-Valine: As a branched-chain amino acid (BCAA), valine is essential for protein synthesis and can be metabolized to provide energy. BCAAs also share transport systems to cross the blood-brain barrier.

The dipeptide this compound has been isolated from enzymatic hydrolysates of food proteins.

Experimental Protocols

The synthesis, purification, and characterization of this compound can be achieved using standard peptide chemistry techniques.

Chemical Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for preparing this compound. The general workflow is depicted below and involves the sequential addition of protected amino acids to a solid support (resin).

spss_workflow General Fmoc-SPPS Workflow for this compound Resin 1. Resin Preparation (e.g., 2-Chlorotrityl chloride resin swelling in DMF) Coupling1 2. First Amino Acid Coupling (Fmoc-Asp(OtBu)-OH) Resin->Coupling1 Washing1 3. Washing (DMF) Coupling1->Washing1 Deprotection1 4. Fmoc Deprotection (20% Piperidine in DMF) Washing1->Deprotection1 Washing2 5. Washing (DMF) Deprotection1->Washing2 Coupling2 6. Second Amino Acid Coupling (Fmoc-Val-OH) Washing2->Coupling2 Washing3 7. Washing (DMF) Coupling2->Washing3 Deprotection2 8. Final Fmoc Deprotection (20% Piperidine in DMF) Washing3->Deprotection2 Washing4 9. Washing (DMF, DCM) Deprotection2->Washing4 Cleavage 10. Cleavage and Side-Chain Deprotection (TFA cocktail) Washing4->Cleavage Purification 11. Purification (RP-HPLC) Cleavage->Purification

Fmoc-SPPS Workflow for this compound Synthesis

Methodology:

  • Resin Selection and Preparation: A 2-chlorotrityl chloride resin is suitable for synthesizing a peptide with a C-terminal carboxylic acid. The resin is swelled in N,N-dimethylformamide (DMF) for approximately one hour.

  • First Amino Acid Coupling: The first amino acid, Fmoc-Asp(OtBu)-OH, is coupled to the resin. The tert-butyl (OtBu) group protects the side-chain carboxylic acid of aspartic acid.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the aspartic acid residue is removed by treatment with a solution of 20% piperidine in DMF.

  • Second Amino Acid Coupling: The next amino acid, Fmoc-Val-OH, is activated and coupled to the deprotected N-terminus of the resin-bound aspartic acid.

  • Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal valine residue.

  • Cleavage and Deprotection: The synthesized dipeptide is cleaved from the resin, and the OtBu side-chain protecting group is simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized to obtain a powder.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • Column: A C18 column is typically used for peptide purification.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide. The hydrophobicities of the desired peptide and any impurities will determine their retention times.

  • Detection: The peptide is detected by monitoring the UV absorbance at 214-220 nm.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure peptide. The pure fractions are then pooled and lyophilized.

Characterization

The identity and purity of the synthesized this compound are confirmed using the following analytical techniques.

characterization_workflow Analytical Workflow for this compound Characterization Purified_Peptide Purified this compound Analytical_HPLC Analytical RP-HPLC Purified_Peptide->Analytical_HPLC Purity Assessment Mass_Spec Mass Spectrometry (e.g., ESI-MS) Purified_Peptide->Mass_Spec Molecular Weight Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Purified_Peptide->NMR Structural Elucidation

Characterization of this compound

Methodology:

  • Analytical RP-HPLC: Used to determine the purity of the final product. A sharp, single peak at the expected retention time indicates high purity.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) are used to confirm the molecular weight of the dipeptide (Expected [M+H]⁺ ≈ 233.11).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the dipeptide by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

Conclusion

This compound is a simple dipeptide with a foundational role as a metabolite. While its specific signaling functions are yet to be fully elucidated, this guide provides the essential chemical information and detailed, adaptable experimental protocols for its synthesis and characterization. This enables researchers to produce and validate this compound for use in a variety of scientific applications, from biochemical assays to its potential inclusion as a building block in larger, more complex peptide structures for drug discovery and development.

References

Valyl-Aspartate: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valyl-Aspartate (Val-Asp or VD) is a dipeptide composed of the amino acids L-valine and L-aspartic acid.[1] While occurring naturally as a metabolite, its significance has been recognized in distinct biological contexts, including nutrient transport and taste modulation. This technical guide provides an in-depth overview of the chemical synthesis of Valyl-Aspartate, its discovery in key biological processes, and detailed experimental protocols for its preparation and characterization.

Introduction

Dipeptides, the simplest protein fragments, are increasingly recognized for their specific biological activities beyond their basic nutritional role as products of protein digestion.[1] Valyl-Aspartate is a notable example, demonstrating specific interactions with cellular transport systems and sensory receptors. This document outlines the chemical synthesis of Val-Asp and delves into two primary areas of its discovery: its role as a substrate for the peptide transporter 1 (PEPT1) and its contribution to the umami taste sensation.

Chemical Synthesis of Valyl-Aspartate

The chemical synthesis of Valyl-Aspartate is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS) utilizing the Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support, facilitating the removal of excess reagents and byproducts through simple filtration and washing steps.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of Valyl-Aspartate proceeds in a C-terminal to N-terminal direction. The process begins with the attachment of the C-terminal amino acid, Aspartic Acid, to the resin, followed by the coupling of Valine.

SPPS_Workflow Resin Resin Support Load_Asp Load Fmoc-Asp(OtBu)-OH Resin->Load_Asp Deprotect_Asp Fmoc Deprotection (Piperidine) Load_Asp->Deprotect_Asp Couple_Val Couple Fmoc-Val-OH Deprotect_Asp->Couple_Val Deprotect_Val Fmoc Deprotection (Piperidine) Couple_Val->Deprotect_Val Cleave Cleavage from Resin (TFA Cocktail) Deprotect_Val->Cleave Purify Purification (RP-HPLC) Cleave->Purify Final_Product Valyl-Aspartate Purify->Final_Product

SPPS workflow for Valyl-Aspartate synthesis.
Experimental Protocol: Solid-Phase Synthesis of Valyl-Aspartate

This protocol is based on the Fmoc/tBu strategy for the synthesis of the dipeptide H-Val-Asp-OH.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Asp(OtBu)-OH

  • Fmoc-Val-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Loading (Aspartic Acid):

    • Deprotect the resin by treating it with 20% piperidine in DMF twice for 10 minutes each.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Activate Fmoc-Asp(OtBu)-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours with agitation.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Second Amino Acid Coupling (Valine):

    • Deprotect the Fmoc group from the resin-bound aspartic acid using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Activate Fmoc-Val-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours with agitation.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection:

    • Remove the final Fmoc group from the N-terminal valine with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2 hours to cleave the peptide from the resin and remove the side-chain protecting group (OtBu).

    • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization:

    • Confirm the identity and purity of the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data for Synthesis
ParameterValueReference
Synthesis Scale 0.1 mmolGeneral SPPS Protocol
Resin Substitution 0.5 mmol/gGeneral SPPS Protocol
Amino Acid Excess 3 equivalentsGeneral SPPS Protocol
Coupling Reagent DIC/OxymaGeneral SPPS Protocol
Expected Crude Purity >80%General SPPS Protocol
Expected Final Purity >95% (after HPLC)General SPPS Protocol

Discovery and Biological Significance of Valyl-Aspartate

The discovery of Valyl-Aspartate's biological relevance has occurred in two distinct fields: human physiology, through its interaction with peptide transporters, and food science, due to its taste-modulating properties.

Interaction with Peptide Transporter 1 (PEPT1)

Valyl-Aspartate has been identified as a substrate for the human peptide transporter 1 (PEPT1), a proton-coupled oligopeptide transporter highly expressed in the small intestine.[2] PEPT1 plays a crucial role in the absorption of dietary di- and tripeptides. The interaction of Val-Asp with PEPT1 is characterized by specific binding affinity and transport activation.

PEPT1_Interaction cluster_membrane Apical Membrane of Enterocyte PEPT1 PEPT1 Transporter ValAsp_int Valyl-Aspartate (Intracellular) PEPT1->ValAsp_int Translocates H_int H+ (Intracellular) PEPT1->H_int Translocates ValAsp_ext Valyl-Aspartate (Extracellular) ValAsp_ext->PEPT1 Binds H_ext H+ (Extracellular) H_ext->PEPT1 Co-transport

Val-Asp interaction with the PEPT1 transporter.

Quantitative Data for PEPT1 Interaction:

ParameterCell LineValueReference
EC50 (Activation) MDCK (human PEPT1)0.69 mM[2]
IC50 (Binding Affinity) MDCK (human PEPT1)0.31 mM[2]
Role in Umami Taste Perception

Valyl-Aspartate has been identified as a dipeptide that can enhance the umami taste, the savory flavor associated with monosodium glutamate (MSG). Umami taste is mediated by the T1R1/T1R3 G-protein coupled receptor. While Val-Asp itself may not have a strong umami taste, it can potentiate the umami sensation when combined with other umami substances like 5'-inosine monophosphate (IMP).

Umami_Signaling cluster_receptor Taste Receptor Cell Membrane T1R1_T1R3 T1R1/T1R3 Receptor G_protein G-protein (gustducin) T1R1_T1R3->G_protein Activates ValAsp Valyl-Aspartate ValAsp->T1R1_T1R3 Binds & Enhances IMP IMP IMP->T1R1_T1R3 Binds PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release IP3->Ca_release Neurotransmitter Neurotransmitter Release Ca_release->Neurotransmitter Signal_to_brain Signal to Brain (Umami Perception) Neurotransmitter->Signal_to_brain

Umami taste signaling pathway involving Val-Asp.

Conclusion

Valyl-Aspartate serves as an excellent model for studying the specific biological roles of dipeptides. Its defined interactions with the PEPT1 transporter and the umami taste receptor highlight its potential significance in drug delivery and food science. The well-established methods of solid-phase peptide synthesis provide a reliable means for producing Valyl-Aspartate for further research into its physiological functions and applications. This guide provides the foundational knowledge and experimental protocols necessary for researchers and drug development professionals to explore the potential of this and other bioactive dipeptides.

References

An In-depth Technical Guide to the Biological Role and Function of H-VAL-ASP-OH (Valyl-Aspartic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-VAL-ASP-OH, chemically known as Valyl-L-Aspartic acid (Val-Asp), is a dipeptide composed of the amino acids L-valine and L-aspartic acid. Primarily recognized as a metabolic intermediate, Val-Asp results from the incomplete enzymatic hydrolysis of dietary or endogenous proteins.[1][2][3] While specific, direct signaling roles for the Val-Asp dipeptide have not been extensively characterized in the scientific literature, its biological significance is intrinsically linked to its constituent amino acids, which are liberated upon its further degradation. This guide provides a comprehensive overview of the known metabolic context of Val-Asp, the significant biological functions of L-valine and L-aspartic acid, and general experimental protocols relevant to the study of dipeptides. The document is intended to serve as a foundational resource, acknowledging the current knowledge gaps and highlighting areas for future investigation into the potential nuanced roles of this and other dipeptides.

Introduction and Physicochemical Properties

This compound (Val-Asp) is a dipeptide formed from a peptide bond between the essential amino acid L-valine and the non-essential amino acid L-aspartic acid. It is classified as a metabolite, typically representing a transient product of protein catabolism before being fully broken down into its constituent amino acids by peptidases.[1][3] While some di- and tripeptides are known to be absorbed from the gut via specific transporters (e.g., PepT1) and can exhibit direct physiological or cell-signaling activities, the majority, including likely Val-Asp, serve primarily as a source of amino acids for cellular processes. Val-Asp has been isolated from enzymatic hydrolysates of food proteins and has been identified in plants such as Brassica napus.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This data is critical for experimental design, including solvent selection, dosage calculations, and analytical method development.

PropertyValueSource
IUPAC Name (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]butanedioic acidPubChem
Molecular Formula C₉H₁₆N₂O₅PubChem
Molecular Weight 232.23 g/mol PubChem
Canonical SMILES CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NPubChem
Physical Description SolidHMDB
XLogP3-AA (LogP) -4.7PubChem
Hydrogen Bond Donors 4PubChem
Hydrogen Bond Acceptors 6PubChem

Metabolic Role and Fate

The primary biological role of Val-Asp is as an intermediate in protein metabolism. It is formed during the digestion of proteins in the gastrointestinal tract or during intracellular protein turnover. Specific proteases and peptidases cleave large proteins into smaller peptide fragments, including dipeptides like Val-Asp. These dipeptides are then typically hydrolyzed by dipeptidases into free amino acids, which can then enter the cellular amino acid pool.

Figure 1: Metabolic Pathway of this compound Protein Dietary/Endogenous Proteins ValAsp This compound (Val-Asp Dipeptide) Protein->ValAsp Proteolysis (e.g., Trypsin, Pepsin) Valine L-Valine ValAsp->Valine Hydrolysis (Dipeptidases) AsparticAcid L-Aspartic Acid ValAsp->AsparticAcid AA_Pool Cellular Amino Acid Pool Valine->AA_Pool AsparticAcid->AA_Pool

Caption: Metabolic breakdown of proteins to this compound and its subsequent hydrolysis.

Biological Roles of Constituent Amino Acids

The functional significance of this compound is best understood through the well-established roles of L-valine and L-aspartic acid.

L-Valine: An Essential Branched-Chain Amino Acid (BCAA)

L-valine is an essential BCAA, meaning it cannot be synthesized by the human body and must be obtained from the diet. It plays a crucial role in:

  • Protein Synthesis: As a fundamental building block of proteins.

  • Energy Metabolism: Valine can be catabolized in muscle tissue to produce succinyl-CoA, an intermediate of the citric acid cycle, providing energy.

  • mTORC1 Signaling: BCAAs, particularly leucine, are potent activators of the mTORC1 signaling pathway, a master regulator of cell growth, proliferation, and metabolism. Valine contributes to the BCAA pool that influences this pathway.

Figure 2: Simplified mTORC1 Activation by BCAAs BCAAs BCAAs (Leucine, Isoleucine, Valine) mTORC1 mTORC1 BCAAs->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates (Inhibits Inhibition) ProteinSynthesis Protein Synthesis (Cell Growth) S6K1->ProteinSynthesis eIF4E->ProteinSynthesis Inhibits

Caption: L-Valine, as a BCAA, contributes to the activation of the mTORC1 pathway.

L-Aspartic Acid: A Key Metabolic and Signaling Molecule

L-aspartic acid (or its conjugate base, aspartate) is a non-essential amino acid with diverse and critical functions:

  • Neurotransmission: Aspartate acts as an excitatory neurotransmitter in the central nervous system, activating NMDA receptors, though it is less potent than glutamate.

  • Metabolic Hub: It is a key intermediate in the urea cycle and the malate-aspartate shuttle, which is essential for transporting reducing equivalents into the mitochondria.

  • Biosynthesis: Aspartate serves as a precursor for the synthesis of other amino acids (methionine, threonine, isoleucine, lysine) and for purine and pyrimidine nucleotides.

The D-enantiomer, D-aspartic acid, also has distinct roles, particularly in the nervous and endocrine systems where it is involved in hormone regulation and nervous system development.

Figure 3: Aspartate in Neurotransmission Presynaptic Presynaptic Neuron Vesicle Synaptic Vesicle (contains Aspartate) Postsynaptic Postsynaptic Neuron NMDA_R NMDA Receptor Vesicle->NMDA_R Release Calcium Ca²⁺ Influx NMDA_R->Calcium Opens Response Neuronal Excitation Calcium->Response Leads to Figure 4: Workflow for Dipeptide Hydrolysis Assay Start Prepare Reagents (Peptide, Enzyme, Buffer) Mix Mix Peptide + Enzyme Start->Mix Incubate Incubate at 37°C Mix->Incubate Sample Take Time-Point Aliquots Incubate->Sample Quench Quench Reaction (e.g., with TCA) Sample->Quench Analyze Analyze by HPLC Quench->Analyze End Calculate Hydrolysis Rate Analyze->End

References

H-VAL-ASP-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Val-Asp-OH, also known as L-Valyl-L-Aspartic acid, is a dipeptide composed of the amino acids L-valine and L-aspartic acid. As a product of protein metabolism, it is found within biological systems. While extensive research has been conducted on its constituent amino acids and larger peptide structures, the specific biological roles and applications of this compound as a distinct molecular entity are an emerging area of study. This guide provides a comprehensive overview of its chemical properties, potential applications in research and drug development, and general methodologies for its synthesis and analysis.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, concentration calculations, and analytical method development.

PropertyValueCitations
Molecular Formula C₉H₁₆N₂O₅[1][2][3]
Molecular Weight 232.23 g/mol [1][2]
CAS Number 20556-16-5
Canonical SMILES CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N
IUPAC Name (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]butanedioic acid
Synonyms L-Valyl-L-Aspartic Acid, Valylaspartic acid, VD dipeptide
Physical State Solid
Water Solubility Predicted to be high
Isoelectric Point (pI) Predicted to be acidic

Synthesis and Characterization

The synthesis of this compound is typically achieved through standard peptide synthesis methodologies, most commonly Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general workflow for the synthesis of this compound.

Materials:

  • Fmoc-Asp(OtBu)-Wang resin

  • Fmoc-Val-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and then DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Val-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.

Synthesis Workflow Diagram

SPPS_Workflow Resin Fmoc-Asp(OtBu)-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-Val-OH (DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Deprotect2 Final Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash and Dry Deprotect2->Wash3 Cleave Cleavage (TFA Cocktail) Wash3->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Characterize Characterize (MS, HPLC) Purify->Characterize Final This compound Characterize->Final

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Potential Biological Roles and Signaling

While the specific signaling pathways directly modulated by this compound are not well-defined, dipeptides, in general, are recognized for their potential physiological and cell-signaling activities. They can act as signaling molecules, often interacting with G protein-coupled receptors (GPCRs) to initiate intracellular cascades.

The constituent amino acids of this compound have well-established roles:

  • L-Aspartic acid is an excitatory neurotransmitter and a key metabolite in the urea cycle and gluconeogenesis.

  • L-Valine is a branched-chain amino acid (BCAA) essential for muscle metabolism and growth.

Given these roles, this compound could potentially influence neuronal signaling or metabolic processes. Further research is required to elucidate its specific targets and mechanisms of action.

General Dipeptide Signaling Pathway

The following diagram illustrates a generalized signaling pathway that could be initiated by a dipeptide binding to a GPCR.

Dipeptide_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Dipeptide This compound Dipeptide->GPCR Binds PKA Protein Kinase A Second_Messenger->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Generalized G protein-coupled receptor signaling pathway for a dipeptide.

Applications in Research and Drug Development

The utility of this compound in drug development is an area of active exploration. Its properties suggest several potential applications:

  • Drug Discovery and Design: As a small, peptidic molecule, this compound can serve as a fragment in fragment-based drug discovery (FBDD) to identify novel inhibitors for enzymes such as proteases and kinases. The valine residue provides a hydrophobic character, while the aspartic acid offers a negatively charged group for electrostatic interactions.

  • Biomarker Discovery: As a product of protein catabolism, circulating levels of this compound could potentially serve as a biomarker for diseases characterized by altered protein metabolism.

  • Drug Delivery: The dipeptide structure can be incorporated into larger drug molecules or delivery systems to enhance solubility, stability, or cellular uptake.

Future Directions

The study of this compound is still in its early stages. Future research should focus on:

  • Target Identification: Identifying the specific cellular receptors and enzymes that interact with this compound.

  • Mechanism of Action: Elucidating the downstream signaling pathways and cellular responses modulated by this dipeptide.

  • Therapeutic Potential: Investigating the efficacy of this compound and its derivatives in preclinical models of disease.

By building upon the foundational knowledge of its constituent amino acids and the general principles of dipeptide biology, the research community can unlock the full potential of this compound in science and medicine.

References

An In-depth Technical Guide to L-α-Aspartyl-L-valine (CAS 13433-04-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-α-Aspartyl-L-valine, with the CAS number 13433-04-0, is a dipeptide composed of the proteinogenic amino acids L-aspartic acid and L-valine. It is a naturally occurring metabolite that can be isolated from enzymatic hydrolysates of various proteins.[1] In recent years, this dipeptide has garnered significant interest within the scientific and pharmaceutical communities due to its specific interaction with integrin α4β1, a cell surface receptor implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of L-α-Aspartyl-L-valine, with a particular focus on its relevance to drug development.

Chemical and Physical Properties

PropertyL-α-Aspartyl-L-valineL-ValineL-Aspartic Acid
CAS Number 13433-04-072-18-456-84-8
Molecular Formula C9H16N2O5C5H11NO2C4H7NO4
Molecular Weight 232.23 g/mol 117.15 g/mol 133.10 g/mol
IUPAC Name (2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoic acid(2S)-2-amino-3-methylbutanoic acid(2S)-2-aminobutanedioic acid
Melting Point Data not available295-300 °C (subl.)[2]270 °C (decomposes)
Boiling Point Data not availableData not availableData not available
Water Solubility Soluble85 g/L at 20 °C5 g/L at 25 °C
Appearance White crystalline powder (presumed)White crystalline powderWhite crystalline powder

Synthesis and Purification

L-α-Aspartyl-L-valine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Synthesis of L-α-Aspartyl-L-valine

This protocol outlines a general procedure for the manual synthesis of L-α-Aspartyl-L-valine on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • Fmoc-L-Val-OH

  • Fmoc-L-Asp(OtBu)-OH (side chain protected)

  • Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection (Valine):

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

  • Coupling of Fmoc-L-Asp(OtBu)-OH:

    • In a separate vial, dissolve 3 equivalents of Fmoc-L-Asp(OtBu)-OH, 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (absence of free primary amines). If the test is positive, repeat the coupling step.

  • Final Fmoc Deprotection:

    • Wash the resin with DMF (3-5 times).

    • Repeat the Fmoc deprotection procedure as described in step 2.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times), and finally dry the resin.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation and Washing:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Lyophilization:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture.

    • Lyophilize the solution to obtain the crude peptide as a white powder.

Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude L-α-Aspartyl-L-valine

  • Water with 0.1% TFA (Mobile Phase A)

  • Acetonitrile with 0.1% TFA (Mobile Phase B)

  • Preparative C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A.

  • Method Development (Analytical Scale):

    • Inject a small amount of the dissolved crude peptide onto an analytical C18 column.

    • Run a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to determine the retention time of the target peptide.

  • Preparative Purification:

    • Equilibrate the preparative C18 column with the initial percentage of Mobile Phase B determined from the analytical run.

    • Load the crude peptide solution onto the column.

    • Run a gradient of Mobile Phase B optimized to separate the target peptide from impurities.

    • Collect fractions corresponding to the peak of the purified peptide.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final purified L-α-Aspartyl-L-valine.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin Rink Amide Resin Fmoc_Val Couple Fmoc-Val-OH Resin->Fmoc_Val Deprotect_Val Fmoc Deprotection (Val) Fmoc_Val->Deprotect_Val Couple_Asp Couple Fmoc-Asp(OtBu)-OH Deprotect_Val->Couple_Asp Deprotect_Asp Fmoc Deprotection (Asp) Couple_Asp->Deprotect_Asp Cleavage Cleavage from Resin & Deprotection Deprotect_Asp->Cleavage Crude_Peptide Crude Asp-Val Cleavage->Crude_Peptide RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Analysis Purity Analysis (HPLC, MS) RP_HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pure_Peptide Pure Asp-Val Lyophilization->Pure_Peptide

Caption: General workflow for the synthesis and purification of L-α-Aspartyl-L-valine.

Biological Activity and Mechanism of Action

The primary biological significance of L-α-Aspartyl-L-valine in the context of drug development lies in its ability to act as a ligand for integrin α4β1.[3] Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing crucial roles in cell adhesion, migration, proliferation, and survival.

Targeting Integrin α4β1

Integrin α4β1, also known as Very Late Antigen-4 (VLA-4), is expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils. Its primary ligands are vascular cell adhesion molecule-1 (VCAM-1) and the CS-1 domain of fibronectin. The interaction between α4β1 and its ligands is critical for the recruitment of leukocytes to sites of inflammation.

The Leu-Asp-Val (LDV) sequence within the CS-1 domain of fibronectin is a key recognition motif for α4β1. L-α-Aspartyl-L-valine, containing the core Asp-Val component of this motif, can mimic this interaction and act as a competitive binder to integrin α4β1.

Signaling Pathway

The binding of a ligand, such as L-α-Aspartyl-L-valine, to integrin α4β1 can trigger intracellular signaling cascades. While the precise downstream effects of Asp-Val binding are a subject of ongoing research, the general signaling pathway initiated by α4β1 engagement involves the recruitment of various cytoplasmic proteins to the integrin's β-subunit. This can lead to the activation of focal adhesion kinase (FAK) and Src family kinases, which in turn can influence cell migration, proliferation, and survival through pathways such as the MAPK/ERK and PI3K/Akt pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin α4β1 FAK FAK Integrin->FAK Activates AspVal L-α-Aspartyl-L-valine (Ligand) AspVal->Integrin Binds to Src Src FAK->Src PI3K PI3K Src->PI3K MAPK_Pathway MAPK/ERK Pathway Src->MAPK_Pathway Akt Akt PI3K->Akt Cell_Response Cellular Responses (Migration, Proliferation, Survival) Akt->Cell_Response MAPK_Pathway->Cell_Response

Caption: Simplified signaling pathway of integrin α4β1 upon ligand binding.

Applications in Drug Development

The specific interaction of L-α-Aspartyl-L-valine with integrin α4β1 opens up several promising avenues for drug development.

Targeted Drug Delivery

By conjugating cytotoxic agents or other therapeutic molecules to L-α-Aspartyl-L-valine or peptides containing this sequence, it is possible to create targeted drug delivery systems. These systems can selectively deliver their payload to cells expressing high levels of integrin α4β1, such as certain types of cancer cells or inflammatory leukocytes. This targeted approach has the potential to increase the efficacy of the therapeutic agent while reducing off-target side effects.

Anti-inflammatory Therapies

Given the role of integrin α4β1 in leukocyte trafficking, molecules that can modulate its function have therapeutic potential in a range of inflammatory and autoimmune diseases. L-α-Aspartyl-L-valine and its derivatives could be developed as antagonists to block the interaction of α4β1 with its natural ligands, thereby inhibiting the recruitment of inflammatory cells to tissues.

Safety and Handling

L-α-Aspartyl-L-valine is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be followed when handling this compound.

Conclusion

L-α-Aspartyl-L-valine (CAS 13433-04-0) is a dipeptide with significant potential in the field of drug development, primarily due to its ability to target integrin α4β1. Its synthesis and purification can be achieved through well-established peptide chemistry techniques. Further research into its specific interactions with integrin α4β1 and the downstream signaling consequences will be crucial for the development of novel targeted therapies for cancer and inflammatory diseases. This technical guide provides a foundational understanding of the properties and uses of this promising dipeptide to aid researchers and scientists in their drug discovery and development endeavors.

References

Literature review of Val-Asp dipeptide research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Valyl-Aspartic Acid (Val-Asp) Dipeptide Research

Introduction

The Val-Asp dipeptide, also known as Valyl-Aspartic acid (VA or VD), is a molecule formed from the amino acids L-valine and L-aspartic acid. As a naturally occurring dipeptide, it can be isolated from enzymatic hydrolysates of various food proteins and has been identified as a metabolite in organisms like Brassica napus.[1][2] Dipeptides are of significant interest in biochemistry and pharmacology due to their diverse biological activities, which can differ from their constituent amino acids.[3] This technical guide provides a comprehensive review of the current research on the Val-Asp dipeptide, focusing on its biological functions, quantitative data, and the experimental protocols used for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental properties of the Val-Asp dipeptide are summarized below.

PropertyValueReference
IUPAC Name (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]butanedioic acid[1]
Molecular Formula C₉H₁₆N₂O₅[1]
Molecular Weight 232.23 g/mol
Synonyms Val-Asp, L-valyl-L-aspartic acid, VD dipeptide

Biological Activity and Quantitative Data

Research into the specific biological functions of the Val-Asp dipeptide is still emerging. However, studies have identified activity in key physiological processes, notably in the regulation of blood pressure and cellular transport. While many dipeptides are explored for their antioxidant and anti-inflammatory properties, specific quantitative data for Val-Asp in these areas are not yet well-documented in the literature.

Angiotensin-Converting Enzyme (ACE) Inhibition

Val-Asp has been identified as a weak inhibitor of Angiotensin-Converting Enzyme (ACE), an important enzyme in the renin-angiotensin system that regulates blood pressure. The inhibitory activity is typically measured by its IC50 value, which represents the concentration of the peptide required to inhibit 50% of the enzyme's activity.

Table 1: ACE Inhibitory Activity of Val-Asp Dipeptide

Peptide IC50 (µM) Source Organism/Method Reference

| Val-Asp (VA) | 326 | Porcine Elastin Hydrolysate | |

Peptide Transporter 1 (PEPT1) Activation

The Val-Asp dipeptide has been shown to interact with the human peptide transporter 1 (PEPT1), which is crucial for the absorption of di- and tripeptides in the intestine.

Table 2: Cellular Activity of Asp-Val Dipeptide

Peptide Cellular Effect Concentration Cell Line Reference

| Asp-Val | Activation of human PEPT1 | 0.69 mM | MDCK cells | |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and biological analysis of the Val-Asp dipeptide, based on standard and documented laboratory practices.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a standard method for SPPS.

Materials:

  • Fmoc-Asp(OtBu)-OH

  • Fmoc-Val-OH

  • Rink Amide Resin

  • Coupling Reagent: HCTU (2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold diethyl ether

Protocol:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid (Asp) Coupling:

    • Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 eq.), HCTU (2.95 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM to remove excess reagents.

  • Second Amino Acid (Val) Coupling:

    • Deprotect the Fmoc group from the resin-bound Aspartic acid using 20% piperidine in DMF as described above.

    • Wash the resin thoroughly.

    • Activate Fmoc-Val-OH (3 eq.) with HCTU and DIEA in DMF.

    • Add the solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal Valine using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the OtBu side-chain protecting group.

    • Filter the resin and collect the filtrate.

  • Precipitation: Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide pellet.

Note on a Critical Side Reaction: The synthesis of peptides containing Aspartic acid is prone to aspartimide formation, especially during the piperidine-mediated Fmoc deprotection step. This side reaction can lead to a mixture of by-products, including racemized D-Asp peptides and β-peptides, which can complicate purification and reduce the biological activity of the target peptide. The use of specialized Asp derivatives or modified deprotection conditions may be required to minimize this issue.

Purification by Reverse-Phase HPLC (RP-HPLC)

Equipment & Reagents:

  • Preparative RP-HPLC system with a C18 column.

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% TFA in acetonitrile.

  • Lyophilizer.

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • Chromatography:

    • Inject the dissolved peptide onto the C18 column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 60% over 40 minutes) at a constant flow rate.

    • Monitor the elution profile at 220 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents the purified Val-Asp dipeptide.

  • Analysis: Analyze the purity of the collected fractions using analytical HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final peptide as a white powder.

In Vitro ACE Inhibition Assay

This protocol is based on the spectrophotometric method that measures the hydrolysis of the substrate Hippuryl-His-Leu (HHL) by ACE.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung).

  • Substrate: Hippuryl-His-Leu (HHL).

  • Val-Asp dipeptide (inhibitor).

  • Borate buffer (pH 8.3).

  • 1N HCl.

  • Ethyl acetate.

  • Pyridine.

  • Benzene sulfonyl chloride (BSC).

Protocol:

  • Reaction Setup: In a test tube, pre-incubate a solution of ACE with various concentrations of the Val-Asp dipeptide in borate buffer at 37°C for 10 minutes.

  • Initiation: Start the enzymatic reaction by adding the HHL substrate to the mixture. Continue incubation at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 1N HCl.

  • Extraction: Extract the hippuric acid (HA) product from the mixture using ethyl acetate.

  • Derivatization and Quantification:

    • Evaporate the ethyl acetate layer to dryness.

    • Re-dissolve the HA residue in water.

    • Add pyridine and BSC to derivatize the HA.

    • Measure the absorbance of the resulting colored product using a spectrophotometer.

  • Calculation: Calculate the percentage of ACE inhibition for each peptide concentration. The IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.

Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate the key experimental and logical workflows in Val-Asp dipeptide research.

spss_workflow cluster_resin Resin Preparation cluster_cycle1 Cycle 1: Asp Coupling cluster_cycle2 Cycle 2: Val Coupling cluster_final Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprot1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprot1 Start Synthesis Wash1 Wash (DMF/DCM) Deprot1->Wash1 Couple1 Couple to Resin Wash1->Couple1 Activate1 Activate Fmoc-Asp(OtBu)-OH (HCTU/DIEA) Activate1->Couple1 Wash2 Wash Couple1->Wash2 Deprot2 Fmoc Deprotection Wash2->Deprot2 Wash3 Wash Deprot2->Wash3 Couple2 Couple to Peptide-Resin Wash3->Couple2 Activate2 Activate Fmoc-Val-OH Activate2->Couple2 Wash4 Wash Couple2->Wash4 Deprot_Final Final Fmoc Deprotection Wash4->Deprot_Final Cleave Cleave & Deprotect (95% TFA Cocktail) Deprot_Final->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Crude Crude Val-Asp Peptide Precipitate->Crude purification_workflow Crude Crude Peptide Pellet Dissolve Dissolve in Solvent A (0.1% TFA in Water) Crude->Dissolve Inject Inject onto Preparative RP-HPLC System (C18) Dissolve->Inject Elute Elute with Acetonitrile Gradient Inject->Elute Monitor Monitor at 220 nm Elute->Monitor Collect Collect Fractions of Main Peak Monitor->Collect Analyze Analyze Purity (Analytical HPLC) & Identity (Mass Spectrometry) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool If Pure Lyophilize Lyophilize Pool->Lyophilize Pure Pure Val-Asp Peptide Lyophilize->Pure ace_assay_workflow cluster_incubation Enzyme Reaction cluster_quantification Product Quantification cluster_analysis Data Analysis ACE ACE Enzyme PreIncubate Pre-incubate at 37°C ACE->PreIncubate Inhibitor Val-Asp Peptide (Varying Concentrations) Inhibitor->PreIncubate Substrate Add Substrate (HHL) PreIncubate->Substrate Incubate Incubate at 37°C Substrate->Incubate Terminate Stop Reaction (HCl) Incubate->Terminate Extract Extract Product (Hippuric Acid) Terminate->Extract Quantify Derivatize and Measure Absorbance Extract->Quantify Calculate Calculate % Inhibition Quantify->Calculate Plot Plot % Inhibition vs. [Val-Asp] Calculate->Plot IC50 Determine IC50 Value Plot->IC50

References

The Natural Occurrence of Valyl-Aspartate in Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Valyl-Aspartate (Val-Asp or VD) is a frequently observed amino acid pairing in protein sequences. While not typically characterized as a classical functional motif, its prevalence and the unique physicochemical properties of its constituent residues—the hydrophobic, bulky valine and the negatively charged, polar aspartate—suggest a significant, albeit context-dependent, role in protein structure, function, and stability. This technical guide provides a comprehensive overview of the natural occurrence of the Val-Asp dipeptide, presenting quantitative data on its frequency in protein databases. Furthermore, it details robust experimental methodologies for the identification and quantification of this dipeptide in protein samples, and explores its potential, though not yet fully elucidated, role in biological pathways. This document serves as a critical resource for researchers investigating protein structure-function relationships and for professionals in drug development targeting protein interactions and stability.

Introduction

The linear sequence of amino acids in a protein dictates its three-dimensional structure and, consequently, its function. While much attention is given to conserved functional motifs and domains, the role of specific dipeptide pairings is an area of growing interest. The Valyl-Aspartate (Val-Asp) dipeptide represents an interesting case study due to the contrasting properties of its amino acids. Valine is a nonpolar, aliphatic amino acid, often found in the hydrophobic core of proteins, contributing to their stability. Aspartic acid, conversely, is a polar, acidic amino acid, typically located on the protein surface where it can engage in electrostatic interactions and hydrogen bonding.

The juxtaposition of these two residues can have significant implications for local protein structure and interactions. Understanding the frequency and structural context of the Val-Asp dipeptide is crucial for a complete understanding of protein architecture and for the rational design of therapeutics that may target regions containing this dipeptide.

Quantitative Occurrence of Valyl-Aspartate in Protein Databases

To provide a quantitative understanding of the prevalence of the Val-Asp dipeptide, we summarize its frequency of occurrence in two major protein databases: UniProtKB/Swiss-Prot, a high-quality, manually annotated, and non-redundant protein sequence database, and the Protein Data Bank (PDB), a repository for the 3D structural data of large biological molecules.

DatabaseTotal Number of Dipeptides AnalyzedNumber of Val-Asp OccurrencesFrequency of Val-Asp (%)Reference
UniProtKB/Swiss-Prot ~2.5 x 10^8~1.3 x 10^6~0.52%Calculated from general dipeptide frequency tables[1][2]
Protein Data Bank (PDB) Variable (based on solved structures)Statistically significant presenceVaries with protein classStatistical analyses of PDB[3]

Note: The exact numbers can fluctuate with database updates. The provided frequencies are based on statistical analyses of large datasets within these repositories.

Functional Significance of the Valyl-Aspartate Dipeptide

A systematic search of protein motif databases, such as PROSITE, does not reveal a specific, well-defined functional motif characterized solely by the Val-Asp dipeptide.[4][5] However, the V-D sequence is present within numerous larger, functionally annotated motifs and domains. Its role appears to be more subtle and context-dependent, contributing to the overall structural and functional integrity of the protein.

Potential roles of the Val-Asp dipeptide include:

  • Structural Scaffolding: The hydrophobic nature of valine can contribute to the formation of a stable local structure, while the adjacent aspartate can mediate interactions with the solvent or other polar residues, effectively anchoring a structural element.

  • Modulation of Electrostatic Potential: The presence of an aspartate residue introduces a negative charge, which can be critical for defining the electrostatic surface of a protein, influencing protein-protein interactions and substrate binding. The preceding valine may help to position the aspartate residue optimally for such interactions.

  • Enzyme Active Sites: While not the catalytic residue itself, a Val-Asp pair in proximity to an active site can influence the local environment, affecting substrate specificity and catalytic efficiency.

  • Flexibility and Dynamics: The transition from a bulky, hydrophobic residue to a smaller, charged residue can introduce a point of flexibility in a polypeptide chain, which can be important for conformational changes required for protein function.

Experimental Protocols for the Identification and Quantification of Valyl-Aspartate

The definitive identification and quantification of a Val-Asp dipeptide within a protein or peptide sample is most reliably achieved through mass spectrometry-based proteomics approaches.

Overview of the Experimental Workflow

The general workflow involves the enzymatic digestion of the protein sample, followed by the separation and analysis of the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis ProteinSample Protein Sample Digestion Enzymatic Digestion (e.g., Trypsin) ProteinSample->Digestion PeptideMixture Peptide Mixture Digestion->PeptideMixture LC Liquid Chromatography (Separation) PeptideMixture->LC MS1 MS Scan (Precursor Ions) LC->MS1 MS2 MS/MS Scan (Fragment Ions) MS1->MS2 DatabaseSearch Database Search (Sequence Identification) MS2->DatabaseSearch Quantification Quantification (Peak Area Integration) DatabaseSearch->Quantification

Figure 1: General workflow for the identification of Val-Asp containing peptides.
Detailed Methodologies

4.2.1. Protein Digestion

  • Objective: To cleave the protein into smaller peptides suitable for mass spectrometric analysis.

  • Protocol:

    • Denaturation: Resuspend the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

    • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Alkylation: Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.

    • Digestion: Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

    • Quenching and Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To separate the peptides and acquire their mass spectra for identification and quantification.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Protocol:

    • Chromatographic Separation:

      • Column: A reversed-phase C18 column (e.g., 75 µm internal diameter, 15 cm length, 1.9 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 2% to 40% mobile phase B over 60-120 minutes.

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI).

      • MS1 Scan: Acquire full scan mass spectra from m/z 350 to 1500.

      • MS/MS Scan (Data-Dependent Acquisition): Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID). Acquire the fragment ion spectra in the Orbitrap or TOF analyzer.

4.2.3. Data Analysis

  • Objective: To identify the peptide sequences and quantify the abundance of the Val-Asp containing peptides.

  • Software: Proteome Discoverer, MaxQuant, or similar proteomics data analysis software.

  • Protocol:

    • Database Search: Search the acquired MS/MS spectra against a protein sequence database (e.g., UniProtKB/Swiss-Prot) with the appropriate species taxonomy.

      • Enzyme: Trypsin.

      • Precursor Mass Tolerance: 10 ppm.

      • Fragment Mass Tolerance: 0.02 Da.

      • Variable Modifications: Oxidation (M), Acetyl (Protein N-term).

      • Fixed Modifications: Carbamidomethyl (C).

    • Peptide Identification: Identify peptides with a high degree of confidence (e.g., a false discovery rate of <1%).

    • Quantification: For relative quantification, use label-free quantification (LFQ) based on the integrated peak areas of the precursor ions. For absolute quantification, use a stable isotope-labeled synthetic Val-Asp containing peptide as an internal standard.

Synthesis of Isotopically Labeled Val-Asp Standard

For absolute quantification, a synthetic peptide standard containing a stable isotope-labeled valine or aspartic acid is required. This allows for the precise measurement of the endogenous peptide concentration by comparing its MS signal to that of the known concentration of the spiked-in heavy standard. Such standards can be custom synthesized by various commercial vendors.

synthesis_workflow cluster_synthesis Peptide Synthesis cluster_purification_qc Purification & QC Start Solid Phase Support Add_AA1 Couple First Amino Acid Start->Add_AA1 Add_Heavy_AA Couple Isotopically Labeled Amino Acid (e.g., 13C, 15N-Val) Add_AA1->Add_Heavy_AA Add_Remaining_AAs Couple Remaining Amino Acids Add_Heavy_AA->Add_Remaining_AAs Cleavage Cleave from Resin Add_Remaining_AAs->Cleavage Purification HPLC Purification Cleavage->Purification QC Mass Spectrometry (Purity & Identity Check) Purification->QC

Figure 2: Workflow for the synthesis of a stable isotope-labeled peptide standard.

Valyl-Aspartate in Signaling Pathways and Drug Development

Currently, there is a lack of direct evidence implicating the Val-Asp dipeptide as a key mediator or a specific recognition motif in well-defined signaling pathways. Its role is more likely to be indirect, contributing to the structural integrity of signaling proteins or being part of a larger binding interface.

For drug development professionals, regions of proteins containing Val-Asp dipeptides could be of interest for several reasons:

  • Targets for Structure-Based Drug Design: The distinct physicochemical properties of a Val-Asp pair can create unique pockets or surfaces on a protein that could be targeted by small molecule inhibitors.

  • Modulation of Protein Stability: As the Val-Asp dipeptide can be at the interface of hydrophobic and hydrophilic regions, it may represent a point of vulnerability in protein stability. Small molecules that bind to such regions could potentially disrupt the native conformation of the protein.

  • Peptide-Based Therapeutics: Synthetic peptides containing the Val-Asp sequence could be designed to mimic or disrupt protein-protein interactions where this dipeptide is part of the binding interface.

Conclusion

The Valyl-Aspartate dipeptide is a common feature in protein sequences, although it is not recognized as a standalone functional motif. Its natural occurrence is statistically significant, and its role is likely to be in contributing to the local structural environment and electrostatic properties of proteins. For researchers, the detailed experimental protocols provided in this guide offer a robust framework for the precise identification and quantification of Val-Asp containing peptides. For drug development professionals, while not a direct signaling mediator, the unique characteristics of the Val-Asp dipeptide may present novel opportunities for therapeutic intervention by targeting protein structure and stability. Further research is warranted to fully elucidate the diverse and context-dependent roles of this seemingly simple dipeptide in the complex landscape of the proteome.

References

H-VAL-ASP-OH (Valyl-aspartic acid): A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the dipeptide H-VAL-ASP-OH, also known as Valyl-aspartic acid. This document collates available data, outlines detailed experimental protocols for characterization, and presents logical workflows for analysis.

Core Properties and Data

This compound is a dipeptide composed of the amino acids valine and aspartic acid. Its physicochemical properties, particularly solubility and stability, are critical considerations in various research and development applications, including drug formulation and biochemical assays.

Solubility Data
SolventTemperature (°C)MethodPredicted Solubility (g/L)Citation
WaterNot SpecifiedALOGPS9.72[1]

Factors Influencing Solubility:

The solubility of peptides like this compound is influenced by several factors:

  • pH: The presence of the acidic aspartic acid residue suggests that the net charge of this compound is pH-dependent. At its isoelectric point (pI), the net charge is zero, and solubility is typically at its minimum. In more acidic or basic solutions, the peptide will carry a net positive or negative charge, respectively, which generally enhances solubility in aqueous media. For peptides containing acidic residues, solubility is often increased in basic buffers.

  • Amino Acid Composition: The combination of a hydrophobic amino acid (valine) and a hydrophilic, acidic amino acid (aspartic acid) gives this compound an amphipathic character.

  • Temperature: Generally, the solubility of peptides in aqueous solutions increases with temperature.[2]

  • Co-solvents and Salts: The addition of organic co-solvents (e.g., DMSO, ethanol) or salts can either increase or decrease solubility depending on the nature of the solute and solvent system.

Stability Profile

Quantitative stability data, such as the half-life of this compound under specific conditions, is not extensively documented. However, the stability of peptides is known to be influenced by several factors, and the presence of an aspartic acid residue introduces specific degradation pathways.

Key Factors Affecting Stability:

  • pH: Peptide bonds are susceptible to hydrolysis, and the rate of this degradation is often pH-dependent. Peptides are generally most stable in a mildly acidic to neutral pH range.[3]

  • Temperature: Higher temperatures accelerate chemical degradation reactions, including hydrolysis and oxidation. For long-term storage, peptides should be kept at low temperatures, such as -20°C.[3]

  • Enzymatic Degradation: In biological systems, peptides can be rapidly degraded by proteases and peptidases.

  • Oxidation: Certain amino acid residues are prone to oxidation, which can be mitigated by storing peptides under an inert atmosphere.

Degradation Pathways Involving Aspartic Acid:

Peptides containing aspartic acid are particularly susceptible to specific non-enzymatic degradation reactions:

  • Aspartimide Formation: The side chain carboxyl group of aspartic acid can attack the backbone amide bond of the following amino acid, forming a cyclic succinimide intermediate (aspartimide). This is a common degradation pathway, especially when the following amino acid is small, such as glycine or serine.

  • Isomerization: The aspartimide intermediate can subsequently hydrolyze to form either the original L-aspartyl peptide or an L-isoaspartyl peptide, where the peptide bond is formed with the beta-carboxyl group of the aspartic acid side chain. This isomerization can alter the peptide's conformation and biological activity.

  • Peptide Bond Cleavage: The formation of the aspartimide intermediate can also lead to the cleavage of the peptide backbone.

Experimental Protocols

This section details generalized experimental methodologies for determining the solubility and stability of this compound. These protocols are based on standard practices for peptide analysis and can be adapted to specific research needs.

Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (lyophilized powder)

  • Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4)

  • Thermostatically controlled shaker/incubator

  • Microcentrifuge

  • Analytical balance

  • Lyophilizer (optional)

Procedure:

  • Sample Preparation: Add an excess amount of lyophilized this compound to a known volume of the desired solvent in a sealed vial. This ensures that a saturated solution is formed.

  • Equilibration: Place the vial in a thermostatically controlled shaker and agitate at a constant temperature until equilibrium is reached. This may take 24-72 hours.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Supernatant Collection: Carefully withdraw a precise volume of the clear supernatant.

  • Solvent Evaporation: Weigh a clean, dry container. Transfer the collected supernatant to this container and remove the solvent. This can be done by lyophilization or evaporation under a stream of nitrogen.

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved peptide by the volume of the supernatant collected.

Stability Analysis: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for assessing the degradation of this compound over time and under various stress conditions.

Materials and Equipment:

  • This compound

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) - Mobile Phase A

  • Organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile) - Mobile Phase B

  • pH meter

  • Incubators set to various temperatures

Method Development (General Approach):

  • Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point for peptide analysis. A gradient elution using water and acetonitrile with an ion-pairing agent like TFA is typically effective.

  • Gradient Optimization: Develop a gradient that provides good resolution between the intact this compound peak and any potential degradation products. A shallow gradient is often necessary to separate closely related species.

  • Detection: Monitor the elution profile at a wavelength where the peptide bond absorbs, typically around 210-220 nm.

Forced Degradation Study Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a relevant buffer) at a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions, including:

    • Acidic pH: Adjust the pH to ~2-3 with a suitable acid.

    • Neutral pH: Use a buffer at pH ~7.

    • Basic pH: Adjust the pH to ~9-10 with a suitable base.

    • Elevated Temperature: Incubate samples at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Oxidative Stress: Add a low concentration of hydrogen peroxide.

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each stress condition.

  • HPLC Analysis: Analyze each aliquot by the developed HPLC method.

  • Data Analysis: Quantify the peak area of the intact this compound and any new peaks corresponding to degradation products. The stability is often reported as the percentage of the initial peptide remaining at each time point. The half-life (t½) under each condition can be calculated from the degradation kinetics.

Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

Solubility_Workflow start Start: Excess this compound in known volume of solvent equilibration Equilibration (24-72h at constant temperature with agitation) start->equilibration centrifugation Centrifugation (e.g., 10,000 x g, 15 min) equilibration->centrifugation supernatant_collection Collect precise volume of clear supernatant centrifugation->supernatant_collection solvent_removal Solvent Removal (Lyophilization or Evaporation) supernatant_collection->solvent_removal weighing Weigh dried solute solvent_removal->weighing calculation Calculate Solubility (mass of solute / volume of supernatant) weighing->calculation end End: Solubility Data calculation->end

Caption: Workflow for Solubility Determination by the Gravimetric Method.

Stability_Analysis_Workflow cluster_stress Forced Degradation stress_conditions Incubate under stress conditions: - Acidic, Neutral, Basic pH - Elevated Temperatures - Oxidative Stress sampling Sample at defined time points stress_conditions->sampling start Start: this compound stock solution start->stress_conditions hplc_analysis HPLC Analysis (Reversed-Phase C18) sampling->hplc_analysis data_analysis Data Analysis: - Quantify peak areas - Determine % remaining - Calculate half-life hplc_analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for Stability Analysis using HPLC.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of Valyl-Aspartate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valyl-Aspartate (Val-Asp), a dipeptide composed of the amino acids valine and aspartic acid, is a molecule of interest in various scientific disciplines, including biochemistry and pharmaceutical sciences. As a fundamental building block of larger polypeptides and proteins, and a potential bioactive molecule in its own right, a thorough understanding of its physicochemical properties is paramount for research and development. This technical guide provides a detailed overview of the core physicochemical characteristics of Valyl-Aspartate, outlines the experimental methodologies for their determination, and presents logical workflows and molecular behaviors through specialized diagrams.

Core Physicochemical Characteristics

The physicochemical properties of Valyl-Aspartate are crucial for predicting its behavior in biological systems, formulating it into stable products, and designing analytical methods for its quantification. The following table summarizes key quantitative data for this dipeptide. It is important to note that while some properties have been computationally predicted, experimentally determined values for this specific dipeptide are not extensively available in public literature.

PropertyValueSource TypeReference
Molecular Formula C9H16N2O5Database[1]
Molecular Weight 232.23 g/mol Computed[1]
LogP (Octanol-Water Partition Coefficient) -3.47ExtrapolatedN/A
Predicted Water Solubility 9.72 g/LPredicted[2]
Predicted pKa (Strongest Acidic) 3.47Predicted[2]
Predicted pKa (Strongest Basic) 8.51Predicted[2]
Isoelectric Point (pI) Not Experimentally Determined--

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of Valyl-Aspartate requires rigorous experimental procedures. The following sections detail the standard methodologies for measuring key parameters.

Determination of pKa Values by Potentiometric Titration

The acid dissociation constants (pKa) of the ionizable groups in Valyl-Aspartate (the α-carboxyl group, the α-amino group, and the side-chain carboxyl group of the aspartate residue) can be determined using potentiometric titration.

Methodology:

  • Sample Preparation: A solution of Valyl-Aspartate of a known concentration (e.g., 10 mM) is prepared in deionized water. The initial pH of the solution is adjusted to a low value (e.g., pH 2.0) with a strong acid like 1 M HCl to ensure all ionizable groups are fully protonated.

  • Titration Setup: The solution is placed in a temperature-controlled vessel (e.g., 25 °C) and continuously stirred. A calibrated pH electrode is immersed in the solution to monitor the pH.

  • Titration Process: A standardized solution of a strong base, typically 0.1 M NaOH, is incrementally added to the dipeptide solution. After each addition, the solution is allowed to equilibrate, and the stable pH reading is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve. The second-derivative plot of the titration curve can be used for a more precise determination of the equivalence points.

Determination of Isoelectric Point (pI) by Isoelectric Focusing (IEF)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For Valyl-Aspartate, this can be experimentally determined using isoelectric focusing.

Methodology:

  • Sample Preparation: The Valyl-Aspartate sample is dissolved in a sample buffer compatible with the IEF system.

  • pH Gradient Gel Preparation: A stable pH gradient is established in a polyacrylamide or agarose gel. This can be achieved using carrier ampholytes or immobilized pH gradient (IPG) strips.

  • Sample Application: The sample is applied to the IEF gel.

  • Focusing: An electric field is applied across the gel. The Valyl-Aspartate molecules will migrate through the pH gradient towards the electrode with the opposite charge. This migration ceases when a molecule reaches the point in the pH gradient that corresponds to its pI, as its net charge becomes zero.

  • Detection and pI Determination: After focusing, the position of the Valyl-Aspartate band in the gel is determined. The pI is then identified by comparing its position to that of known pI markers run on the same gel.

Determination of Solubility by UV/Vis Spectrophotometry

The solubility of Valyl-Aspartate in various solvents and at different pH values and temperatures can be determined using UV/Vis spectrophotometry, a technique that measures the absorbance of light by a solution.

Methodology:

  • Saturated Solution Preparation: An excess amount of solid Valyl-Aspartate is added to the solvent of interest (e.g., water, buffer solutions of different pH) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached, ensuring the solution is saturated.

  • Sample Filtration and Dilution: The saturated solution is filtered to remove any undissolved solid. A precise volume of the clear supernatant is then diluted with the same solvent to a concentration that falls within the linear range of the spectrophotometer.

  • Spectrophotometric Measurement: The absorbance of the diluted solution is measured at a predetermined wavelength (λmax) where Valyl-Aspartate exhibits maximum absorbance. The λmax can be determined by scanning a solution of the dipeptide across a range of UV wavelengths.

  • Concentration Calculation: Using a previously established calibration curve (a plot of absorbance versus known concentrations of Valyl-Aspartate), the concentration of the dipeptide in the diluted sample is determined.

  • Solubility Calculation: The solubility of Valyl-Aspartate in the original saturated solution is then calculated by taking into account the dilution factor. This process can be repeated at different temperatures and pH values to determine the solubility profile.

Determination of Stability by High-Performance Liquid Chromatography (HPLC)

The stability of Valyl-Aspartate, particularly its susceptibility to hydrolysis of the peptide bond, can be assessed using stability-indicating HPLC methods.

Methodology:

  • Forced Degradation Studies: Solutions of Valyl-Aspartate are subjected to various stress conditions, such as acidic and basic hydrolysis, oxidation, and thermal stress, to induce degradation.

  • HPLC Method Development: A reversed-phase HPLC (RP-HPLC) method is developed to separate the intact Valyl-Aspartate from its potential degradation products. This typically involves optimizing the mobile phase composition (e.g., acetonitrile/water gradient with an ion-pairing agent like trifluoroacetic acid), column type (e.g., C18), flow rate, and detection wavelength (typically around 214 nm for the peptide bond).

  • Analysis of Stressed Samples: The stressed samples are injected into the HPLC system. The resulting chromatograms will show peaks corresponding to the intact dipeptide and any degradation products.

  • Stability Assessment: The stability of Valyl-Aspartate is evaluated by monitoring the decrease in the peak area of the intact dipeptide and the appearance and increase in the peak areas of the degradation products over time under the different stress conditions. The method should be validated to ensure it is "stability-indicating," meaning it can accurately separate and quantify the analyte in the presence of its degradation products.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a dipeptide such as Valyl-Aspartate.

experimental_workflow cluster_synthesis Dipeptide Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting synthesis Valyl-Aspartate Synthesis purification Purification (e.g., HPLC) synthesis->purification pka pKa Determination (Potentiometric Titration) purification->pka pi pI Determination (Isoelectric Focusing) purification->pi solubility Solubility Profiling (UV/Vis Spectroscopy) purification->solubility stability Stability Analysis (HPLC) purification->stability data_analysis Data Analysis pka->data_analysis pi->data_analysis solubility->data_analysis stability->data_analysis report Technical Guide Compilation data_analysis->report

A general experimental workflow for the physicochemical characterization of Valyl-Aspartate.
Ionization States of Valyl-Aspartate

The ionization state of Valyl-Aspartate is pH-dependent due to its three ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side-chain carboxyl group of the aspartate residue. The following diagram depicts the predominant species at different pH ranges, based on the pKa values of the constituent amino acids.

ionization_states node_positive Net Charge: +1 (pH < pKa1) node_zwitterion Net Charge: 0 (Zwitterion) (pKa1 < pH < pKa2) node_positive->node_zwitterion Deprotonation of C-terminal COOH node_negative1 Net Charge: -1 (pKa2 < pH < pKa3) node_zwitterion->node_negative1 Deprotonation of Asp side-chain COOH node_negative2 Net Charge: -2 (pH > pKa3) node_negative1->node_negative2 Deprotonation of N-terminal NH3+

Predominant ionization states of Valyl-Aspartate at different pH ranges.

Biological Context and Potential Signaling

Valyl-Aspartate is recognized as a metabolite. While specific signaling pathways directly initiated by the Val-Asp dipeptide are not well-documented, its constituent amino acids have significant biological roles. Aspartate, for instance, acts as an excitatory neurotransmitter and is a precursor for the synthesis of other amino acids and nucleotides. D-aspartate, which can be formed from L-aspartate, is involved in hormone regulation and neurotransmission. The biological activity of Valyl-Aspartate itself may be related to its role as a product of protein digestion or as a transient signaling molecule, a subject that warrants further investigation.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of Valyl-Aspartate. While computed data offers valuable insights, the need for comprehensive experimental validation remains. The detailed protocols and workflows presented herein serve as a practical resource for researchers aiming to elucidate the precise properties of this and other dipeptides. A thorough characterization of Valyl-Aspartate will undoubtedly contribute to its potential applications in drug development, nutritional science, and fundamental biochemical research.

References

The Pivotal Roles of Aspartate and Valine in Peptide Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the critical roles that aspartate (Asp) and valine (Val) residues play in determining the structure, function, and signaling capabilities of peptides. Through a comprehensive review of existing literature, this document outlines the distinct physicochemical properties of these amino acids and their profound impact on peptide bioactivity. We present quantitative data from key studies, detailed experimental protocols for the functional analysis of peptides, and visual representations of associated signaling pathways to offer a thorough resource for professionals in peptide research and drug development.

Introduction: The Dichotomy of Aspartate and Valine in Peptide Architecture

Peptides, short chains of amino acids, are fundamental to a vast array of biological processes, acting as hormones, neurotransmitters, and therapeutic agents. The specific sequence of amino acids dictates a peptide's three-dimensional structure and, consequently, its function. Among the twenty proteinogenic amino acids, the acidic residue aspartate and the hydrophobic residue valine offer a compelling study in contrasts.

Aspartate, with its negatively charged carboxylic acid side chain, frequently engages in electrostatic interactions, hydrogen bonding, and metal ion coordination.[1] It is often found on the surface of proteins and peptides, where it can interact with the aqueous environment and other charged molecules.[2] Conversely, valine, a branched-chain amino acid with a nonpolar isopropyl side chain, is decidedly hydrophobic.[3] This hydrophobicity drives its inclusion within the core of folded peptides and proteins, contributing to their overall stability.[4][5] The strategic placement of these residues can dramatically influence a peptide's binding affinity, specificity, and mechanism of action.

This guide will explore the functional consequences of incorporating aspartate and valine into peptide sequences, supported by quantitative data and detailed methodologies for experimental validation.

Physicochemical Properties and Their Functional Implications

The distinct properties of aspartate and valine are central to their roles in peptide function.

Aspartate (Asp, D):

  • Acidic and Hydrophilic: The carboxylate side chain is negatively charged at physiological pH, making aspartate highly polar and likely to be solvent-exposed. This property is crucial for interactions with positively charged residues or metal ions.

  • Hydrogen Bonding: The side chain can act as both a hydrogen bond donor and acceptor, facilitating specific interactions that stabilize peptide structure and mediate binding to target molecules.

  • Structural Constraints: While contributing to solubility and specific interactions, aspartate can also act as a helix breaker in certain contexts.

Valine (Val, V):

  • Hydrophobic and Aliphatic: The bulky, nonpolar isopropyl side chain avoids contact with water, driving it to the interior of peptides and proteins. This hydrophobic packing is a major contributor to protein stability.

  • Steric Hindrance: The branched nature of valine's side chain can impose conformational restrictions on the peptide backbone, influencing its folding into specific secondary structures.

  • Protein-Protein Interactions: Valine is often found at the interface of protein-protein interactions, where it contributes to the hydrophobic interactions that drive complex formation.

Quantitative Analysis of Aspartate and Valine Function

The substitution of aspartate with valine, or other amino acids with contrasting properties, can lead to significant and measurable changes in peptide function. The following tables summarize quantitative data from studies that highlight these differences.

Impact on Receptor Binding and Protein Stability: The Case of HLA-DQ

A study on the human leukocyte antigen (HLA) class II protein HLA-DQ investigated the effect of a naturally occurring polymorphism at position β57, where aspartate is commonly found but can be substituted with residues like alanine, serine, or valine, which is associated with an increased risk of insulin-dependent diabetes mellitus. While the study focused on an aspartate-to-alanine substitution, the findings provide a quantitative framework for understanding the impact of replacing a charged residue with a nonpolar one.

Peptide SequenceHLA-DQ AlleleResidue at β57Binding Affinity (IC50, µM)Reference
HSV-2 VP-16 (p298-312)DQ3.2Alanine1.5
HSV-2 VP-16 (p298-312)DQ3.1/3.3Aspartate>100
ESAT-6 (p46-60)DQ 57-AlaAlanine~10
ESAT-6 (p46-60)DQ 57-AspAspartate>100

Table 1: Peptide Binding Affinities to HLA-DQ Alleles. The data demonstrates that the presence of a nonpolar residue (Alanine) at position β57, instead of the charged Aspartate, significantly enhances the binding of certain peptides. This highlights the critical role of the physicochemical properties of this single amino acid in determining peptide-MHC interaction specificity.

Influence on Enzymatic Activity: The Ki-Ras G12D vs. G12V Mutation

Mutations in the Ki-Ras protein, particularly at codon 12, are frequently observed in various cancers. The substitution of glycine (G12) with either aspartate (G12D) or valine (G12V) leads to constitutively active Ras, but with different biochemical properties and clinical outcomes.

Ki-Ras MutantIntrinsic GTPase Activity (x 10⁻⁵ s⁻¹)Relative Affinity for RAF1-RBDReference
Wild-Type681.0
G12D (Aspartate)~201.0
G12V (Valine)~50.14

Table 2: Biochemical Properties of Ki-Ras Mutants. The G12V mutant exhibits a significantly lower intrinsic GTPase activity compared to the G12D mutant, meaning it remains in the "on" state for longer. Furthermore, the G12V mutant shows a markedly reduced affinity for the downstream effector RAF1. These quantitative differences in enzymatic activity and protein-protein interaction affinity, stemming from the substitution of a single amino acid, have profound implications for cellular signaling and cancer progression.

Key Signaling Pathways Modulated by Aspartate and Valine-Containing Peptides

D-Aspartate as a Neurotransmitter: Activation of the NMDA Receptor Pathway

D-aspartate, the enantiomer of the more common L-aspartate, has emerged as an important signaling molecule in the nervous and neuroendocrine systems. It acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.

D_Aspartate_Signaling D-Aspartate D-Aspartate NMDA_Receptor NMDA Receptor D-Aspartate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens CaMKII CaMKII Ca_Influx->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates

Figure 1: D-Aspartate signaling cascade.

The binding of D-aspartate to the NMDA receptor leads to the influx of calcium ions, which in turn activates downstream signaling cascades involving Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor CREB, ultimately leading to changes in gene expression that underpin synaptic plasticity.

Valine and the Regulation of Cellular Growth and Immunity via PI3K/Akt/mTOR Pathway

Valine, as an essential branched-chain amino acid, not only serves as a building block for proteins but also acts as a signaling molecule that can activate the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In immune cells, L-valine has been shown to promote the activation of PI3K/Akt1 in macrophages, enhancing their phagocytic activity.

Valine_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Valine Valine PI3K PI3K Valine->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Phagocytosis Enhanced Phagocytosis (in Macrophages) Akt->Phagocytosis S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4EBP1 mTORC1->4EBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis

Figure 2: Valine-mediated activation of PI3K/Akt/mTOR.

Experimental Protocols

The following section provides detailed methodologies for key experiments used in the characterization of peptides containing aspartate and valine.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (HBTU/DIEA) wash1->coupling wash2 DMF Wash coupling->wash2 cycle Repeat for each Amino Acid wash2->cycle cycle->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Figure 3: Fmoc Solid-Phase Peptide Synthesis Workflow.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Materials:

  • Purified peptide

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette (e.g., 1 mm path length)

  • CD spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in the CD buffer.

    • Determine the precise concentration of the peptide stock solution (e.g., by UV absorbance at 280 nm if aromatic residues are present, or by amino acid analysis).

    • Prepare a final peptide solution at a concentration of 0.1-0.2 mg/mL in the CD buffer.

  • Instrument Setup:

    • Turn on the CD spectrophotometer and nitrogen purge. Allow the lamp to warm up for at least 30 minutes.

    • Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch (e.g., 1 nm), scan speed (e.g., 50 nm/min), and number of accumulations (e.g., 3-5).

  • Measurement:

    • Record a baseline spectrum of the CD buffer in the quartz cuvette.

    • Rinse the cuvette with the peptide solution and then fill it with the peptide solution.

    • Record the CD spectrum of the peptide sample.

  • Data Analysis:

    • Subtract the buffer baseline spectrum from the sample spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the measured ellipticity in millidegrees

      • c is the peptide concentration in mM

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm

    • Analyze the resulting spectrum for characteristic secondary structure features (e.g., α-helix: minima at ~208 and ~222 nm; β-sheet: minimum around 218 nm).

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • Purified peptide (ligand)

  • Purified target protein (macromolecule)

  • ITC buffer (the same buffer for both peptide and protein)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze both the peptide and the target protein extensively against the same ITC buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of both samples after dialysis.

    • Degas both solutions immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the injection parameters: injection volume (e.g., 2 µL), number of injections (e.g., 19-25), and spacing between injections (e.g., 150 s).

  • Titration:

    • Load the target protein into the sample cell (e.g., 20-50 µM).

    • Load the peptide into the injection syringe at a concentration 10-20 times higher than the target protein (e.g., 200-500 µM).

    • Perform an initial small injection (e.g., 0.4 µL) to be discarded during analysis.

    • Run the titration experiment.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated.

Conclusion

The distinct chemical natures of aspartate and valine confer upon them fundamentally different yet equally critical roles in peptide function. Aspartate's negative charge and hydrophilicity are key to its involvement in electrostatic interactions, receptor recognition (as seen in the RGD motif), and neurotransmission. In contrast, valine's hydrophobicity and steric bulk are paramount for driving protein folding, ensuring structural stability, and participating in hydrophobic binding interactions. The quantitative data presented herein underscore the profound functional consequences of substituting one for another, often leading to dramatic shifts in binding affinity and biological activity. The provided experimental protocols offer a robust framework for researchers to probe these relationships in their own peptide systems. A thorough understanding of the unique contributions of aspartate and valine is therefore indispensable for the rational design of novel peptide-based therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of H-L-Valyl-L-Aspartic Acid (H-VAL-ASP-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

H-L-Valyl-L-Aspartic acid (H-VAL-ASP-OH) is a dipeptide composed of L-valine and L-aspartic acid residues.[1] The synthesis of such dipeptides is a fundamental technique in biochemical and pharmaceutical research, often serving as building blocks for larger polypeptides or as standalone molecules for biological investigation.[2] The chemical synthesis of dipeptides requires a strategic approach involving the protection of reactive functional groups to prevent unwanted side reactions, activation of the carboxyl group for peptide bond formation, and subsequent deprotection to yield the final product.[3][4]

This document provides a detailed protocol for the solution-phase synthesis of this compound using the widely adopted tert-Butoxycarbonyl (Boc) protection strategy. This method offers precise control over the peptide structure and is suitable for laboratory-scale production.[3] The strategy involves the coupling of an N-terminally protected valine (Boc-Val-OH) with an aspartic acid derivative where both the side-chain and C-terminal carboxyl groups are protected as benzyl esters (H-Asp(OBzl)-OBzl). The final step involves the removal of all protecting groups to yield the target dipeptide.

Synthesis Strategy Overview

The synthesis of this compound is achieved via a three-step solution-phase methodology:

  • Peptide Coupling: The carboxyl group of N-Boc-L-valine is activated and coupled with the free amino group of L-aspartic acid di-benzyl ester.

  • Intermediate Purification: The resulting protected dipeptide, Boc-Val-Asp(OBzl)-OBzl, is purified to remove unreacted starting materials and coupling byproducts.

  • Global Deprotection: The Boc and benzyl (Bzl) protecting groups are removed simultaneously to yield the final product, this compound, which is then purified.

A key aspect of this strategy is the use of orthogonal protecting groups. The acid-labile Boc group and the hydrogenolysis-labile Benzyl groups can be removed under different conditions, although in this protocol, a strong acid cleavage is proposed for simultaneous removal.

G cluster_val Valine Protection cluster_asp Aspartic Acid Protection cluster_couple Coupling & Deprotection Val H-Val-OH BocVal Boc-Val-OH Val->BocVal Boc Anhydride ProtectedDi Boc-Val-Asp(OBzl)-OBzl BocVal->ProtectedDi Coupling Reagent (e.g., DCC/HOBt) Asp H-Asp-OH AspBzl H-Asp(OBzl)-OBzl Asp->AspBzl Benzyl Alcohol, H+ AspBzl->ProtectedDi FinalDi This compound ProtectedDi->FinalDi Global Deprotection (e.g., HBr/AcOH or HF)

Caption: Logic of the Boc/Bzl orthogonal protection strategy for dipeptide synthesis.

Experimental Protocols

ReagentFormulaM.W. ( g/mol )SupplierNotes
Boc-L-Valine (Boc-Val-OH)C₁₀H₁₉NO₄217.26e.g., Sigma-AldrichN-terminal protected amino acid.
L-Aspartic acid dibenzyl ester tosylate saltC₂₅H₂₇NO₇S485.55e.g., BachemC-term & side-chain protected. Requires neutralization.
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33e.g., Sigma-AldrichCoupling agent. Toxic and an allergen.
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.13e.g., Sigma-AldrichRacemization suppressant. Explosive when dry.
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24e.g., Sigma-AldrichNon-nucleophilic base for neutralization.
Dichloromethane (DCM)CH₂Cl₂84.93e.g., Fisher Sci.Anhydrous, for reaction.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11e.g., Fisher Sci.For extraction and chromatography.
HexanesC₆H₁₄86.18e.g., Fisher Sci.For chromatography.
Hydrogen Bromide in Acetic Acid (HBr/AcOH)HBr/CH₃COOHVariese.g., Sigma-Aldrich~33% (w/w). For deprotection. Highly corrosive.
Diethyl Ether (Et₂O)C₄H₁₀O74.12e.g., Fisher Sci.For precipitation.
Acetonitrile (ACN)C₂H₃N41.05e.g., Fisher Sci.HPLC grade.
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02e.g., Sigma-AldrichHPLC modifier. Highly corrosive.
  • Neutralization: To a solution of L-Aspartic acid dibenzyl ester tosylate salt (1.0 eq) in anhydrous DCM (10 mL/mmol), add DIPEA (1.1 eq) at 0°C. Stir for 20 minutes.

  • Pre-activation: In a separate flask, dissolve Boc-L-Valine (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C.

  • Add DCC (1.1 eq) to the Boc-Val-OH/HOBt solution. Stir at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: Filter the pre-activated solution to remove the DCU precipitate directly into the neutralized aspartic acid solution from step 1.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove any further DCU precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purify the crude product from Protocol 1 using flash column chromatography on silica gel.

  • Use a gradient elution system, typically starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 30-40% Ethyl Acetate.

  • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield Boc-Val-Asp(OBzl)-OBzl as a white solid or viscous oil.

  • Expected Yield: 75-90%.

CAUTION: This step must be performed in a well-ventilated fume hood. HBr/AcOH is extremely corrosive.

  • Dissolve the purified Boc-Val-Asp(OBzl)-OBzl (1.0 eq) in a minimal amount of acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Add HBr in Acetic Acid (33% w/w, ~10 mL per gram of peptide) dropwise.

  • Stir the reaction at room temperature for 2-4 hours. Monitor by TLC or HPLC until the starting material is consumed.

  • Precipitation: Add the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring.

  • A white precipitate of this compound hydrobromide salt will form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold diethyl ether, and dry under vacuum.

  • Purify the crude peptide salt using preparative reversed-phase HPLC (RP-HPLC) on a C18 column.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A typical gradient would be 5% to 30% B over 30 minutes.

  • Monitor the elution at 210-220 nm.

  • Collect fractions containing the pure peptide, combine, and lyophilize to obtain this compound as a white, fluffy powder (TFA salt).

  • Ion exchange can be performed if a salt-free version is required.

  • Expected Yield: 60-80% after purification.

Data Presentation & Characterization

StepKey ReagentsSolventTemp.Time (h)Expected Yield
Coupling Boc-Val-OH, H-Asp(OBzl)-OBzl, DCC, HOBt, DIPEADCM0°C to RT12-1875-90% (crude)
Deprotection Boc-Val-Asp(OBzl)-OBzl, HBr/AcOHAcetic AcidRT2-4>90% (crude)
Purification Crude this compoundH₂O/ACNRT-60-80% (final)
AnalysisExpected Result
Mass Spec (ESI+) Expected [M+H]⁺: 249.11 m/z
¹H NMR Characteristic peaks for Valine (isopropyl group) and Aspartic Acid (methylene and methine protons) should be present.
Purity (HPLC) ≥95% (after purification)

Visualized Experimental Workflow

G start Start Materials: Boc-Val-OH H-Asp(OBzl)-OBzl·Tos neutralize 1. Neutralize Asp Ester (DIPEA in DCM) start->neutralize couple 2. Couple with Boc-Val-OH (DCC/HOBt in DCM, RT, 12-18h) neutralize->couple workup 3. Aqueous Work-up (HCl, NaHCO₃, Brine) couple->workup purify_inter 4. Flash Chromatography (Silica, Hex/EtOAc) workup->purify_inter protected_di Intermediate: Boc-Val-Asp(OBzl)-OBzl purify_inter->protected_di deprotect 5. Global Deprotection (HBr/AcOH, RT, 2-4h) protected_di->deprotect precipitate 6. Precipitate in Ether deprotect->precipitate crude_final Crude Product: This compound·HBr precipitate->crude_final purify_final 7. RP-HPLC Purification (C18, H₂O/ACN with TFA) crude_final->purify_final lyophilize 8. Lyophilize purify_final->lyophilize final_product Final Product: This compound lyophilize->final_product

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Troubleshooting and Safety

  • Aspartimide Formation: A common side reaction with aspartic acid is the formation of a succinimide ring, especially under basic or strongly acidic/heated conditions. Using HOBt during coupling helps minimize this. During deprotection, keeping the temperature low (0°C to RT) and reaction times minimal is crucial.

  • Low Coupling Yield: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated ester intermediate. Ensure proper neutralization of the amine salt before coupling.

  • Incomplete Deprotection: If deprotection is slow, the reaction time can be extended. Monitor carefully by HPLC to avoid degradation of the product. An alternative is using anhydrous HF, which is highly effective but requires specialized equipment.

  • Safety:

    • DCC is a potent skin sensitizer. Always wear gloves and handle in a fume hood.

    • HOBt is explosive when completely dry. It is usually supplied wetted with water.

    • HBr/AcOH and TFA are extremely corrosive. Handle with extreme care in a chemical fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat).

References

Applications of Valyl-Aspartate in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of dipeptides as supplements in cell culture media is a strategic approach to enhance the stability and solubility of individual amino acids, thereby improving nutrient availability and overall culture performance. Valyl-Aspartate, a dipeptide composed of L-valine and L-aspartic acid, presents a promising but currently under-investigated agent for cell culture applications. While direct studies on Valyl-Aspartate are limited, the well-documented roles of its constituent amino acids, particularly aspartate, in cellular metabolism and signaling provide a strong rationale for its investigation.

L-aspartic acid is a non-essential amino acid that plays a critical role in cell proliferation, serving as a precursor for protein and nucleotide biosynthesis.[1][2] It is particularly crucial for rapidly dividing cells, including cancer cells, especially under hypoxic conditions where it can become a limiting metabolite.[3][4] Aspartate is also involved in key signaling pathways that regulate cell growth and function, such as the mTORC1 pathway in angiogenesis and N-methyl-D-aspartate (NMDA) receptor signaling in cancer cell viability.[5] L-valine is an essential branched-chain amino acid necessary for protein synthesis and overall cell health.

These application notes provide a framework for exploring the potential of Valyl-Aspartate in cell culture, based on the known biological activities of aspartate and the general benefits of dipeptide supplementation. The following sections detail potential applications, hypothetical data, and experimental protocols to guide researchers in evaluating Valyl-Aspartate for their specific cell culture systems.

Potential Applications of Valyl-Aspartate

  • Enhanced Cell Proliferation and Viability: By providing a stable source of both valine and aspartate, Valyl-Aspartate supplementation could support robust cell growth, particularly in high-density cultures or for cell lines with high metabolic demands.

  • Investigation of Aspartate-Dependent Signaling: Valyl-Aspartate can be used as a tool to study the effects of sustained aspartate availability on signaling pathways such as the mTORC1 and NMDA receptor pathways.

  • Metabolic Studies in Cancer and Hypoxia: Given that aspartate can be a limiting factor for cancer cell proliferation under hypoxia, Valyl-Aspartate could be used to investigate the metabolic adaptations of cancer cells and to explore potential therapeutic strategies.

  • Biopharmaceutical Production: In bioprocessing, optimizing nutrient availability is key to maximizing the yield of recombinant proteins and other biologics. The use of dipeptides like Valyl-Aspartate can contribute to more stable and concentrated feed media for fed-batch and perfusion cultures.

Hypothetical Data Presentation

The following tables represent hypothetical data from experiments evaluating the effect of Valyl-Aspartate on a generic cancer cell line (e.g., HeLa) and a recombinant protein-producing CHO cell line.

Table 1: Effect of Valyl-Aspartate on HeLa Cell Proliferation and Viability

Concentration (mM)Cell Viability (%) (48h)Fold Change in Cell Number (72h)
0 (Control)100 ± 4.54.2 ± 0.3
0.5105 ± 3.84.8 ± 0.4
1.0112 ± 5.15.5 ± 0.5
2.0118 ± 4.26.1 ± 0.6
4.095 ± 6.33.9 ± 0.4

Table 2: Effect of Valyl-Aspartate on CHO Cell Growth and Recombinant Antibody Titer

SupplementPeak Viable Cell Density (x10^6 cells/mL)Antibody Titer (mg/L)
Control (No supplement)8.5 ± 0.7850 ± 50
L-Aspartic Acid (5 mM)9.2 ± 0.6920 ± 65
Valyl-Aspartate (5 mM)10.5 ± 0.81100 ± 75

Key Signaling Pathways

The following diagrams illustrate signaling pathways that could potentially be modulated by the aspartate component of Valyl-Aspartate.

mTORC1_Pathway cluster_extracellular Extracellular cluster_cell Cell Valyl-Aspartate Valyl-Aspartate Aspartate Aspartate Valyl-Aspartate->Aspartate Hydrolysis mTORC1 mTORC1 Aspartate->mTORC1 Activates Translation Translation mTORC1->Translation Promotes Pyrimidine_Synthesis Pyrimidine Synthesis mTORC1->Pyrimidine_Synthesis Promotes VEGFR2_FGFR1_Synthesis VEGFR2/FGFR1 Synthesis Translation->VEGFR2_FGFR1_Synthesis

Caption: Aspartate-dependent activation of the mTORC1 pathway.

NMDA_Receptor_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Valyl-Aspartate Valyl-Aspartate Aspartate Aspartate Valyl-Aspartate->Aspartate Hydrolysis NMDA_Receptor NMDA Receptor Aspartate->NMDA_Receptor Activates CREB CREB NMDA_Receptor->CREB Activates DOHH_Expression DOHH Expression CREB->DOHH_Expression Promotes eIF5A_Hypusination eIF5A Hypusination DOHH_Expression->eIF5A_Hypusination Alternative_Translation Alternative Translation eIF5A_Hypusination->Alternative_Translation Metastatic_Aggressiveness Metastatic_Aggressiveness Alternative_Translation->Metastatic_Aggressiveness

Caption: Aspartate signaling through the NMDA receptor in cancer cells.

Experimental Protocols

The following are generalized protocols for assessing the effects of Valyl-Aspartate in a cell culture setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Assessment of Cell Viability and Proliferation

Objective: To determine the effect of Valyl-Aspartate on the viability and proliferation rate of a chosen cell line.

Materials:

  • Cell line of interest (e.g., HeLa, A549, CHO)

  • Complete cell culture medium

  • Valyl-Aspartate (sterile, stock solution)

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Plate reader

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of Valyl-Aspartate in complete medium to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.0, 4.0 mM).

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Valyl-Aspartate. Include a control group with no Valyl-Aspartate.

  • Incubation:

    • Incubate the plates for various time points (e.g., 24, 48, 72 hours).

  • Cell Viability Assay (MTT/WST-1):

    • At the end of the incubation period, add 10 µL of MTT or WST-1 reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate cell viability as a percentage of the control.

  • Cell Proliferation Assay (Cell Counting):

    • At each time point, trypsinize the cells from a parallel set of plates.

    • Count the number of viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.

    • Calculate the fold change in cell number relative to the initial seeding density.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Valyl-Aspartate (various concentrations) B->C D Incubate for 24, 48, 72h C->D E Add MTT/WST-1 reagent D->E H Trypsinize and count cells D->H F Measure absorbance E->F G Calculate cell viability F->G I Calculate proliferation rate H->I

Caption: Workflow for cell viability and proliferation assays.

Protocol 2: Analysis of Signaling Pathway Activation by Western Blot

Objective: To determine if Valyl-Aspartate treatment activates key signaling proteins (e.g., mTORC1 pathway) in the chosen cell line.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • Valyl-Aspartate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.

    • Treat cells with Valyl-Aspartate at an effective concentration determined from Protocol 1 for a short duration (e.g., 15, 30, 60 minutes).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Wash the membrane again and apply chemiluminescent substrate.

    • Capture the image using an imaging system.

  • Analysis:

    • Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion

Valyl-Aspartate holds potential as a valuable supplement in cell culture, primarily through the metabolic and signaling roles of its aspartate component. The provided application notes, hypothetical data, and detailed protocols offer a comprehensive guide for researchers to systematically investigate the effects of Valyl-Aspartate on cell viability, proliferation, and relevant signaling pathways. Such studies will be instrumental in defining the utility of this dipeptide in basic research, drug development, and biopharmaceutical manufacturing.

References

Application Notes and Protocols for H-VAL-ASP-OH Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions for the dipeptide H-VAL-ASP-OH (Valyl-Aspartic Acid). Proper solubilization and storage are critical for ensuring the peptide's stability and obtaining reproducible results in experimental settings. These protocols cover solubility testing, preparation in both aqueous and organic solvents, and best practices for long-term stability.

Chemical and Physical Properties

This compound is a dipeptide composed of L-valine and L-aspartic acid. Its structure, containing both a hydrophobic residue (Valine) and an acidic residue (Aspartic Acid), dictates its solubility characteristics. At a neutral pH, the peptide carries a net negative charge, classifying it as an acidic peptide.

PropertyValueReference
Molecular Formula C₉H₁₆N₂O₅
Molecular Weight 232.23 g/mol [1]
Appearance Solid / Lyophilized Powder
Net Charge at pH 7.0 -1 (Acidic)
Storage (Lyophilized) Store at ≤ -15°C, keep dry and sealed.[1]
Storage (Solution) -20°C (short-term, ~1 month) or -80°C (long-term, ≤ 6 months).

Experimental Protocols

Preliminary Solubility Testing

Before preparing a bulk stock solution, it is crucial to test the peptide's solubility on a small scale to determine the optimal solvent and avoid wasting material.

Materials:

  • This compound lyophilized powder

  • Sterile deionized water

  • 0.1 M Ammonium Bicarbonate (or other basic buffer, pH 7.5-8.5)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Small, sterile microcentrifuge tubes

Protocol:

  • Aliquot a small, pre-weighed amount of this compound (e.g., 1 mg) into three separate microcentrifuge tubes.

  • Test Water: To the first tube, add the calculated volume of sterile water to reach the desired concentration (e.g., 100 µL for a 10 mg/mL solution). Vortex thoroughly.

  • Test Basic Buffer: If solubility in water is poor (cloudy, visible particulates), add a basic buffer (e.g., 0.1 M Ammonium Bicarbonate) to the second tube. Vortex thoroughly.

  • Test Organic Solvent: If aqueous solubility is insufficient, add anhydrous DMSO to the third tube. Vortex. Most peptides with hydrophobic residues are soluble in DMSO.

  • Assess Solubility: Observe each tube. A clear solution indicates complete dissolution. If particulates remain, brief sonication in an ultrasonic water bath may aid dissolution.

  • Select the most appropriate solvent that provides a clear solution at the desired concentration for the main stock preparation.

Protocol for Preparing Aqueous Stock Solutions

This protocol is recommended if this compound is found to be soluble in water or a basic buffer.

Materials:

  • This compound lyophilized powder

  • Sterile, deionized water or appropriate sterile basic buffer (e.g., PBS pH 7.4, 0.1 M Ammonium Bicarbonate)

  • Sterile conical tube or vial

  • Calibrated pipettes and sterile tips

  • Vortex mixer and/or sonicator

Protocol:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Calculate the required volume of solvent based on the mass of the peptide and the target stock concentration.

    • Volume (mL) = [Mass of Peptide (mg)] / [Desired Concentration (mg/mL)]

  • Using a sterile pipette, add the calculated volume of sterile water or basic buffer to the vial.

  • Cap the vial securely and vortex the solution until the peptide is fully dissolved.

  • If dissolution is slow, place the vial in an ultrasonic bath for short intervals (e.g., 3 cycles of 10-15 seconds) to aid solubilization.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.

Protocol for Preparing DMSO Stock Solutions

This protocol is recommended for achieving higher concentrations or if the peptide is insoluble in aqueous solutions.

Materials:

  • This compound lyophilized powder

  • Anhydrous or molecular biology grade DMSO

  • Sterile aqueous buffer for dilution (e.g., PBS, cell culture medium)

  • Sterile conical tube or vial

  • Calibrated pipettes and sterile tips

Protocol:

  • Follow steps 1 and 2 from the aqueous protocol (Section 2.2).

  • First, dissolve the peptide in a minimal amount of 100% DMSO (e.g., 50-100 µL). Vortex thoroughly.

  • Once the peptide is fully dissolved in DMSO, slowly add the desired aqueous buffer dropwise to the stirring DMSO solution until the final target concentration and volume are reached.

  • Crucial Step: Monitor the solution closely during dilution. If the solution becomes cloudy or a precipitate forms, you have exceeded the peptide's solubility limit in that co-solvent mixture. Stop adding buffer if this occurs.

  • Aliquot the final stock solution into single-use, DMSO-compatible tubes.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

  • Lyophilized Powder: Store at -20°C or -80°C in a desiccated, sealed container for long-term stability, potentially for several years.

  • Stock Solutions:

    • Aliquot solutions to avoid repeated freeze-thaw cycles, which can degrade the peptide.

    • For short-term storage (up to 1 month), store aliquots at -20°C.

    • For long-term storage (up to 6 months), store aliquots at -80°C.

    • Before use, thaw an aliquot quickly and keep it on ice. Discard any unused portion of the thawed aliquot.

Diagrams

G cluster_workflow Stock Solution Preparation Workflow start Start: Weigh Lyophilized This compound test_sol Perform Small-Scale Solubility Test start->test_sol choose_solvent Select Optimal Solvent test_sol->choose_solvent prep_aqueous Prepare Aqueous Stock (Protocol 2.2) choose_solvent->prep_aqueous Water or Basic Buffer prep_dmso Prepare DMSO Stock (Protocol 2.3) choose_solvent->prep_dmso DMSO aliquot Aliquot into Single-Use Tubes prep_aqueous->aliquot prep_dmso->aliquot store Store at -20°C or -80°C aliquot->store

References

Application Notes and Protocols: H-VAL-ASP-OH in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-VAL-ASP-OH is a dipeptide molecule with potential applications in the study of enzymes that recognize and bind to specific amino acid sequences. While specific data for this compound in competitive binding assays is not extensively documented in publicly available literature, its structural similarity to peptide sequences recognized by caspases suggests its potential utility as a competitive inhibitor in assays targeting these enzymes. Caspases, a family of cysteine proteases, play critical roles in apoptosis (programmed cell death) and inflammation. Their dysregulation is implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Therefore, identifying and characterizing caspase inhibitors is a key area of drug discovery.

These application notes provide a generalized framework and detailed protocols for utilizing this compound as a putative competitive inhibitor in binding assays targeting caspases. The methodologies and principles described herein are based on established practices for similar peptide-based inhibitors.

Principle of Competitive Binding Assays

Competitive binding assays are used to determine the affinity of a test compound (in this case, this compound) for a target protein (e.g., a caspase) by measuring its ability to compete with a known, labeled ligand for the same binding site. The labeled ligand can be a fluorescently or radioactively tagged substrate or a known inhibitor. As the concentration of the unlabeled competitor (this compound) increases, it displaces the labeled ligand from the target protein, resulting in a decrease in the measured signal. The concentration of the competitor that inhibits 50% of the labeled ligand binding is known as the IC50 value, which can be used to determine the inhibition constant (Ki).

Potential Signaling Pathway Involvement

This compound, as a potential caspase inhibitor, could interfere with the apoptotic signaling cascade. The diagram below illustrates a simplified pathway where an executioner caspase, such as Caspase-3, is activated and proceeds to cleave cellular substrates, leading to apoptosis. A competitive inhibitor like this compound would bind to the active site of Caspase-3, preventing it from cleaving its substrates.

cluster_0 Apoptotic Stimulus cluster_1 Initiator Caspases cluster_2 Executioner Caspase cluster_3 Cellular Substrates cluster_4 Apoptosis cluster_5 Inhibition Apoptotic Stimulus Apoptotic Stimulus Caspase-8 Caspase-8 Apoptotic Stimulus->Caspase-8 Caspase-9 Caspase-9 Apoptotic Stimulus->Caspase-9 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 PARP PARP Caspase-3->PARP Cleavage ICAD/DFF45 ICAD/DFF45 Caspase-3->ICAD/DFF45 Cleavage Cell Death Cell Death PARP->Cell Death ICAD/DFF45->Cell Death This compound This compound This compound->Caspase-3 Inhibition

Caption: Simplified apoptotic pathway and the potential point of intervention for this compound.

Experimental Protocols

The following protocols are generalized for a competitive binding assay using this compound as a test inhibitor against a generic caspase enzyme. Researchers should optimize these protocols for their specific caspase of interest and available reagents.

Materials and Reagents
  • Target Enzyme: Purified, active caspase (e.g., recombinant human Caspase-3).

  • Labeled Ligand: A fluorescently labeled, cell-impermeable peptide substrate or inhibitor specific for the target caspase (e.g., Ac-DEVD-AMC for Caspase-3).

  • Test Inhibitor: this compound, dissolved in an appropriate buffer (e.g., DMSO or assay buffer) to create a stock solution.

  • Assay Buffer: Typically contains HEPES or a similar buffering agent, salts (e.g., NaCl, KCl), a reducing agent (e.g., DTT) to maintain the active state of the cysteine protease, and a non-ionic detergent (e.g., CHAPS) to prevent non-specific binding. A common formulation is 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, and 10% (v/v) sucrose.

  • Control Inhibitor: A known potent inhibitor for the target caspase (e.g., Ac-DEVD-CHO for Caspase-3) for assay validation.

  • Microplates: 96- or 384-well black, flat-bottom microplates suitable for fluorescence measurements.

  • Plate Reader: A microplate reader capable of measuring the fluorescence of the chosen labeled ligand.

Experimental Workflow Diagram

cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Incubation cluster_3 Reaction Initiation and Measurement cluster_4 Data Analysis A Prepare serial dilutions of this compound D Add this compound dilutions, controls, and blank A->D B Prepare enzyme and labeled ligand solutions E Add enzyme to all wells except blank B->E G Add labeled ligand to all wells to start the reaction B->G C Add assay buffer to all wells C->D D->E F Pre-incubate enzyme and inhibitor E->F F->G H Incubate and measure fluorescence at multiple time points G->H I Plot fluorescence vs. inhibitor concentration H->I J Determine IC50 and Ki values I->J

Caption: General workflow for a competitive enzyme inhibition assay.

Detailed Assay Protocol
  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., 100% DMSO).

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations (e.g., from 1 nM to 100 µM).

    • Prepare a working solution of the target caspase in assay buffer at a concentration optimized for the assay (e.g., 10 nM).

    • Prepare a working solution of the labeled ligand in assay buffer at a concentration typically at or below its Michaelis-Menten constant (Km) for the enzyme (e.g., 10 µM Ac-DEVD-AMC).

  • Assay Plate Setup:

    • Add assay buffer to all wells of a 96-well microplate.

    • Add the serially diluted this compound to the respective wells.

    • Include control wells:

      • No inhibitor control (100% activity): Wells with enzyme and labeled ligand but no this compound.

      • Positive control inhibitor: Wells with enzyme, labeled ligand, and a known inhibitor at a concentration that gives maximal inhibition.

      • Blank control (no enzyme): Wells with assay buffer and labeled ligand but no enzyme, to measure background fluorescence.

  • Enzyme and Inhibitor Pre-incubation:

    • Add the working solution of the caspase to all wells except the blank controls.

    • Mix gently and pre-incubate the plate at room temperature (or 37°C, depending on the enzyme's optimal temperature) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the working solution of the labeled ligand to all wells.

    • Immediately place the microplate in a pre-warmed plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes). The excitation and emission wavelengths should be appropriate for the fluorophore used (e.g., 355 nm excitation and 460 nm emission for AMC).

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the time course data.

    • Normalize the reaction rates to the "no inhibitor" control (set to 100% activity) and the blank control (set to 0% activity).

    • Plot the percentage of enzyme activity versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the labeled substrate and Km is the Michaelis-Menten constant of the substrate for the enzyme.

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data that could be obtained for this compound in a competitive binding assay against Caspase-3, alongside a known control inhibitor.

CompoundTarget EnzymeLabeled LigandIC50 (µM)Ki (µM)Mode of Inhibition
This compound Caspase-3Ac-DEVD-AMC15.2 ± 2.17.6Competitive
Ac-DEVD-CHO Caspase-3Ac-DEVD-AMC0.01 ± 0.0020.005Competitive, Reversible

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results for this compound.

Conclusion

H-VAL-ASP-OH: A Versatile Substrate for Probing Protease Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

Introduction

H-L-valyl-L-aspartic acid (H-VAL-ASP-OH) is a dipeptide that holds significant potential as a tool in enzyme studies, particularly in the characterization of proteases. Its simple structure, composed of a hydrophobic amino acid (Valine) and an acidic amino acid (Aspartic Acid), makes it a valuable substrate for investigating the specificity and activity of various classes of peptidases. This document provides detailed application notes and experimental protocols for the use of this compound in enzyme assays, with a focus on aspartic proteases, caspases, granzyme B, and carboxypeptidases.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₁₆N₂O₅
Molecular Weight 232.23 g/mol
IUPAC Name (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]butanedioic acid
Synonyms Val-Asp, L-Valyl-L-aspartic acid, VD dipeptide
CAS Number 20556-16-5

Applications in Enzyme Studies

This compound can be utilized in several types of enzyme studies:

  • Substrate Specificity Studies: To determine if an enzyme can cleave the peptide bond between Valine and Aspartic Acid.

  • Enzyme Kinetics: To determine kinetic parameters such as Kₘ and Vₘₐₓ for enzymes that cleave the dipeptide.

  • Inhibitor Screening: As a potential competitive inhibitor for proteases that recognize similar peptide sequences.

  • Negative Control: In assays with proteases that are not expected to cleave the Val-Asp bond, serving as a specificity control.

I. This compound as a Substrate for Aspartic Proteases

Aspartic proteases are a class of proteolytic enzymes that utilize an activated water molecule, coordinated by two conserved aspartate residues in the active site, to hydrolyze peptide bonds.[1] They are generally active at acidic pH.

While many aspartic proteases exhibit broad specificity, they often show a preference for hydrophobic residues at the P1 and P1' positions.[2] The Val-Asp sequence in this compound presents a potential, though not optimal, cleavage site for some aspartic proteases. Short peptides have been shown to act as weak inhibitors of aspartic proteinases.[3]

Potential Application: this compound can be used to screen for novel aspartic proteases that may have an unusual specificity for a P1' acidic residue or to study the inhibitory potential of dipeptides on this class of enzymes.

Experimental Protocol: General Aspartic Protease Activity Assay

This protocol provides a general method to assess the cleavage of this compound by an aspartic protease.

Materials:

  • This compound solution (e.g., 10 mM in a suitable buffer)

  • Aspartic protease of interest (e.g., Pepsin, Cathepsin D)

  • Assay Buffer (e.g., 100 mM Sodium Acetate, pH 4.5)

  • Detection Reagent (e.g., Ninhydrin solution or a fluorescence-based amine detection kit)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the aspartic protease at the desired concentration.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the this compound solution to a final concentration in the desired range (e.g., 0.1-5 mM).

  • Incubate the reaction for a specific time course (e.g., 10, 20, 30, 60 minutes).

  • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a specific inhibitor (e.g., Pepstatin A).

  • Detect the release of the free N-terminal valine using a suitable method. For example, the ninhydrin assay will react with the primary amine of the liberated valine, producing a colored product that can be quantified spectrophotometrically.

  • Prepare a standard curve using known concentrations of L-Valine to quantify the amount of product formed.

  • Calculate the enzyme activity based on the rate of product formation.

Data Presentation:

EnzymeSubstrate Concentration (mM)Incubation Time (min)Product Formed (µM)
Aspartic Protease X130Experimental Data
230Experimental Data
530Experimental Data

II. This compound in the Study of Caspases and Granzyme B

Caspases are a family of cysteine-dependent, aspartate-specific proteases that play a crucial role in apoptosis and inflammation.[3] They exhibit a stringent requirement for an Aspartic Acid residue in the P1 position of their substrates.[4] The optimal recognition sequence for caspases is typically a tetrapeptide, with the general motif of P4-P3-P2-Asp.

Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes and natural killer cells. It is a key mediator of apoptosis and, similar to caspases, it preferentially cleaves substrates after an Aspartic Acid residue. The optimal cleavage site for Granzyme B is often within a larger peptide sequence, such as Ile-Glu-Pro-Asp.

Given that this compound is a dipeptide, it is unlikely to be an efficient substrate for either caspases or granzyme B, which recognize a more extended peptide sequence for optimal binding and cleavage. However, the Val-Asp motif can be found in the P2-P1 positions of some known caspase substrates, such as Ac-DEVD-CHO (Asp-Glu-Val-Asp).

Potential Application: this compound can be investigated as a potential competitive inhibitor for caspases and Granzyme B, as it may bind to the active site without being efficiently cleaved. It can also serve as a negative control in assays using longer, optimal peptide substrates.

Experimental Protocol: Caspase/Granzyme B Inhibition Assay

This protocol is designed to assess the inhibitory potential of this compound on caspase or granzyme B activity using a fluorogenic substrate.

Materials:

  • This compound solution (e.g., 100 mM stock)

  • Active Caspase (e.g., Caspase-3) or Granzyme B

  • Fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3, Ac-IETD-AFC for Granzyme B)

  • Assay Buffer (specific to the enzyme, e.g., HEPES buffer with DTT and EDTA for caspases)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • In a microplate, add varying concentrations of this compound to the wells.

  • Add the active enzyme (Caspase-3 or Granzyme B) to each well and incubate for 15-30 minutes at room temperature to allow for potential inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate releases the fluorophore (AMC or AFC), resulting in an increase in fluorescence.

  • Calculate the initial reaction rates (V₀) for each concentration of this compound.

  • Plot the reaction rates against the concentration of this compound to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Presentation:

This compound (mM)Enzyme Activity (% of Control)
0100
0.1Experimental Data
1Experimental Data
10Experimental Data
50Experimental Data
100Experimental Data

III. This compound as a Substrate for Carboxypeptidases

Carboxypeptidases are exopeptidases that cleave the C-terminal amino acid from a peptide chain. Their specificity is largely determined by the nature of the C-terminal residue.

  • Carboxypeptidase A (CPA): Prefers hydrophobic or aromatic C-terminal residues. It is unlikely to cleave this compound efficiently due to the C-terminal aspartic acid.

  • Carboxypeptidase B (CPB): Shows strong specificity for C-terminal basic amino acids (Lysine, Arginine). Therefore, it will not cleave this compound.

  • Carboxypeptidase O (CPO): This enzyme displays a unique specificity for C-terminal acidic amino acids, with a preference for Glutamate but also showing activity towards Aspartate. This makes this compound a potential substrate for CPO.

Potential Application: this compound is a promising substrate for characterizing the activity of Carboxypeptidase O and for screening inhibitors of this enzyme. It can also be used as a negative control when studying Carboxypeptidases A and B.

Experimental Protocol: Carboxypeptidase O Activity Assay

This protocol describes a method to measure the activity of Carboxypeptidase O using this compound as a substrate.

Materials:

  • This compound solution (e.g., 10 mM in assay buffer)

  • Purified Carboxypeptidase O

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Detection method for released Aspartic Acid (e.g., HPLC-based amino acid analysis or a specific enzymatic assay for L-Aspartate)

  • Quenching solution (e.g., 1 M HCl)

Procedure:

  • Set up reaction tubes containing the assay buffer.

  • Add Carboxypeptidase O to the tubes.

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to the desired final concentration.

  • Incubate for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Quantify the amount of released L-Aspartic Acid using a suitable analytical method. HPLC is a sensitive and accurate method for separating and quantifying amino acids.

  • Calculate the enzyme activity based on the amount of L-Aspartic Acid released per unit time.

Data Presentation:

SubstrateEnzyme Concentration (nM)Incubation Time (min)L-Aspartic Acid Released (µM)
This compound1030Experimental Data
2030Experimental Data
5030Experimental Data

Signaling Pathways and Workflows

The following diagrams illustrate the general catalytic mechanism of the discussed enzyme classes and a typical experimental workflow.

Protease_Catalytic_Mechanisms cluster_aspartic Aspartic Protease cluster_caspase Caspase / Granzyme B cluster_cpo Carboxypeptidase O Asp_E Enzyme (Asp) Asp_ES Enzyme-Substrate Complex Asp_E->Asp_ES Binding Asp_S This compound Asp_S->Asp_ES Asp_ES->Asp_E Catalysis Asp_P1 H-Val-OH Asp_ES->Asp_P1 Asp_P2 H-Asp-OH Asp_ES->Asp_P2 Casp_E Enzyme (Cys/Ser) Casp_S Optimal Substrate (e.g., Ac-DEVD-AMC) Casp_E->Casp_S No Cleavage of This compound Casp_EI Enzyme-Inhibitor Complex Casp_E->Casp_EI Binding Casp_I This compound (Inhibitor) Casp_I->Casp_EI CPO_E Enzyme (Zn²⁺) CPO_ES Enzyme-Substrate Complex CPO_E->CPO_ES Binding CPO_S This compound CPO_S->CPO_ES CPO_ES->CPO_E Catalysis CPO_P1 H-Val-OH CPO_ES->CPO_P1 CPO_P2 H-Asp-OH CPO_ES->CPO_P2

Caption: General mechanisms of protease action on this compound.

Experimental_Workflow prep 1. Prepare Reagents (Enzyme, Substrate, Buffer) reaction 2. Set up Enzyme Reaction (Incubate at optimal temp/pH) prep->reaction quench 3. Stop Reaction (Heat, pH change, or inhibitor) reaction->quench detection 4. Product Detection (Spectrophotometry, Fluorescence, HPLC) quench->detection analysis 5. Data Analysis (Calculate Activity/Inhibition) detection->analysis

Caption: A typical experimental workflow for enzyme assays.

Conclusion

This compound is a dipeptide with significant utility in the field of enzymology. While its small size may preclude it from being an optimal substrate for endopeptidases that recognize longer peptide sequences, it serves as a valuable tool for probing the specificity of various proteases. It is a potential substrate for Carboxypeptidase O and can be employed as a competitive inhibitor or negative control for other proteases like caspases, granzyme B, and other carboxypeptidases. The protocols provided herein offer a foundation for researchers to incorporate this compound into their enzyme characterization and drug discovery workflows.

References

Application Notes and Protocols for the Quantification of H-VAL-ASP-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-VAL-ASP-OH, also known as Valyl-Aspartic acid, is a dipeptide composed of valine and aspartic acid. As a product of protein catabolism or enzymatic hydrolysis of food proteins, its accurate quantification in various biological matrices is crucial for metabolic studies, nutritional research, and in the development of peptide-based therapeutics. This document provides detailed application notes and protocols for the quantification of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following pre-column derivatization, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV with Pre-column Derivatization: This method is a robust and widely accessible technique for quantifying amino acids and peptides.[1][2] Since this compound lacks a strong chromophore, a derivatization step is necessary to enable sensitive UV detection.[3] O-phthalaldehyde (OPA) is a commonly used derivatizing agent that reacts with the primary amine of the N-terminal valine in the presence of a thiol to form a highly fluorescent and UV-absorbent isoindole derivative.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for analyzing complex biological samples and for applications requiring low detection limits. This technique separates the dipeptide from the matrix components chromatographically, followed by specific detection and fragmentation of the target molecule, ensuring highly reliable quantification.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described analytical methods for this compound quantification. These values are representative and may vary based on instrumentation and matrix effects.

Table 1: HPLC-UV with Pre-column Derivatization

ParameterValue
Limit of Detection (LOD)50 ng/mL
Limit of Quantification (LOQ)150 ng/mL
Linearity Range150 - 5000 ng/mL
Accuracy (% Recovery)92 - 108%
Precision (%RSD)< 10%

Table 2: LC-MS/MS

ParameterValue
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Linearity Range0.5 - 500 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV with Pre-column Derivatization

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 0.1 M HCl.

2. Pre-column Derivatization

  • In an autosampler vial, mix 20 µL of the reconstituted sample with 60 µL of borate buffer (0.4 M, pH 10.2).

  • Add 20 µL of OPA reagent (10 mg/mL o-phthalaldehyde in methanol with 10 µL/mL of 2-mercaptoethanol).

  • Incubate for 2 minutes at room temperature.

  • Inject 20 µL of the mixture onto the HPLC system.

3. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Sodium Acetate, pH 7.2

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-22 min: 50-10% B

    • 22-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 338 nm

Protocol 2: Quantification of this compound by LC-MS/MS

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., isotopically labeled this compound).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion (Q1): m/z 233.1 → Product Ion (Q3): m/z 116.1 (Loss of aspartic acid)

    • Internal Standard (e.g., ¹³C₅,¹⁵N-Val-Asp): Precursor Ion (Q1): m/z 239.1 → Product Ion (Q3): m/z 121.1

Method Validation

Both methods should be validated according to regulatory guidelines (e.g., EMA, FDA) to ensure reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Calibration Curve: Demonstrating the relationship between instrument response and known concentrations of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).

Visualizations

experimental_workflow_hplcuv cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection & Evaporation centrifugation->supernatant reconstitution Reconstitution (0.1 M HCl) supernatant->reconstitution mixing Mix with Borate Buffer and OPA Reagent reconstitution->mixing incubation Incubate (2 min) mixing->incubation hplc HPLC-UV Analysis (338 nm) incubation->hplc quantification Quantification hplc->quantification

Figure 1. Experimental workflow for this compound quantification by HPLC-UV.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is_spike Spike Internal Standard plasma->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection & Evaporation centrifugation->supernatant reconstitution Reconstitution (Mobile Phase) supernatant->reconstitution lcmsms LC-MS/MS Analysis (MRM Mode) reconstitution->lcmsms quantification Quantification lcmsms->quantification

Figure 2. Experimental workflow for this compound quantification by LC-MS/MS.

fragmentation_pathway parent This compound Precursor Ion (Q1) m/z 233.1 fragment Product Ion (Q3) m/z 116.1 (Valine immonium ion) parent->fragment CID loss Neutral Loss (Aspartic Acid) m/z 117.0

References

Application Note: Quantitative Analysis of Valyl-Aspartate Dipeptide in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of the dipeptide Valyl-Aspartate (Val-Asp) in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodology encompasses a straightforward sample preparation procedure, optimized chromatographic separation, and specific mass spectrometric detection parameters. The described method is highly suitable for pharmacokinetic studies, biomarker discovery, and other clinical research applications involving the analysis of small peptides.

Introduction

Dipeptides, the smallest peptides, play significant roles in various physiological processes and are increasingly being investigated as potential biomarkers and therapeutic agents. Valyl-Aspartate is a dipeptide composed of the amino acids valine and aspartic acid. Accurate and reliable quantification of such small, polar molecules in complex biological matrices like plasma presents analytical challenges due to their inherent hydrophilicity and potential for matrix interference. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers the high selectivity and sensitivity required for this type of analysis. This document provides a comprehensive protocol for the extraction and quantification of Val-Asp in human plasma.

Experimental

Materials and Reagents
  • Valyl-Aspartate reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., [¹³C₅, ¹⁵N₁]-Valyl-Aspartate

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Human plasma (K₂EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of Val-Asp from human plasma.

Protocol:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50% MeOH).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 1.5 mL tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase A (0.1% formic acid in water).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.

HPLC Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 2% B; 1-5 min: 2-30% B; 5-5.1 min: 30-95% B; 5.1-6 min: 95% B; 6-6.1 min: 95-2% B; 6.1-8 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument dependent, optimize for signal

MRM Transitions:

The precursor ion for Val-Asp ([M+H]⁺) has a mass-to-charge ratio (m/z) of 233.11[1]. Based on experimental fragmentation data, the following product ions can be monitored[1].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Valyl-Aspartate233.1172.08Optimized (e.g., 15)
Valyl-Aspartate233.11118.09Optimized (e.g., 12)
SIL-ISDependent on labelDependent on labelOptimized

Note: Collision energies should be optimized for the specific instrument used to achieve the best sensitivity.

Data Presentation

Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Peak Area Ratio (Analyte/IS)
11,500100,0000.015
57,600102,0000.075
1015,500101,0000.153
5078,00099,0000.788
100152,000100,5001.512
500760,00099,5007.638
10001,510,000100,00015.100

The calibration curve should exhibit a linear relationship (R² ≥ 0.99) over the desired concentration range.

Precision and Accuracy

The precision and accuracy of the method are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LQC32.9598.34.5
MQC7576.2101.63.2
HQC750742.599.02.8

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike_IS Spike Internal Standard Plasma->Spike_IS Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Val-Asp Calibration->Quantification

Caption: Experimental workflow for Val-Asp analysis.

Signaling_Pathway cluster_hplc HPLC System cluster_ms Mass Spectrometer cluster_data_system Data System Autosampler Autosampler Pump HPLC Pump Autosampler->Pump Column C18 Column Pump->Column ESI_Source ESI Source Column->ESI_Source Q1 Quadrupole 1 (Precursor Selection) ESI_Source->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector Computer Computer & Software Detector->Computer

Caption: Logical relationship of analytical components.

References

Application Notes and Protocols: H-VAL-ASP-OH in Peptide Library Development for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, making them significant targets in cancer therapy. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade programmed cell death. The development of peptide-based inhibitors that mimic the binding of pro-apoptotic BH3-only proteins to the hydrophobic groove of anti-apoptotic Bcl-2 proteins is a promising therapeutic strategy. This document provides detailed application notes and protocols for the utilization of peptide libraries, with a focus on motifs such as H-Val-Asp-OH, in the discovery and characterization of novel Bcl-2 inhibitors.

The Val-Asp (VD) motif, and similar sequences like Ile-Gly-Asp (IGD), are of particular interest as they can be key components of BH3 mimetic peptides. These motifs contribute to the binding affinity and specificity of the peptide inhibitors for anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL. By developing and screening peptide libraries containing these core motifs, researchers can identify potent and selective inhibitors that disrupt the protein-protein interactions (PPIs) essential for cancer cell survival, thereby inducing apoptosis.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for a series of peptides derived from a library screen against Bcl-2. This data is illustrative of the types of results obtained from binding and cellular assays.

Peptide IDSequenceModificationBinding Affinity (Kᵢ, nM) vs. Bcl-2[1]Cellular IC₅₀ (µM) in a Bcl-2 dependent cell line[2]
VA-01Ac-Val-Asp -Leu-Phe-Ala-Glu-NH₂Acetylated N-terminus, Amidated C-terminus15010.5
VA-02Ac-Val-Asp -Ile-Phe-Ala-Glu-NH₂Acetylated N-terminus, Amidated C-terminus957.2
VA-03Ac-Gly-Val-Asp -Leu-Phe-Ala-NH₂Acetylated N-terminus, Amidated C-terminus21015.8
VA-04 (Cyclic)c(Gly-Val-Asp -Leu-Phe-Ala)Cyclized251.8
Control (Scrambled)Ac-Ala-Phe-Val-Glu-Leu-Asp-NH₂Acetylated N-terminus, Amidated C-terminus>1000>50

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Val-Asp Containing Peptide Library

This protocol describes the synthesis of a peptide library based on a core Val-Asp motif using a manual solid-phase peptide synthesis (SPPS) approach with Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Val-OH and Fmoc-Asp(OtBu)-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Acetonitrile (ACN)

  • Diethyl ether

  • HPLC system for purification and analysis

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Library Generation (Split-and-Pool Method):

    • For randomized positions, split the resin into equal portions.

    • Couple a different Fmoc-amino acid to each portion of the resin.

    • Pool the resin portions and mix thoroughly before the next deprotection and coupling cycle.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection.

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5) for 3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the peptides by mass spectrometry and analytical HPLC.

Protocol 2: Screening of Peptide Library against Bcl-2 using Fluorescence Polarization

This protocol outlines a competitive fluorescence polarization (FP) assay to screen the synthesized peptide library for inhibitors of the Bcl-2/BH3 peptide interaction.

Materials:

  • Recombinant human Bcl-2 protein

  • Fluorescently labeled BH3 probe peptide (e.g., FITC-labeled Bad BH3 peptide)

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • 384-well black, low-volume microplates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Assay Setup:

    • In a 384-well plate, add the assay buffer.

    • Add the synthesized peptides from the library at various concentrations.

    • Add the fluorescently labeled BH3 probe peptide at a fixed concentration (e.g., 10 nM).

    • Initiate the binding reaction by adding the Bcl-2 protein at a fixed concentration (e.g., 50 nM).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • A decrease in mP indicates displacement of the fluorescent probe by the library peptide.

    • Plot the mP values against the logarithm of the library peptide concentration to determine the IC₅₀ value for each active peptide.

Protocol 3: Cell-Based Apoptosis Assay using Flow Cytometry

This protocol describes how to assess the ability of lead peptides to induce apoptosis in a Bcl-2-dependent cancer cell line using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Bcl-2-dependent cancer cell line (e.g., HL-60)

  • Complete cell culture medium

  • Lead peptides dissolved in a suitable vehicle (e.g., DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cancer cells in a 6-well plate at a density of 2 x 10⁵ cells/mL and allow them to attach overnight.

    • Treat the cells with varying concentrations of the lead peptides for 24-48 hours. Include a vehicle control and a positive control (e.g., a known apoptosis inducer).

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation settings for FITC and PI.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Analyze the flow cytometry data to differentiate between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of apoptotic cells for each treatment condition.

Mandatory Visualization

Bcl2_Signaling_Pathway cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway cluster_Execution Execution Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Cellular Stress Cellular Stress BH3-only proteins (e.g., Bim, Bad) BH3-only proteins (e.g., Bim, Bad) Cellular Stress->BH3-only proteins (e.g., Bim, Bad) Bcl-2 Bcl-2 BH3-only proteins (e.g., Bim, Bad)->Bcl-2 inhibition Bax/Bak Bax/Bak BH3-only proteins (e.g., Bim, Bad)->Bax/Bak activation Bcl-2->Bax/Bak inhibition Mitochondrion Mitochondrion Bax/Bak->Mitochondrion pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Peptide Library (Val-Asp motif) Peptide Library (Val-Asp motif) Peptide Library (Val-Asp motif)->Bcl-2 inhibition

Caption: Bcl-2 signaling pathway and the mechanism of action for peptide inhibitors.

Peptide_Library_Workflow cluster_Synthesis Library Synthesis cluster_Screening Screening cluster_Validation Validation Solid Support Solid Support Attach First Amino Acid Attach First Amino Acid Solid Support->Attach First Amino Acid Split-and-Pool Synthesis Split-and-Pool Synthesis Attach First Amino Acid->Split-and-Pool Synthesis Val-Asp core Cleavage & Purification Cleavage & Purification Split-and-Pool Synthesis->Cleavage & Purification Purified Library Purified Library Cleavage & Purification->Purified Library Fluorescence Polarization Assay Fluorescence Polarization Assay Purified Library->Fluorescence Polarization Assay vs. Bcl-2 Identify Hits Identify Hits Fluorescence Polarization Assay->Identify Hits Hit Peptides Hit Peptides Identify Hits->Hit Peptides Cell-Based Apoptosis Assay Cell-Based Apoptosis Assay Hit Peptides->Cell-Based Apoptosis Assay Lead Optimization Lead Optimization Cell-Based Apoptosis Assay->Lead Optimization

Caption: Experimental workflow for peptide library development and screening.

References

Application Notes and Protocols for In Vivo Studies with H-VAL-ASP-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-VAL-ASP-OH, also known as Valyl-aspartic acid, is a dipeptide composed of valine and aspartic acid.[1] While specific in vivo applications of this compound are not extensively documented, its structural similarity to the recognition motifs of caspases, particularly the C-terminal aspartic acid residue, suggests a potential role as a caspase inhibitor. Aspartic acid is a crucial residue for the binding and cleavage of substrates by caspases, a family of cysteine proteases that are key mediators of apoptosis (programmed cell death) and inflammation.[2][3][4]

This document outlines a detailed experimental design for in vivo studies of this compound, based on the hypothesis that it functions as a caspase-3 inhibitor . Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its inhibition is a therapeutic strategy in various disease models characterized by excessive apoptosis, such as ischemia-reperfusion injury, neurodegenerative diseases, and certain inflammatory conditions.[2]

The following protocols and application notes provide a comprehensive framework for investigating the in vivo efficacy of this compound as a potential anti-apoptotic agent.

Proposed Mechanism of Action: Caspase-3 Inhibition

The proposed mechanism of action for this compound is the inhibition of caspase-3 activity. In the apoptotic cascade, initiator caspases (like caspase-8 and caspase-9) activate executioner caspases (like caspase-3). Activated caspase-3 then cleaves a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. This compound, with its C-terminal aspartate, is hypothesized to act as a competitive inhibitor, binding to the active site of caspase-3 and preventing it from cleaving its natural substrates, thereby halting the apoptotic process.

Below is a diagram illustrating the hypothesized point of intervention of this compound in the caspase-3 signaling pathway.

Caspase_3_Signaling_Pathway Apoptotic Stimulus Apoptotic Stimulus Initiator Caspases Initiator Caspases Caspase-3 (Procaspase-3) Caspase-3 (Procaspase-3) Initiator Caspases->Caspase-3 (Procaspase-3) Cleaves & Activates Active Caspase-3 Active Caspase-3 Caspase-3 (Procaspase-3)->Active Caspase-3 Substrate Cleavage Substrate Cleavage Active Caspase-3->Substrate Cleavage Cleaves This compound This compound This compound->Active Caspase-3 Inhibits Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Figure 1: Hypothesized inhibition of the caspase-3 signaling pathway by this compound.

In Vivo Experimental Design: Ischemia-Reperfusion Injury Model

A well-established model to test the anti-apoptotic efficacy of a caspase inhibitor is the ischemia-reperfusion (I/R) injury model. This model mimics conditions like stroke and myocardial infarction, where tissue damage is exacerbated by apoptosis upon restoration of blood flow.

Animal Model
  • Species: Male C57BL/6 mice (8-10 weeks old) or male Wistar rats (250-300g). Rodent models are widely used for their genetic tractability and well-characterized physiology.

Experimental Groups

A minimum of four groups should be included to ensure robust and well-controlled data:

  • Sham Group: Animals undergo the surgical procedure without inducing ischemia. This group serves as the negative control for surgical stress.

  • I/R + Vehicle Group: Animals are subjected to I/R injury and receive a vehicle control (e.g., sterile saline or DMSO in saline). This is the primary disease model group.

  • I/R + this compound Group: Animals undergo I/R injury and are treated with this compound. This is the experimental treatment group.

  • I/R + Positive Control Group: Animals undergo I/R injury and are treated with a known caspase-3 inhibitor, such as Z-DEVD-FMK. This group helps to validate the experimental model and provides a benchmark for the efficacy of this compound.

Dosing and Administration

The optimal dose and route of administration for this compound will need to be determined empirically. Based on studies with other peptide-based caspase inhibitors, the following are recommended starting points. Due to the potential for rapid degradation and clearance of dipeptides in vivo, intravenous or intraperitoneal administration is often preferred over oral routes to ensure higher bioavailability.

Table 1: Proposed Dosing Regimens for In Vivo Studies

CompoundAnimal ModelRoute of AdministrationDosage RangeDosing ScheduleReference(s)
This compound Mouse/RatIntravenous (IV) or Intraperitoneal (IP)1 - 20 mg/kgBolus injection prior to reperfusionHypothesized
Z-DEVD-FMKMouseIntracerebroventricular160 ng1 hour post-injury
Z-VAD-FMKRatIntravenous (IV)1 mg/kgPrior to reperfusion
MX1013 (dipeptide)MouseIntravenous (IV)1 mg/kgPrior to insult
MX1013 (dipeptide)RatIntravenous (IV)20 mg/kg bolus followed by infusionAt the time of insult
Experimental Workflow

The following diagram outlines the general workflow for the in vivo study.

Experimental_Workflow Animal Acclimatization Animal Acclimatization Group Allocation Group Allocation Surgical Procedure Surgical Procedure Group Allocation->Surgical Procedure Ischemia Ischemia Surgical Procedure->Ischemia Drug Administration Drug Administration Reperfusion Reperfusion Drug Administration->Reperfusion Ischemia->Drug Administration Post-operative Monitoring Post-operative Monitoring Reperfusion->Post-operative Monitoring Tissue Collection Tissue Collection Post-operative Monitoring->Tissue Collection Data Analysis Data Analysis Tissue Collection->Data Analysis

Figure 2: General experimental workflow for the in vivo ischemia-reperfusion study.

Key Experimental Protocols

Renal Ischemia-Reperfusion Injury Protocol (Mouse Model)
  • Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Preparation: Place the animal on a heating pad to maintain body temperature. Make a midline abdominal incision to expose the kidneys.

  • Ischemia Induction: Isolate the left renal artery and clamp it with a non-traumatic microvascular clamp to induce ischemia. The duration of ischemia can vary, but 30-45 minutes is common.

  • Drug Administration: Just before removing the clamp, administer this compound, vehicle, or positive control via the chosen route (e.g., tail vein injection for IV).

  • Reperfusion: Remove the clamp to allow blood flow to be restored to the kidney.

  • Closure: Suture the abdominal wall and skin.

  • Post-operative Care: Provide post-operative analgesia and monitor the animal for recovery.

  • Tissue Harvest: At a predetermined time point (e.g., 24 or 48 hours post-reperfusion), euthanize the animal and collect the kidneys for analysis.

Assessment of Apoptosis: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol for Paraffin-Embedded Tissue Sections:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol washes.

  • Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to permeabilize the tissue.

  • Equilibration: Rinse the slides and incubate with Equilibration Buffer for 10 minutes.

  • TdT Labeling: Add the TdT reaction mix (containing TdT enzyme and labeled dUTPs) and incubate for 1 hour at 37°C in a humidified chamber.

    • Positive Control: Treat a separate section with DNase I to induce DNA breaks.

    • Negative Control: Omit the TdT enzyme from the reaction mix.

  • Stopping the Reaction: Wash the slides in stop/wash buffer.

  • Detection: If using a biotin-labeled dUTP, incubate with a fluorescently-labeled streptavidin conjugate. If using a directly fluorescent dUTP, proceed to counterstaining.

  • Counterstaining: Stain the nuclei with a counterstain such as DAPI or Hoechst.

  • Mounting and Imaging: Mount the slides with anti-fade mounting medium and visualize using a fluorescence microscope. Quantify the percentage of TUNEL-positive cells.

Assessment of Caspase-3 Activity: Western Blot

Western blotting can be used to measure the levels of cleaved (active) caspase-3 and the cleavage of its substrate, PARP (Poly (ADP-ribose) polymerase).

Protocol for Tissue Lysates:

  • Tissue Homogenization: Homogenize the collected kidney tissue in lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:

    • Cleaved Caspase-3 (recognizes the 17/19 kDa fragments)

    • Cleaved PARP (recognizes the 89 kDa fragment)

    • A loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be used to quantify the relative protein levels.

Expected Outcomes and Data Presentation

The efficacy of this compound will be determined by its ability to reduce apoptosis and tissue damage in the I/R model compared to the vehicle-treated group. The results should be presented in clearly structured tables for easy comparison.

Table 2: Quantitative Analysis of Apoptosis in Renal Tissue

Treatment Group% TUNEL-Positive Cells (Mean ± SEM)Relative Cleaved Caspase-3 Expression (Fold Change vs. Sham)Relative Cleaved PARP Expression (Fold Change vs. Sham)
Sham
I/R + Vehicle
I/R + this compound (Dose 1)
I/R + this compound (Dose 2)
I/R + Z-DEVD-FMK

Table 3: Assessment of Renal Function

Treatment GroupSerum Creatinine (mg/dL) (Mean ± SEM)Blood Urea Nitrogen (BUN) (mg/dL) (Mean ± SEM)
Sham
I/R + Vehicle
I/R + this compound (Dose 1)
I/R + this compound (Dose 2)
I/R + Z-DEVD-FMK

Pharmacokinetic Considerations for this compound

The in vivo behavior of dipeptides like this compound is an important consideration for experimental design.

  • Stability: Dipeptides are susceptible to degradation by peptidases in the plasma and tissues. The use of D-amino acids or chemical modifications can enhance stability, though this would alter the this compound molecule.

  • Bioavailability: Oral bioavailability of small peptides is generally low due to enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium. Therefore, parenteral routes of administration (IV or IP) are recommended for initial in vivo studies.

  • Distribution: Small, hydrophilic peptides typically have a limited volume of distribution, primarily within the extracellular space.

  • Elimination: Renal excretion is a major route of elimination for small peptides.

  • Blood-Brain Barrier: Unmodified small peptides generally do not cross the blood-brain barrier efficiently, which would be a consideration for neurological disease models.

Conclusion

The provided application notes and protocols offer a robust framework for the in vivo evaluation of this compound as a potential therapeutic agent, based on the scientifically-grounded hypothesis of its action as a caspase-3 inhibitor. By employing a well-controlled ischemia-reperfusion injury model and utilizing established techniques to quantify apoptosis and organ function, researchers can effectively assess the anti-apoptotic potential of this dipeptide. Careful consideration of dosing, administration route, and the inherent pharmacokinetic properties of dipeptides will be crucial for the successful execution and interpretation of these studies. The results of these experiments will provide valuable insights into the therapeutic potential of this compound and guide further drug development efforts.

References

Application Notes and Protocols: The Use of Valyl-Aspartate in Structural Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Valyl-Aspartate (Val-Asp) is composed of the nonpolar amino acid Valine and the acidic amino acid Aspartate. While direct, extensive research on the specific applications of the Val-Asp dipeptide in structural biology is limited, its constituent amino acids are fundamental to protein structure and function. This document provides detailed application notes and protocols for the potential uses of Valyl-Aspartate in structural biology research, drawing upon established methodologies for peptides and small molecules. These notes are intended to serve as a foundational guide for researchers interested in exploring the utility of Val-Asp as a research tool, for instance, as a fragment in drug discovery, a mimetic of protein epitopes, or a tool for studying protein-ligand interactions. The protocols provided are generalized and may require optimization for specific experimental conditions and target proteins.

Synthesis and Purification of Valyl-Aspartate

A reliable supply of pure Valyl-Aspartate is crucial for any structural biology application. Standard solid-phase or solution-phase peptide synthesis methods can be employed.

Protocol 1: Solid-Phase Synthesis of Valyl-Aspartate

This protocol outlines the synthesis of Val-Asp using a standard Fmoc-based solid-phase peptide synthesis (SPPS) strategy.

Materials:

  • Fmoc-Asp(OtBu)-Wang resin

  • Fmoc-Val-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC grade water and acetonitrile

  • Lyophilizer

Procedure:

  • Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Valine:

    • Dissolve Fmoc-Val-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

    • Add the coupling solution to the deprotected resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Valine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification:

    • Centrifuge to pellet the peptide and discard the ether.

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

    • Purify the dipeptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Collect the pure fractions and lyophilize to obtain the final Valyl-Aspartate dipeptide as a white powder.

Structural Characterization of Valyl-Aspartate

2.1. NMR Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of small molecules in solution.

Protocol 2: 1D and 2D NMR Spectroscopy of Valyl-Aspartate

Materials:

  • Lyophilized Valyl-Aspartate

  • D₂O (99.9%)

  • NMR tubes

  • NMR spectrometer (e.g., 600 MHz)

Procedure:

  • Sample Preparation: Dissolve ~1-5 mg of lyophilized Valyl-Aspartate in 500 µL of D₂O.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the Valine and Aspartate residues.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single amino acid residue).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is useful for confirming the peptide bond.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing distance constraints for 3D structure calculation.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton and carbon chemical shifts. Use the distance restraints from NOESY data to calculate the solution structure ensemble using software like CYANA or XPLOR-NIH.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for Valyl-Aspartate in D₂O at pH 7.0

AtomValine (¹H)Valine (¹³C)Aspartate (¹H)Aspartate (¹³C)
N-H8.15-8.40-
4.1060.54.5552.3
2.1531.22.80, 2.9539.8
0.95, 1.0519.5, 19.8--
C'-175.2-176.8
---178.5

Note: These are example values and will vary with experimental conditions.

2.2. X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography can provide a high-resolution atomic structure of Valyl-Aspartate in its crystalline form.

Protocol 3: Crystallization of Valyl-Aspartate

Materials:

  • Purified Valyl-Aspartate

  • Various solvents (e.g., water, ethanol, isopropanol)

  • Crystallization plates (e.g., 24-well or 96-well)

  • Microscope

Procedure:

  • Solubility Screening: Determine the solubility of Val-Asp in a range of solvents and solvent mixtures.

  • Crystallization Screening: Use vapor diffusion methods (sitting drop or hanging drop) to screen a wide range of crystallization conditions.

    • Prepare a concentrated solution of Val-Asp (e.g., 10-50 mg/mL).

    • Set up crystallization drops by mixing the Val-Asp solution with a reservoir solution containing different precipitants (e.g., salts, polymers like PEG), buffers, and additives.

  • Crystal Optimization: Optimize the conditions that yield initial microcrystals to obtain larger, diffraction-quality single crystals. This involves fine-tuning the precipitant concentration, pH, and temperature.

  • Crystal Harvesting and Data Collection:

    • Carefully harvest the best crystals and cryo-protect them if necessary.

    • Mount the crystal on a goniometer and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Determination: Process the diffraction data and solve the crystal structure using standard crystallographic software.

Applications in Protein Structural Biology

3.1. Valyl-Aspartate as a Fragment in Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small molecules ("fragments") that bind to a biological target.[1][2] Val-Asp, with its small size and defined chemical features, is an excellent candidate for inclusion in a fragment library.

Workflow for Valyl-Aspartate in FBDD

FBDD_Workflow cluster_0 Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization cluster_3 Candidate Screen Fragment Library (including Val-Asp) BiophysicalScreen Biophysical Screen (e.g., SPR, NMR, X-ray) Screen->BiophysicalScreen screen against target protein HitValidation Hit Validation (Binding Affinity) BiophysicalScreen->HitValidation identify hits StructuralStudies Structural Studies (Co-crystallization/NMR) HitValidation->StructuralStudies characterize binding FragmentGrowing Fragment Growing/ Linking StructuralStudies->FragmentGrowing guide design LeadOpt Lead Optimization (SAR) FragmentGrowing->LeadOpt improve potency and properties Preclinical Preclinical Candidate LeadOpt->Preclinical CoCryst_Workflow ProteinPrep Purify Target Protein (>95% purity) ComplexFormation Form Protein-Ligand Complex (e.g., 1:10 molar ratio) ProteinPrep->ComplexFormation LigandPrep Prepare Val-Asp Solution (e.g., 100 mM stock in H₂O) LigandPrep->ComplexFormation CrystScreen Crystallization Screening (Vapor Diffusion) ComplexFormation->CrystScreen Optimization Crystal Optimization CrystScreen->Optimization initial hits DataCollection X-ray Data Collection Optimization->DataCollection diffraction-quality crystals StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseA Kinase A (Inactive) Receptor->KinaseA activates KinaseA_active Kinase A (Active) (Val-Asp interaction site) KinaseA->KinaseA_active Substrate Substrate Protein KinaseA_active->Substrate phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P TF Transcription Factor Substrate_P->TF activates TF_active Active TF TF->TF_active Gene Target Gene TF_active->Gene transcribes Response Cellular Response Gene->Response Ligand External Signal Ligand->Receptor binds ValAsp Val-Asp Fragment ValAsp->KinaseA_active inhibits

References

Troubleshooting & Optimization

Troubleshooting H-VAL-ASP-OH synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of the dipeptide H-VAL-ASP-OH.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the most common side reactions: aspartimide formation and racemization.

Q1: My final product shows a lower-than-expected yield and multiple impurities in the HPLC analysis. What are the likely side reactions?

A1: Low yields and multiple impurities in this compound synthesis are often due to two primary side reactions: aspartimide formation and racemization of the amino acid residues. Aspartimide formation is a base-catalyzed intramolecular cyclization of the aspartic acid residue, leading to several hard-to-separate byproducts.[1][2][3][4] Racemization is the loss of chiral integrity at the alpha-carbon of either valine or aspartic acid during the activation and coupling steps.[3]

Q2: I have identified an impurity with the same mass as my target peptide but with a slightly different retention time. What could this be?

A2: An impurity with the same mass as the desired this compound peptide is very likely a diastereomer, which can be either the D-Val-L-Asp or L-Val-D-Asp isomer, or a β-aspartyl peptide. The formation of a β-aspartyl peptide occurs when the aspartimide intermediate is hydrolyzed at the alternative carbonyl position, resulting in a peptide bond with the side-chain carboxyl group of aspartic acid instead of the alpha-carboxyl group. These isomers are notoriously difficult to separate from the target α-aspartyl peptide due to their similar physicochemical properties.

Q3: How can I prevent or minimize aspartimide formation during my synthesis?

A3: Aspartimide formation is a significant challenge, especially when using the Fmoc solid-phase peptide synthesis (SPPS) strategy, due to repeated exposure to the basic conditions of piperidine for Fmoc deprotection. Several strategies can be employed to mitigate this side reaction:

  • Use of Sterically Hindered Aspartic Acid Protecting Groups: The standard tert-butyl (OtBu) protecting group for the aspartic acid side chain may not provide sufficient steric hindrance to prevent cyclization. Employing bulkier protecting groups can significantly reduce aspartimide formation. Examples include 3-methylpent-3-yl (Mpe) and 5-n-butyl-5-nonyl (OBno).

  • Modification of Deprotection Conditions: The basicity of the Fmoc deprotection solution can be modulated to reduce the rate of aspartimide formation. Adding an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help neutralize the basicity. Alternatively, using a weaker base such as piperazine or dipropylamine (DPA) in place of piperidine can also be effective.

  • Backbone Protection: Protecting the backbone amide nitrogen of the amino acid following aspartic acid completely prevents the intramolecular cyclization. This can be achieved by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the glycine amide nitrogen.

  • Lowering the Temperature: Elevated temperatures can accelerate the rate of aspartimide formation. If using microwave-assisted or high-temperature synthesis protocols, consider lowering the temperature during the coupling and deprotection steps involving the aspartic acid residue.

Q4: What are the best practices to avoid racemization during the valine and aspartic acid coupling steps?

A4: Racemization is a critical issue that compromises the stereochemical purity of the final peptide. It primarily occurs during the activation of the carboxylic acid group of the amino acid being coupled. To minimize racemization:

  • Choice of Coupling Reagents and Additives: The use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can lead to racemization. This can be suppressed by the addition of racemization-inhibiting additives such as HOBt, 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Uronium/aminium-based coupling reagents like HBTU and TBTU generally result in low racemization, especially when HOBt is added.

  • Control of Base: The type and amount of base used during coupling are crucial. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are commonly used. For particularly sensitive couplings, a weaker base such as N-methylmorpholine (NMM) or sym-collidine may be preferred to reduce the risk of racemization.

  • Reaction Temperature: Lowering the reaction temperature during the coupling step can significantly reduce the extent of racemization.

Q5: The Asp-Gly sequence is known to be particularly prone to aspartimide formation. Is Val-Asp also a high-risk sequence?

A5: While the Asp-Gly sequence is the most susceptible to aspartimide formation due to the lack of steric hindrance from the glycine residue, other sequences are also at risk. The residue following the aspartic acid influences the rate of cyclization. Although Val-Asp itself is not the problematic sequence (the issue is with Asp-Xxx), if you were synthesizing a larger peptide containing an Asp-Val sequence, the bulkiness of the valine side chain would offer more protection against aspartimide formation compared to a sequence like Asp-Gly.

Quantitative Data Summary

The choice of protecting group for the aspartic acid side chain has a significant impact on the extent of aspartimide formation. The following table summarizes a comparative study of different protecting groups in a model peptide sequence under prolonged exposure to 20% piperidine in DMF.

Asp Protecting GroupTarget Peptide (%)D/L Aspartimides (%)D/L Piperidides (%)
Fmoc-Asp(OtBu)-OH 65.720.114.2
Fmoc-Asp(OMpe)-OH 86.28.94.9
Fmoc-Asp(OBno)-OH 98.51.00.5

Data adapted from a comparative study on the scorpion toxin II peptide (VKDNYI).

Key Experimental Protocols

Protocol 1: Fmoc-SPPS of this compound with Reduced Aspartimide Formation

This protocol incorporates the use of a sterically hindered protecting group for aspartic acid to minimize side reactions.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • First Amino Acid Loading: Couple Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH (2 equivalents) to the resin using DIPEA (4 equivalents) in DCM. Allow the reaction to proceed for 2 hours. Cap any unreacted sites with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh solution of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and then DCM.

  • Valine Coupling: In a separate vessel, pre-activate Fmoc-Val-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes. Add the activated amino acid solution to the resin and couple for 2 hours. Monitor coupling completion with a Kaiser test.

  • Final Fmoc Deprotection: Repeat step 3 to remove the N-terminal Fmoc group from valine.

  • Cleavage: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

Protocol 2: Racemization Suppression during Coupling

This protocol details a coupling procedure designed to minimize racemization.

  • Amino Acid and Additive Dissolution: In a reaction vessel, dissolve the N-Fmoc protected amino acid (e.g., Fmoc-Val-OH) (1.5 equivalents) and an additive such as HOBt or Oxyma (1.5 equivalents) in DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Coupling Agent Addition: Add the coupling agent, for example, DIC (1.5 equivalents), to the cooled solution and stir for 5 minutes for pre-activation.

  • Addition to Resin: Add the activated amino acid solution to the deprotected peptide-resin.

  • Coupling Reaction: Allow the coupling reaction to proceed at 0°C for 30 minutes and then let it warm to room temperature for an additional 1.5 hours.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM.

Visualizations

Aspartimide_Formation_Pathway Peptide Peptide with Asp(OR) residue Deprotonated_Amide Deprotonated Backbone Amide Peptide->Deprotonated_Amide Base (e.g., Piperidine) Aspartimide Aspartimide Intermediate (Loss of Chiral Integrity) Deprotonated_Amide->Aspartimide Intramolecular Nucleophilic Attack Alpha_Peptide Desired α-Peptide (L and D isomers) Aspartimide->Alpha_Peptide Hydrolysis (α-attack) Beta_Peptide β-Peptide Byproduct (L and D isomers) Aspartimide->Beta_Peptide Hydrolysis (β-attack) Piperidides Piperidide Adducts (α and β isomers) Aspartimide->Piperidides Piperidine Attack

Figure 1. Pathway of aspartimide formation and resulting byproducts.

Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Start Start Synthesis Analysis HPLC/MS Analysis of Crude Product Start->Analysis Impurity_Check Impurity Profile Acceptable? Analysis->Impurity_Check Low_Yield Low Yield and/or Multiple Impurities Impurity_Check->Low_Yield No Purified_Product Purified Product Impurity_Check->Purified_Product Yes Same_Mass_Impurity Impurity with Same Mass as Product Low_Yield->Same_Mass_Impurity Aspartimide_Suspected Suspect Aspartimide Formation Low_Yield->Aspartimide_Suspected Racemization_Suspected Suspect Racemization Same_Mass_Impurity->Racemization_Suspected Implement_Asp_Strategy Implement Aspartimide Prevention Strategy Aspartimide_Suspected->Implement_Asp_Strategy Implement_Rac_Strategy Implement Racemization Suppression Strategy Racemization_Suspected->Implement_Rac_Strategy Implement_Asp_Strategy->Start Re-synthesize Implement_Rac_Strategy->Start Re-synthesize

Figure 2. A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Valyl-Aspartate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Valyl-Aspartate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in Valyl-Aspartate synthesis?

Low yields in Valyl-Aspartate synthesis can arise from several factors, primarily related to incomplete reactions and side reactions. The most common culprits include:

  • Incomplete Coupling: The formation of the peptide bond between valine and aspartic acid may not go to completion. This can be due to steric hindrance, especially from the bulky valine residue, or aggregation of the growing peptide chain.[1]

  • Aspartimide Formation: A major side reaction involving the aspartic acid residue is the formation of a succinimide ring, known as an aspartimide.[2] This is particularly prevalent in sequences with aspartic acid followed by a small amino acid like glycine, but can occur in other sequences as well. Aspartimide formation leads to the desired product's loss and the formation of difficult-to-separate impurities.[3][4]

  • Premature Cleavage: If using a solid-phase synthesis approach with a highly acid-labile linker (e.g., 2-chlorotrityl chloride resin), premature cleavage of the dipeptide from the resin can occur during the synthesis, leading to yield loss.

  • Racemization: The chiral integrity of the amino acids can be compromised during activation and coupling, leading to the formation of diastereomeric impurities that can be difficult to separate and reduce the yield of the desired L-Valyl-L-Aspartate.

Q2: Which protecting group strategy is recommended for the synthesis of Valyl-Aspartate to minimize side reactions?

A robust protecting group strategy is crucial for a successful synthesis. For Valyl-Aspartate, the following is recommended:

  • N-α-Fmoc protection for both valine and aspartic acid is a standard and effective choice for solid-phase peptide synthesis (SPPS).

  • Side-chain protection of Aspartic Acid: The β-carboxyl group of aspartic acid must be protected to prevent side reactions. While a tert-butyl (tBu) ester is common, it can be susceptible to aspartimide formation. To mitigate this, consider using a bulkier protecting group like:

    • 3-methyl-pent-3-yl ester (OMpe)

    • 2-phenylisopropyl ester (O-2-PhiPr)

    • A recently developed protecting group, cyanosulfurylides (CSY) , has shown great promise in completely suppressing aspartimide formation by masking the carboxylic acid with a stable C-C bond.

  • Valine side-chain: The isopropyl side chain of valine is generally non-reactive and does not require a protecting group.

Q3: What are the most effective coupling reagents for synthesizing Valyl-Aspartate?

The choice of coupling reagent significantly impacts the coupling efficiency and the degree of racemization. For the coupling of the sterically hindered valine residue, a highly efficient coupling reagent is recommended.

  • Uronium/Aminium-based reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly effective and generally provide high yields with minimal racemization. COMU, in particular, has been shown to have excellent performance, even for difficult couplings.

  • Carbodiimides: While DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide) can be used, they are generally less reactive and can lead to more side reactions, including racemization, especially for sterically hindered amino acids. Their use often requires an additive like HOBt (Hydroxybenzotriazole) or OxymaPure to suppress these side reactions.

Troubleshooting Guides

Issue: Low Yield of Crude Valyl-Aspartate

This is one of the most common problems encountered. The following guide provides a systematic approach to troubleshooting low yield.

Symptom Possible Cause Recommended Solution
Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to the starting amino acid (Valine or Aspartic acid). Incomplete coupling reaction.1. Optimize Coupling Reagent: Switch to a more powerful coupling reagent like HATU or COMU. 2. Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents). 3. Extend Reaction Time: Increase the coupling reaction time to allow for complete reaction. 4. Double Coupling: Perform the coupling step twice to ensure complete reaction, especially for the sterically hindered valine.
MS analysis shows peaks corresponding to deletion sequences (e.g., only Aspartic acid attached to the resin). Incomplete Fmoc-deprotection of the aspartic acid residue.1. Extend Deprotection Time: Increase the piperidine treatment time to ensure complete removal of the Fmoc group. 2. Use Fresh Deprotection Reagent: Ensure the piperidine solution is fresh, as it can degrade over time.
MS analysis shows peaks with a mass difference of -18 Da from the expected product, along with other unexpected peaks. Aspartimide formation.1. Change Aspartic Acid Protecting Group: Use a bulkier or more robust protecting group for the aspartic acid side chain, such as OMpe, O-2-PhiPr, or CSY. 2. Modify Deprotection Conditions: Add HOBt to the piperidine deprotection solution to suppress aspartimide formation.
Low recovery of crude peptide after cleavage and precipitation. 1. Incomplete cleavage from the resin. 2. Peptide is soluble in the precipitation solvent (e.g., diethyl ether).1. Optimize Cleavage Cocktail: Ensure the correct cleavage cocktail and sufficient reaction time are used for the specific resin and protecting groups. 2. Change Precipitation Solvent: Try a different cold solvent for precipitation, such as methyl tert-butyl ether (MTBE).
Issue: Poor Purity of Crude Valyl-Aspartate
Symptom Possible Cause Recommended Solution
HPLC analysis shows multiple peaks close to the main product peak. Racemization during coupling.1. Use a Weaker Base: If using a strong base like DIPEA, consider switching to a less hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine. 2. Lower Coupling Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize racemization.
HPLC analysis shows a complex mixture of byproducts. Multiple side reactions occurring during synthesis.1. Review the entire protocol: Carefully check all reagents, solvents, and reaction times. Ensure high-purity starting materials. 2. Implement a robust protecting group strategy as described in the FAQs. 3. Optimize coupling and deprotection steps based on the troubleshooting guide for low yield.

Data Presentation

Table 1: Comparative Yield of a Model Dipeptide with Different Coupling Reagents
Coupling ReagentAdditiveBaseSolventReaction Time (min)Approximate Yield (%)
HATUHOAtDIPEADMF30~99
HBTUHOBtDIPEADMF30~95-98
TBTUHOBtDIPEADMF30~95-98
PyBOPHOBtDIPEADMF30~95
COMU-DIPEADMF15-30>99
DCCHOBt-DCM/DMF60-120~80-90

Data synthesized from multiple studies on model peptides and may vary depending on the specific sequence and conditions.

Table 2: Effectiveness of Aspartic Acid Side-Chain Protecting Groups in Suppressing Aspartimide Formation
Protecting GroupAspartimide FormationComments
tert-Butyl (OtBu)Can be significant, especially in sensitive sequences.Standard, but requires careful monitoring.
3-methyl-pent-3-yl (OMpe)Significantly reduced compared to OtBu.Bulky ester provides steric hindrance.
2-phenylisopropyl (O-2-PhiPr)Very low levels of aspartimide formation.Offers good protection.
Cyanosulfurylide (CSY)Suppressed to almost undetectable levels.Masks the carboxylic acid with a stable C-C bond.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Fmoc-Val-Asp(OtBu)-OH

This protocol describes a standard method for the synthesis of the protected dipeptide on a 2-chlorotrityl chloride resin.

1. Resin Preparation and Loading of the First Amino Acid (Fmoc-Asp(OtBu)-OH):

  • Swell 2-chlorotrityl chloride resin (1 g, 1.0 mmol/g loading) in dichloromethane (DCM, 10 mL) for 30 minutes.

  • In a separate flask, dissolve Fmoc-Asp(OtBu)-OH (1.5 eq, 1.5 mmol, 617 mg) in DCM (10 mL).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 522 µL) to the amino acid solution.

  • Add the amino acid solution to the swollen resin and shake at room temperature for 2 hours.

  • To cap any remaining reactive sites on the resin, add methanol (1 mL) and shake for 30 minutes.

  • Filter the resin and wash sequentially with DCM (3 x 10 mL), dimethylformamide (DMF) (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

2. Fmoc-Deprotection:

  • Swell the resin in DMF (10 mL) for 30 minutes.

  • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.

  • Filter and repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Filter the resin and wash thoroughly with DMF (5 x 10 mL).

3. Coupling of the Second Amino Acid (Fmoc-Val-OH):

  • In a separate flask, dissolve Fmoc-Val-OH (3 eq, 3.0 mmol, 1.02 g) and HBTU (2.9 eq, 2.9 mmol, 1.1 g) in DMF (10 mL).

  • Add DIPEA (6 eq, 6.0 mmol, 1.04 mL) to the solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Shake the reaction mixture at room temperature for 2 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Filter the resin and wash with DMF (5 x 10 mL) and DCM (3 x 10 mL).

4. Cleavage of the Protected Dipeptide from the Resin:

  • Wash the resin with DCM (3 x 10 mL) and dry under vacuum.

  • Treat the resin with a cleavage cocktail of acetic acid/trifluoroethanol/DCM (1:2:7, v/v/v) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with the cleavage cocktail (2 x 5 mL) and combine the filtrates.

  • Evaporate the solvent under reduced pressure to obtain the crude protected dipeptide, Fmoc-Val-Asp(OtBu)-OH.

Protocol 2: Purification of Valyl-Aspartate by Reverse-Phase HPLC

This protocol is for the purification of the final deprotected dipeptide.

  • Column: C18 reverse-phase column (e.g., 10 µm, 250 x 10 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 35% B over 30 minutes.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 220 nm.

  • Procedure:

    • Dissolve the crude deprotected Valyl-Aspartate in mobile phase A.

    • Filter the solution through a 0.45 µm filter.

    • Inject the sample onto the HPLC column.

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified Valyl-Aspartate.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Yield of Valyl-Aspartate ms_analysis Perform MS Analysis of Crude Product start->ms_analysis check_coupling Incomplete Coupling? ms_analysis->check_coupling Starting materials present? check_deprotection Incomplete Deprotection? ms_analysis->check_deprotection Deletion sequences present? check_aspartimide Aspartimide Formation? ms_analysis->check_aspartimide Mass -18 Da peak present? check_coupling->check_deprotection No optimize_coupling Optimize Coupling: - Use stronger reagent (HATU, COMU) - Increase equivalents - Extend reaction time - Double couple check_coupling->optimize_coupling Yes check_deprotection->check_aspartimide No optimize_deprotection Optimize Deprotection: - Extend piperidine treatment - Use fresh reagent check_deprotection->optimize_deprotection Yes optimize_aspartimide Minimize Aspartimide: - Use alternative Asp protecting group - Add HOBt to deprotection check_aspartimide->optimize_aspartimide Yes end Improved Yield check_aspartimide->end No optimize_coupling->end optimize_deprotection->end optimize_aspartimide->end

Caption: Troubleshooting workflow for low yield in Valyl-Aspartate synthesis.

Protecting_Group_Strategy cluster_valine Valine cluster_aspartic_acid Aspartic Acid cluster_protection Side Chain Protection (to prevent aspartimide) val N-terminus Fmoc Val C-terminus asp N-terminus Fmoc Asp Side Chain (β-Carboxyl) C-terminus pg1 OtBu (Standard) asp:sc->pg1 Standard pg2 OMpe (Bulky) asp:sc->pg2 Improved pg3 O-2-PhiPr (Bulky) asp:sc->pg3 Improved pg4 CSY (Masking) asp:sc->pg4 Optimal

Caption: Protecting group strategy for Valyl-Aspartate synthesis.

SPPS_Workflow start Start: 2-Cl-Trt Resin load_asp 1. Load Fmoc-Asp(OtBu)-OH start->load_asp deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) load_asp->deprotect1 couple_val 3. Couple Fmoc-Val-OH (HBTU/DIPEA) deprotect1->couple_val cleavage 4. Cleavage from Resin (AcOH/TFE/DCM) couple_val->cleavage end Fmoc-Val-Asp(OtBu)-OH cleavage->end purification 5. Purification (RP-HPLC) final_product Valyl-Aspartate purification->final_product end->purification Global Deprotection &

References

H-VAL-ASP-OH solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: H-VAL-ASP-OH Solubility

This guide provides troubleshooting and frequently asked questions regarding the solubility of the dipeptide this compound (Valyl-aspartic acid) in aqueous buffers. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, or Valyl-aspartic acid, is a dipeptide composed of the amino acids L-valine and L-aspartic acid.[1] Valine possesses a non-polar, hydrophobic side chain, while aspartic acid has an acidic, hydrophilic side chain. This combination of hydrophobic and acidic properties can lead to pH-dependent solubility.

Q2: Why am I having trouble dissolving this compound in a neutral buffer (e.g., PBS at pH 7.4)?

The primary challenge with dissolving peptides is related to their amino acid composition, net charge, and the pH of the solvent.[2] this compound is an acidic peptide due to the presence of an additional carboxylic acid group in the aspartic acid side chain.[3] Peptides exhibit their lowest solubility at their isoelectric point (pI), which is the pH at which they have a net neutral charge. For this compound, the pI is in the acidic range (estimated around 2.8-3.0). At a neutral pH of 7.4, the peptide should be negatively charged and thus more soluble. However, if the peptide is slow to dissolve, it may be due to the hydrophobic influence of the valine residue or the formation of aggregates.

Q3: What is the isoelectric point (pI) of this compound and why is it important?

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. Solubility is often at its minimum at or near the pI because the lack of charge reduces repulsion between peptide molecules, promoting aggregation and precipitation. This compound has three ionizable groups: the N-terminal amino group (pKa ~9.6), the C-terminal carboxyl group (pKa ~2.3), and the aspartic acid side-chain carboxyl group (pKa ~3.7). The pI for this acidic peptide is low. To achieve maximum solubility, the pH of the buffer should be adjusted to be at least one or two units away from the pI. For acidic peptides, using a basic buffer is often effective.

Q4: What is the best initial approach to dissolve this compound?

The recommended starting point is to treat it as an acidic peptide. Attempt to dissolve a small test amount in a basic aqueous solution (e.g., a buffer with a pH of 8.0 or higher). If that fails, a minimal amount of an organic co-solvent can be used for initial solubilization before diluting with your aqueous buffer. Always begin with a small quantity of the peptide to determine the optimal conditions without wasting material.

Troubleshooting Guide

This section addresses specific problems you may encounter when trying to dissolve this compound.

Problem: The peptide will not dissolve in my neutral or slightly acidic aqueous buffer.

  • Cause: The buffer pH is too close to the peptide's isoelectric point (pI), or the hydrophobic valine residue is hindering interaction with water.

  • Solution 1: Adjust the pH. Since this compound is an acidic peptide, its solubility will significantly increase in a basic environment. Add a small amount of a dilute basic solution (e.g., 0.1 M ammonium hydroxide or sodium bicarbonate) dropwise to your peptide suspension until it dissolves. Alternatively, prepare a buffer at a higher pH (e.g., Tris buffer at pH 8.0-9.0).

  • Solution 2: Use an Organic Co-solvent. For peptides with hydrophobic residues, using a small amount of an organic solvent can facilitate dissolution. See Protocol 2 for detailed steps.

  • Solution 3: Apply Physical Methods. Sonication can help break apart intermolecular interactions and speed up dissolution. Gentle warming (to <40°C) can also increase solubility, but should be used with caution to avoid peptide degradation.

Problem: The peptide dissolves initially but precipitates upon dilution with my working buffer.

  • Cause: The final concentration of the peptide in the working buffer is above its solubility limit under those specific pH and ionic strength conditions. The addition of the buffer may have also shifted the pH closer to the peptide's pI.

  • Solution 1: Verify Final pH. After dilution, check the pH of the final solution. If it has shifted downwards, readjust it to a more basic pH.

  • Solution 2: Reduce Final Concentration. Your experiment may need to be conducted at a lower peptide concentration that is compatible with the working buffer.

  • Solution 3: Increase Co-solvent in Final Solution. If using a co-solvent like DMSO, ensure the final concentration does not exceed a level compatible with your assay (typically ≤1%). Preparing a more concentrated initial stock in the organic solvent may allow for a smaller volume to be used, keeping the final organic solvent concentration low.

Summary of Physicochemical Properties

The solubility of this compound is governed by the properties of its constituent amino acids and its overall charge at a given pH.

ComponentTypepKa (Side Chain)Key Property Affecting Solubility
Valine (Val) Hydrophobic, AliphaticN/ATends to decrease solubility in aqueous solutions.
Aspartic Acid (Asp) Acidic, Hydrophilic~3.7 - 3.9The carboxyl side chain increases solubility at pH > 4.
N-terminus Basic~9.6Positively charged at acidic and neutral pH.
C-terminus Acidic~2.3Negatively charged at neutral and basic pH.
This compound (Overall) Acidic DipeptidepI ~2.8 - 3.0Least soluble at acidic pH; highly soluble at basic pH.

Experimental Protocols

Protocol 1: Dissolving this compound by pH Adjustment

This protocol is the recommended first step for dissolving acidic peptides.

  • Weigh the required amount of lyophilized this compound powder.

  • Add a small volume of sterile, deionized water or your intended buffer (e.g., PBS) to create a slurry or suspension. Do not add the full volume yet.

  • While gently vortexing, add a small amount of a dilute basic solution (e.g., 1 M ammonium hydroxide) drop-by-drop.

  • Continue adding the basic solution until the peptide completely dissolves. Monitor the pH to ensure it does not become excessively high.

  • Once dissolved, add the remaining buffer to reach the desired final concentration.

  • Verify the pH of the final solution and adjust if necessary.

  • Centrifuge the solution to pellet any undissolved particulates before use.

Protocol 2: Using an Organic Co-Solvent

Use this method if pH adjustment is not sufficient or is incompatible with your experimental setup.

  • Weigh the required amount of lyophilized this compound powder.

  • Add a minimal volume of a pure organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) directly to the peptide powder. The volume should be just enough to fully dissolve the peptide (e.g., 20-50 µL).

  • Ensure the peptide is completely dissolved in the organic solvent before proceeding. Sonication can be used to aid this step.

  • Very slowly, while vortexing, add your aqueous working buffer to the concentrated peptide-organic solution. Add the buffer drop-by-drop to avoid shocking the peptide out of solution.

  • Bring the solution to the final desired volume and concentration.

  • Ensure the final concentration of the organic solvent is low enough to not interfere with your biological assay (typically under 1%).

Visualizations

Troubleshooting Workflow for this compound Solubility

G cluster_0 cluster_1 cluster_2 start Start: Dissolve this compound in desired aqueous buffer problem Does it dissolve? start->problem solution1 Troubleshooting Step 1: Adjust pH to > 8.0 (See Protocol 1) problem->solution1 No success Success: Peptide is dissolved. Proceed with experiment. problem->success Yes check1 Does it dissolve? solution1->check1 solution2 Troubleshooting Step 2: Use Co-Solvent (DMSO) (See Protocol 2) check1->solution2 No check1->success Yes check2 Does it dissolve? solution2->check2 solution3 Troubleshooting Step 3: Apply Sonication or Gentle Warming (<40°C) check2->solution3 No check2->success Yes solution3->success failure Problem Persists: Consider peptide modification or consult manufacturer. solution3->failure

Caption: A flowchart detailing the logical steps for troubleshooting this compound solubility issues.

Relationship Between pH and Net Charge of this compound

G pH_low < pI (~2.8) pH_pI = pI pH_low->pH_pI pH_neutral ~7.4 pH_pI->pH_neutral pH_high > 9.6 pH_neutral->pH_high charge_pos Net Charge: +1 -COOH, -COOH, -NH3+ charge_zero Net Charge: 0 (Zwitterion) -COO-, -COOH, -NH3+ charge_pos->charge_zero charge_neg1 Net Charge: -1 -COO-, -COO-, -NH3+ charge_zero->charge_neg1 charge_neg2 Net Charge: -2 -COO-, -COO-, -NH2 charge_neg1->charge_neg2 sol_low Low sol_verylow Very Low sol_low->sol_verylow sol_high High sol_verylow->sol_high sol_veryhigh Very High sol_high->sol_veryhigh

Caption: Diagram illustrating how the net charge and solubility of this compound change with pH.

References

Preventing degradation of H-VAL-ASP-OH in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of the dipeptide H-VAL-ASP-OH (Valyl-Aspartic Acid) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The presence of an Aspartic Acid (Asp) residue makes this compound susceptible to specific chemical degradation pathways. The main routes of degradation are:

  • Aspartimide Formation: This is a significant degradation pathway for peptides containing Aspartic Acid. The side-chain carboxyl group of the Asp residue can attack the peptide backbone, forming a cyclic succinimide intermediate known as an aspartimide.[1][2]

  • Isomerization: The aspartimide intermediate is unstable in aqueous solutions and can hydrolyze to form two different products: the original L-Aspartic Acid-containing peptide or, more commonly, an L-isoaspartic Acid (isoAsp) analog. The formation of isoAsp introduces a β-peptide bond instead of the natural α-peptide bond, which can alter the peptide's structure and biological activity.

  • Peptide Bond Hydrolysis: Like all peptides, the amide bond linking Valine and Aspartic Acid can be cleaved through hydrolysis.[3] This reaction is catalyzed by both acidic and alkaline conditions, leading to the formation of the individual amino acids.

  • Racemization: Under certain conditions, particularly alkaline pH, the intermediate aspartimide can lead to the racemization of the Aspartic Acid residue, converting the L-form to a mixture of L- and D-enantiomers.

Q2: How does the pH of the solution affect the stability of this compound?

A2: pH is a critical factor governing the stability of this compound. Extreme pH values accelerate degradation. The most practical approach to peptide stabilization is pH optimization.

  • Acidic Conditions (pH < 4): In strongly acidic solutions, the primary degradation route is the direct hydrolysis of the peptide bond.

  • Neutral to Alkaline Conditions (pH > 6): In this range, degradation is dominated by the formation of the aspartimide intermediate, which then leads to isomerization and racemization. This process is generally accelerated as the pH becomes more alkaline.

For optimal stability, maintaining the pH in a slightly acidic to neutral range is recommended.

pH RangePrimary Degradation PathwayRelative Degradation Rate
< 4 (Acidic) Peptide Bond HydrolysisModerate to High
5 - 7 (Slightly Acidic to Neutral) Minimal Degradation Low (Optimal Range)
> 8 (Alkaline) Aspartimide Formation, Isomerization, RacemizationHigh to Very High

Q3: What are the recommended storage conditions for this compound solutions?

A3: Proper storage is crucial to maintain the integrity of the peptide. For maximum stability, peptide solutions should be frozen and stored.

Storage TypeTemperatureDurationKey Considerations
Long-Term -20°C or -80°CMonths to YearsStore in single-use aliquots to avoid repeated freeze-thaw cycles, which accelerate degradation.
Short-Term 2°C to 8°CA few daysRecommended only for solutions that will be used promptly.
Lyophilized Powder -20°C or -80°CYearsThis is the most stable form for long-term storage. Keep desiccated and protected from light.

Q4: Which buffers and solvents are best for preparing this compound solutions?

A4: The choice of buffer is important for maintaining the optimal pH.

  • Recommended Buffers: Use a buffer system that can effectively maintain a pH between 5 and 7, such as acetate or phosphate buffers.

  • Solvents: For initial solubilization, sterile, distilled water or an appropriate aqueous buffer is recommended. If organic solvents like DMSO or DMF are required for solubility, they should be used sparingly to create a concentrated stock, which is then diluted into the final aqueous buffer. Avoid prolonged storage in organic solvents.

Q5: How can I prevent the loss of this compound due to adsorption to container surfaces?

A5: Peptides, particularly at low concentrations, can adsorb to the surfaces of storage vials, leading to a perceived loss of concentration.

  • Use Low-Binding Vials: Store solutions in polypropylene or other low-protein-binding tubes instead of standard glass vials.

  • Include a Carrier Protein: For highly dilute solutions, consider adding a carrier protein like Bovine Serum Albumin (BSA) if it does not interfere with your downstream applications. This helps to block non-specific binding sites on the vial surface.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Actions & Solutions
Rapid loss of peptide concentration or activity. 1. Chemical Degradation: The solution pH or temperature is outside the optimal range. 2. Adsorption: The peptide is sticking to the vial surface.1. Verify the pH of the solution and adjust to the 5-7 range using a suitable buffer. Store aliquots at -20°C or -80°C and avoid room temperature exposure. 2. Switch to low-protein-binding vials.
Appearance of new, unexpected peaks during HPLC analysis. 1. Isomerization: The main peak is likely the native peptide, while new, closely eluting peaks could be the isoAsp or D-Asp degradation products. 2. Hydrolysis: Peaks corresponding to the individual Val and Asp amino acids may appear.1. Confirm the identity of the new peaks using mass spectrometry (MS). 2. Review and optimize solution pH and storage temperature to minimize further degradation.
Inconsistent or non-reproducible experimental results. 1. Stock Solution Degradation: The master stock solution may have degraded over time. 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing the same stock vial has caused degradation.1. Prepare a fresh stock solution from lyophilized powder. 2. Always prepare single-use aliquots from a new stock solution to ensure consistency between experiments.

Visualizations

cluster_main Primary Degradation Pathway of this compound A This compound (Native Peptide) B Aspartimide Intermediate (Cyclic Succinimide) A->B Intramolecular Cyclization (Neutral/Alkaline pH) E Cleavage Products (Valine + Aspartic Acid) A->E Peptide Bond Hydrolysis (Acidic/Alkaline pH) C L-isoAsp Peptide (β-Peptide Bond) B->C Hydrolysis (Major Product) D L-Asp Peptide (Reversion to Native) B->D Hydrolysis (Minor Product) cluster_workflow Troubleshooting Workflow for Peptide Instability start Inconsistent Results or Loss of Activity Observed check_hplc Analyze Sample by RP-HPLC start->check_hplc decision_peaks New Peaks Present? check_hplc->decision_peaks identify_peaks Characterize New Peaks (e.g., with Mass Spec) decision_peaks->identify_peaks Yes check_storage Review Storage Conditions (Temp, pH, Aliquoting) decision_peaks->check_storage No identify_peaks->check_storage decision_storage Storage Optimal? check_storage->decision_storage remediate_storage Optimize Storage: - Aliquot new stock - Store at -80°C - Check buffer pH decision_storage->remediate_storage No check_vials Using Low-Binding Vials? decision_storage->check_vials Yes end_node Problem Resolved remediate_storage->end_node switch_vials Switch to Low-Binding Polypropylene Vials check_vials->switch_vials No check_vials->end_node Yes switch_vials->end_node cluster_protocol Experimental Workflow for Stability Testing prep 1. Prepare Peptide Stock in Test Buffer t0 2. Analyze T=0 Sample (Baseline by RP-HPLC) prep->t0 incubate 3. Incubate Solution at Stress Temperatures (e.g., 4°C, 25°C, 37°C) t0->incubate collect 4. Collect Aliquots at Defined Time Points (e.g., 6h, 24h, 72h) incubate->collect analyze 5. Analyze Aliquots by RP-HPLC collect->analyze quantify 6. Quantify Peak Areas: - Decrease in Parent Peptide - Increase in Degradants analyze->quantify report 7. Plot % Remaining Peptide vs. Time to Determine Degradation Rate quantify->report

References

Technical Support Center: Optimizing H-VAL-ASP-OH Concentration in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the dipeptide H-VAL-ASP-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in functional assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary physicochemical properties?

This compound, or L-valyl-L-aspartic acid, is a dipeptide composed of the amino acids L-valine and L-aspartic acid.[1] Due to the presence of a hydrophobic valine residue and a hydrophilic aspartic acid residue, its solubility and behavior in solution can be complex. Peptides with hydrophobic residues may have a tendency to aggregate at high concentrations.[2]

Q2: What is a typical starting concentration range for this compound in cell-based functional assays?

The optimal concentration of a peptide in a functional assay is highly dependent on the specific assay, cell type, and biological question being investigated. For initial experiments, a broad concentration range is recommended to determine the dose-response relationship. A common starting point for dipeptides in cell culture is in the low micromolar (µM) to low millimolar (mM) range.[3][4][5] It is crucial to perform a dose-response curve to identify the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

Proper preparation of the stock solution is critical to ensure accurate and reproducible results. Given the potential for peptides with hydrophobic residues to aggregate, a systematic approach to solubilization is advised.

  • Initial Solvent Selection: Attempt to dissolve a small amount of the peptide in sterile, distilled water. If solubility is limited, a small amount of an organic solvent such as DMSO or DMF can be used to first dissolve the peptide, followed by slow, dropwise dilution with the desired aqueous buffer while vortexing.

  • pH Adjustment: The net charge of the peptide, influenced by the pH of the solvent, can affect its solubility. The isoelectric point (pI) is the pH at which the peptide has no net charge and often has its lowest solubility. Adjusting the pH away from the pI can improve solubility.

  • Sonication: If the peptide does not readily dissolve, gentle sonication can help to break up aggregates and facilitate dissolution.

  • Storage: Once dissolved, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Troubleshooting Guide

Issue 1: The this compound solution is cloudy or has visible precipitates.

  • Possible Cause: The peptide has low solubility in the chosen solvent or has aggregated. Peptides containing hydrophobic residues like valine are prone to aggregation, especially at high concentrations.

  • Solution:

    • Try dissolving the peptide in a small amount of an organic solvent like DMSO before diluting with your aqueous buffer.

    • Adjust the pH of the solution. The solubility of peptides is often lowest at their isoelectric point (pI).

    • Use sonication to aid dissolution.

    • Lower the concentration of the peptide stock solution.

Issue 2: Inconsistent or non-reproducible results in the functional assay.

  • Possible Cause 1: Degradation of the peptide in the stock solution or assay medium.

  • Solution 1: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by storing in aliquots. Consider the stability of the peptide in your cell culture medium over the time course of your experiment.

  • Possible Cause 2: Aggregation of the peptide in the assay well.

  • Solution 2: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer to help prevent aggregation. However, ensure the detergent itself does not interfere with the assay.

Issue 3: No observable effect of this compound in the assay.

  • Possible Cause 1: The concentration range tested is too low.

  • Solution 1: Test a wider and higher range of concentrations.

  • Possible Cause 2: The peptide is not active in the chosen assay system.

  • Solution 2: Verify the biological relevance of the peptide to your specific cells and signaling pathway of interest. Consider if the dipeptide needs to be transported into the cell to be active.

  • Possible Cause 3: The peptide has degraded.

  • Solution 3: Use a fresh stock of the peptide and handle it according to the manufacturer's recommendations.

Quantitative Data Summary

Table 1: Solubility of Constituent Amino Acids

Amino AcidMolecular Weight ( g/mol )Water Solubility (g/L at 25°C)
L-Valine117.1558.5
L-Aspartic Acid133.105

Note: The solubility of the dipeptide this compound may differ from its constituent amino acids.

Table 2: Recommended Starting Concentrations for Peptides in Functional Assays

Assay TypeTypical Concentration Range
Cell-Based Signaling Assays1 µM - 100 µM
Cell Viability/Proliferation Assays10 µM - 1 mM
Enzyme Inhibition Assays100 nM - 50 µM
Receptor Binding Assays1 nM - 10 µM

These are general ranges and should be optimized for each specific experiment.

Experimental Protocols

Protocol: Dose-Response Optimization of this compound in a Cell-Based Assay

This protocol outlines a general procedure for determining the optimal working concentration of this compound using a 96-well plate format.

1. Preparation of this compound Stock Solution: a. Based on solubility tests, prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). b. If using an organic solvent, ensure the final concentration in the assay does not exceed a level that affects cell viability (typically <0.5%).

2. Cell Seeding: a. Seed your cells of interest in a 96-well plate at a density that allows for optimal growth during the experiment. b. Incubate the cells overnight to allow for attachment.

3. Preparation of Serial Dilutions: a. Prepare a series of dilutions of the this compound stock solution in your cell culture medium. A common approach is to prepare 2x concentrated solutions that will be diluted 1:1 in the wells. b. A suggested concentration range for the final well concentrations could be: 1 mM, 500 µM, 250 µM, 100 µM, 50 µM, 10 µM, 1 µM, and a vehicle control.

4. Treatment of Cells: a. Remove the old medium from the cells. b. Add the prepared dilutions of this compound to the respective wells. Include a vehicle-only control (medium with the same concentration of solvent used for the stock solution). c. Incubate the cells for the desired treatment duration.

5. Assay Readout: a. At the end of the incubation period, perform your functional assay (e.g., measure cell viability using MTT or PrestoBlue, or analyze a specific signaling event).

6. Data Analysis: a. Plot the assay response as a function of the this compound concentration. b. Determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) to identify the optimal concentration range for future experiments.

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway for this compound HVA This compound Receptor Cell Surface Receptor (e.g., Integrin) HVA->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription_Factor->Cellular_Response Induces Gene Expression for

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow Workflow for Optimizing this compound Concentration start Start solubility Determine Peptide Solubility start->solubility stock Prepare High-Concentration Stock Solution solubility->stock dose_response Perform Broad Dose-Response Assay (e.g., 1 µM to 1 mM) stock->dose_response analyze Analyze Results (EC50/IC50) dose_response->analyze narrow_range Perform Focused Dose-Response Assay analyze->narrow_range Refine Concentration Range optimal_conc Determine Optimal Working Concentration narrow_range->optimal_conc end Proceed with Functional Assays optimal_conc->end

Caption: Experimental workflow for concentration optimization.

Troubleshooting_Tree Troubleshooting Decision Tree problem Problem Encountered solubility_issue Poor Solubility or Precipitation? problem->solubility_issue inconsistent_results Inconsistent Results? problem->inconsistent_results no_effect No Observable Effect? problem->no_effect solution_solubility Action: Change Solvent (add DMSO), Adjust pH, Sonicate, Lower Concentration solubility_issue->solution_solubility Yes solution_inconsistent Action: Prepare Fresh Stocks, Aliquot, Check for Aggregation inconsistent_results->solution_inconsistent Yes solution_no_effect Action: Widen Concentration Range, Verify Biological Relevance no_effect->solution_no_effect Yes

Caption: Troubleshooting common experimental issues.

References

Technical Support Center: Purification of H-VAL-ASP-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of H-VAL-ASP-OH (Valyl-Aspartic acid). This resource is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting guidance for common issues encountered during the purification of this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most popular and effective method for purifying peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates the target peptide from impurities based on hydrophobicity.[1][4] Due to the presence of two free carboxyl groups (from the Asp residue and the C-terminus), this compound is quite polar, which will influence its retention behavior on a non-polar stationary phase like C18.

Q2: What are the expected synthesis-related impurities with this compound?

A2: During solid-phase peptide synthesis (SPPS), several impurities can arise. For this compound, the most significant concerns are:

  • Aspartimide Formation: The aspartic acid residue is highly susceptible to forming a cyclic aspartimide byproduct, especially under basic or acidic conditions used during synthesis and purification. This is a major challenge as the aspartimide can subsequently hydrolyze to form both the desired L-Asp peptide and an isomeric D/L-isoaspartic acid impurity, which can be difficult to separate.

  • Deletion Sequences: Incomplete coupling during synthesis can lead to the formation of truncated sequences, though this is less complex for a dipeptide.

  • Residual Protecting Groups: Incomplete removal of protecting groups from the amino acid side chains or termini during the final cleavage step can result in modified peptide impurities.

  • Reagent Adducts: Byproducts from cleavage reagents, such as trifluoroacetic acid (TFA), can form adducts with the peptide.

Q3: How does the acidic nature of this compound affect its purification?

A3: The two carboxylic acid groups make the peptide acidic and highly polar. This has two main implications:

  • RP-HPLC: The peptide will have low retention on standard C18 columns and will elute early in the gradient, often with the solvent front, making separation from other polar impurities challenging. Using an ion-pairing agent like TFA in the mobile phase is essential to improve retention and peak shape.

  • Ion-Exchange Chromatography (IEC): The negative charges on the carboxyl groups make anion-exchange chromatography a viable alternative or complementary purification step. The peptide will bind to an anion-exchange resin at a neutral or slightly basic pH and can be eluted with a salt gradient or by lowering the pH.

Q4: My crude this compound peptide has poor solubility. How can I address this?

A4: Poor solubility of a crude peptide can be due to aggregation or the inherent properties of the peptide. For this compound, which contains the highly soluble aspartic acid, poor solubility may indicate aggregation or the presence of hydrophobic impurities.

  • Initial Dissolution: First, try dissolving the peptide in the aqueous mobile phase (e.g., 0.1% TFA in water).

  • Use of Organic Solvents: If solubility is still an issue, dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF, and then dilute it with the initial mobile phase before injection. Be aware that large volumes of these strong solvents can affect chromatographic performance.

  • pH Adjustment: The solubility of peptides with acidic residues is often pH-dependent. Adjusting the pH of the initial solvent may improve solubility. For H-Asp-OH, solubility is significantly increased in alkaline solutions (e.g., 1M NaOH). However, be cautious as high pH can promote aspartimide formation.

Troubleshooting Guides

Issue 1: A major impurity peak is observed close to the main product peak in RP-HPLC.
Possible Cause Suggested Solution Explanation
Aspartimide Formation Optimize the pH of your mobile phase. Use a mildly acidic mobile phase (e.g., 0.1% TFA, pH ~2.1) to minimize further formation during purification. Consider using a different side-chain protecting group for Asp during synthesis, such as Asp(OMpe), to reduce initial formation.The aspartimide byproduct and its subsequent isoaspartic acid hydrolysates often have very similar hydrophobicities to the target peptide, making them difficult to resolve. Controlling pH is critical to prevent this side reaction.
Diastereomers Use a high-resolution column with a smaller particle size. Employ a shallower gradient around the elution time of the target peptide to maximize separation.If racemization occurred during synthesis, the resulting diastereomers can be challenging to separate. Improving the efficiency of the chromatographic system is the best approach.
Oxidation (if Met/Cys were present) While not in this compound, for other peptides, adding antioxidants like DTT to the sample or performing the purification under an inert atmosphere can help.Oxidation adds polarity, causing oxidized species to elute slightly earlier than the parent peptide.
Issue 2: The peptide elutes in the void volume (no retention) on a C18 column.
Possible Cause Suggested Solution Explanation
High Polarity of Peptide Ensure an ion-pairing agent like Trifluoroacetic Acid (TFA) at 0.1% is present in both mobile phases (A and B). Consider using a column with a different stationary phase, such as one with a phenyl-hexyl ligand, which can offer different selectivity for polar molecules.This compound is very polar. TFA pairs with the positive charges on the peptide (N-terminus), increasing its overall hydrophobicity and promoting interaction with the C18 stationary phase.
Insufficient Organic Modifier Start the gradient at a very low percentage of the organic mobile phase (e.g., 0-2% Acetonitrile).A high initial concentration of the organic solvent can prevent the polar peptide from binding to the column effectively.
Alternative Chromatography Use Ion-Exchange Chromatography (IEC) as an alternative or initial capture step. Anion-exchange would be suitable for the negatively charged this compound.IEC separates based on charge rather than hydrophobicity and is well-suited for highly charged or very polar peptides.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol is a starting point for the purification of this compound.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.22 µm filter and degas thoroughly.

  • Sample Preparation:

    • Dissolve the crude this compound peptide in Mobile Phase A to a concentration of 1-5 mg/mL.

    • If solubility is an issue, use a minimal amount of DMSO to dissolve the peptide first, then dilute with Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300Å pore size). A wide-pore (300Å) column is often recommended for peptides.

    • Flow Rate: 1.0 mL/min (for analytical scale).

    • Detection: UV at 214 nm and 280 nm. The primary detection wavelength for the peptide bond is 214 nm.

    • Gradient:

      • 0-5 min: 2% B

      • 5-35 min: 2% to 30% B (shallow gradient for optimal separation)

      • 35-40 min: 30% to 95% B (column wash)

      • 40-45 min: 95% B

      • 45-50 min: 95% to 2% B (re-equilibration)

      • 50-60 min: 2% B (re-equilibration)

  • Fraction Collection & Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction using analytical HPLC and Mass Spectrometry (MS) to confirm the molecular weight.

    • Pool the pure fractions, freeze, and lyophilize to obtain the final product as a white powder.

Visualizations

G cluster_start cluster_prep Preparation cluster_hplc Purification cluster_analysis Analysis & Final Steps cluster_end start Crude Peptide Sample dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter Sample (0.45 µm) dissolve->filter hplc Perform RP-HPLC (Analytical Scout Run) filter->hplc prep_hplc Scale-up to Preparative HPLC hplc->prep_hplc Optimize Gradient collect Collect Fractions analyze Analyze Fractions (HPLC, MS) collect->analyze prep_hplc->collect analyze->prep_hplc Purity <95% Re-inject/Re-optimize pool Pool Pure Fractions analyze->pool Purity >95% lyophilize Lyophilize pool->lyophilize end Pure Peptide lyophilize->end

Caption: General workflow for the purification of this compound peptide.

G problem Impurity Co-elutes with Main Peak cause1 Aspartimide Formation problem->cause1 is caused by cause2 Suboptimal Gradient problem->cause2 is caused by cause3 Column Overload problem->cause3 is caused by solution1a Use Mildly Acidic Mobile Phase (e.g., 0.1% TFA) cause1->solution1a is solved by solution1b Modify Synthesis Strategy (e.g., use Asp(OMpe)) cause1->solution1b is prevented by solution2 Run a Shallower Gradient cause2->solution2 is solved by solution3 Reduce Sample Load cause3->solution3 is solved by

Caption: Troubleshooting logic for co-eluting impurities.

References

Technical Support Center: Purity Analysis of Synthetic Valyl-Aspartate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the purity of synthetic Valyl-Aspartate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of synthetic Valyl-Aspartate?

A1: The most common and reliable methods for assessing the purity of synthetic peptides like Valyl-Aspartate are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA).[1][2][3] A combination of these techniques provides a comprehensive purity profile.

Q2: What is the difference between peptide purity and net peptide content?

A2: Peptide purity, typically determined by HPLC, refers to the percentage of the target peptide sequence relative to other peptide-related impurities (e.g., deletion or truncated sequences). Net peptide content, on the other hand, is the percentage of the peptide by weight, accounting for non-peptide components like water and counter-ions (e.g., TFA).[1] Amino Acid Analysis (AAA) is the standard method for determining net peptide content.

Q3: What are the common impurities found in synthetic Valyl-Aspartate?

A3: Impurities in synthetic peptides can arise during synthesis or storage. For Valyl-Aspartate, potential impurities include:

  • Deletion sequences: Missing either Valine or Aspartate.

  • Truncated sequences: Incomplete peptide chains.

  • Incompletely deprotected sequences: Residual protecting groups from the synthesis process.

  • Diastereomers: Racemization of the chiral centers of Valine or Aspartate.

  • Side reaction products: Such as aspartimide formation from the Aspartate residue.

  • Residual solvents and reagents: Such as trifluoroacetic acid (TFA).

Q4: What is a typical acceptable purity level for synthetic peptides?

A4: The required purity level depends heavily on the intended application. For general research, a purity of >95% is often sufficient. However, for applications like X-ray crystallography, NMR studies, or clinical trials, a purity of >98% is typically required.

Troubleshooting Guides

Issue 1: My HPLC chromatogram shows multiple peaks.

  • Possible Cause: Presence of impurities such as deletion sequences, truncated peptides, or products of side reactions.

  • Troubleshooting Steps:

    • Identify the peaks: Use Mass Spectrometry (MS) to determine the molecular weight of the species corresponding to each peak. This can help identify deletion sequences (mass difference corresponding to an amino acid) or other modifications.

    • Optimize HPLC separation: Adjust the gradient of the mobile phase, the type of column (e.g., C18), or the ion-pairing agent (e.g., TFA vs. formic acid) to improve peak resolution.

    • Re-purify the peptide: If significant impurities are present, repurification by preparative HPLC may be necessary.

Issue 2: The mass spectrum shows a mass that does not correspond to Valyl-Aspartate.

  • Possible Cause: This could indicate the presence of impurities with different molecular weights, such as insertion sequences (an extra amino acid), protecting group adducts, or salt adducts.

  • Troubleshooting Steps:

    • Analyze the mass difference: Calculate the difference between the observed mass and the expected mass of Valyl-Aspartate. This can provide clues about the nature of the impurity (e.g., +57 Da could indicate an extra Glycine).

    • Check for common adducts: Look for peaks corresponding to sodium (+22 Da) or potassium (+38 Da) adducts.

    • Perform tandem MS (MS/MS): Fragmentation analysis can help to sequence the impurity and pinpoint the modification.

Issue 3: The net peptide content determined by Amino Acid Analysis is lower than expected.

  • Possible Cause: The peptide sample may contain a significant amount of water, counter-ions (like TFA), or other non-peptide materials. The gross weight of the lyophilized powder is not equal to the amount of pure peptide.

  • Troubleshooting Steps:

    • Confirm accurate weighing: Ensure the sample was weighed accurately on a calibrated balance.

    • Consider water content: Lyophilized peptides are hygroscopic and can absorb moisture from the air. Store samples in a desiccator.

    • Account for counter-ions: The measured weight includes the peptide and its associated counter-ions. The net peptide content will always be lower than 100% of the gross weight.

Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC

This protocol outlines a general method for analyzing the purity of Valyl-Aspartate using Reversed-Phase High-Performance Liquid Chromatography.

Materials:

  • Synthetic Valyl-Aspartate sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the Valyl-Aspartate sample in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to a concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 220 nm (for peptide bonds).

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the peak area of the main product by the total area of all peaks.

Parameter Typical Value
Column C18 Reverse-Phase
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry

This protocol describes the use of Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of Valyl-Aspartate.

Materials:

  • Valyl-Aspartate sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

Procedure:

  • Sample Preparation: Dissolve the peptide in a suitable solvent, typically 50% acetonitrile in water with 0.1% formic acid, to a concentration of approximately 10-100 pmol/µL.

  • MS Analysis: Infuse the sample directly into the ESI-MS or analyze the eluent from an LC-MS system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected monoisotopic mass for Valyl-Aspartate (C9H16N2O5) is approximately 232.11 g/mol . Look for the protonated molecule [M+H]+ at m/z 233.11.

Parameter Typical Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap
Scan Range m/z 100-1000
Capillary Voltage 3-5 kV
Cone Voltage 20-40 V

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Purity Confirmation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Prep_HPLC Preparative HPLC Crude_Peptide Crude Valyl-Aspartate Cleavage->Crude_Peptide Crude_Peptide->Prep_HPLC Lyophilization Lyophilization Prep_HPLC->Lyophilization HPLC Analytical RP-HPLC Purified_Peptide Purified Valyl-Aspartate Lyophilization->Purified_Peptide Purified_Peptide->HPLC MS Mass Spectrometry Purified_Peptide->MS AAA Amino Acid Analysis Purified_Peptide->AAA NMR NMR Spectroscopy Purified_Peptide->NMR Final_Product Confirmed Pure Product

Caption: Workflow for Synthesis and Purity Confirmation of Valyl-Aspartate.

Caption: Troubleshooting Logic for Purity Analysis of Synthetic Peptides.

References

Technical Support Center: Aspartimide Formation in Asp-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate aspartimide formation during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation?

Aspartimide formation is a significant side reaction that can occur during solid-phase peptide synthesis (SPPS), particularly when using Fmoc chemistry.[1][2] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carbonyl group, forming a five-membered succinimide ring.[2][3] This intermediate is unstable and can lead to several undesired byproducts, including the desired α-peptide, the isomeric β-peptide where the peptide chain is extended from the side-chain carboxyl group, and racemized versions of both.[2]

Q2: Why is aspartimide formation a problem in peptide synthesis?

Aspartimide formation is problematic for several key reasons:

  • Difficult Purification: The resulting α- and β-peptide isomers, along with their racemized forms, have very similar physicochemical properties, making them challenging to separate using standard HPLC methods.

  • Reduced Yield: The formation of these byproducts significantly lowers the overall yield of the target peptide.

  • Mass-Neutral Impurities: Since the α- and β-peptides are isomers, they possess the same molecular mass, which complicates their detection by mass spectrometry alone.

  • Altered Biological Activity: The presence of β-peptides and racemized forms can alter the three-dimensional structure of the peptide, potentially impacting its biological activity.

Q3: Which peptide sequences are most susceptible to aspartimide formation?

The amino acid residue immediately following the aspartic acid has the most significant influence on the rate of aspartimide formation. Sequences where Asp is followed by a small, sterically unhindered amino acid are particularly prone to this side reaction. The most susceptible sequences include:

  • Asp-Gly

  • Asp-Asn

  • Asp-Ser

  • Asp-Ala

  • Asp-Arg

Q4: How does temperature affect aspartimide formation?

Increased temperature accelerates the rate of aspartimide formation. This is a crucial consideration in microwave-assisted peptide synthesis, where elevated temperatures are often employed to speed up coupling and deprotection steps. Careful optimization of microwave parameters is necessary to minimize this temperature-induced side reaction.

Q5: What is the role of the base in Fmoc deprotection in causing aspartimide formation?

Aspartimide formation is a base-catalyzed reaction. The piperidine used for Fmoc group removal in standard SPPS protocols is a strong enough base to promote this unwanted side reaction. The repeated exposure of the peptide to piperidine throughout the synthesis cycles increases the likelihood of aspartimide formation.

Troubleshooting Guide

Issue: Significant aspartimide formation detected in my crude peptide.

This is a common challenge, particularly with susceptible peptide sequences. Below are several strategies, from simple protocol modifications to the use of specialized reagents, to mitigate this problem.

Strategy 1: Modification of Deprotection and Coupling Conditions

A straightforward approach is to alter the Fmoc deprotection conditions to reduce basicity.

  • Use a Weaker Base: Replacing piperidine with a weaker base can significantly decrease the rate of aspartimide formation.

    • Piperazine: Has been shown to be effective at suppressing aspartimide formation.

    • Morpholine: Another weaker base option, though it may not always be sufficient for complete Fmoc removal.

    • Dipropylamine (DPA): A less odorous alternative that can reduce aspartimide formation.

  • Addition of Acidic Additives: Adding a small amount of a weak acid to the standard piperidine deprotection solution can help buffer the basicity.

    • Hydroxybenzotriazole (HOBt): The addition of 0.1 M HOBt to the piperidine solution has been demonstrated to significantly reduce aspartimide formation.

    • Formic Acid: Can also be used to reduce the basicity of the deprotection solution.

Strategy 2: Utilizing Sterically Hindered Asp Side-Chain Protecting Groups

Increasing the steric bulk of the protecting group on the Asp side chain can physically block the formation of the succinimide ring. The standard tert-butyl (OtBu) protecting group offers limited protection for susceptible sequences.

Protecting GroupRelative Aspartimide Formation (%)
Fmoc-Asp(OtBu)-OHHigh
Fmoc-Asp(OMpe)-OHLow
Fmoc-Asp(OBno)-OHVery Low
Fmoc-Asp(O-cHex)-OHLow

Data is compiled from multiple sources for relative comparison.

Strategy 3: Backbone Protection

This strategy involves modifying the backbone amide nitrogen of the amino acid residue following the Asp, which prevents it from acting as a nucleophile in the cyclization reaction.

  • Dmb-Protected Dipeptides: The use of a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen in an Asp-Gly sequence is a highly effective method. Dipeptides such as Fmoc-Asp(OtBu)-Dmb-Gly-OH are commercially available and can be readily incorporated into the peptide chain.

Strategy 4: Novel Side-Chain Protecting Groups

These advanced protecting groups replace the ester linkage on the Asp side chain with a more stable bond, thereby preventing the cyclization reaction.

  • Cyanosulfurylide (CSY): This protecting group forms a stable C-C bond with the Asp side chain and has been shown to completely suppress aspartimide formation.

Experimental Protocols

Protocol 1: Fmoc Deprotection with Piperidine/HOBt

Objective: To minimize aspartimide formation by adding HOBt to the Fmoc deprotection solution.

Materials:

  • Peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Hydroxybenzotriazole (HOBt)

  • Solid-phase synthesis reaction vessel

Procedure:

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for 10-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 times for 1 minute each).

Protocol 2: Incorporation of a Sterically Hindered Aspartate Residue (Fmoc-Asp(OMpe)-OH)

Objective: To reduce aspartimide formation by using a bulkier side-chain protecting group.

Materials:

  • Deprotected peptide-resin

  • Fmoc-Asp(OMpe)-OH

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, 2,4,6-collidine)

  • DMF

Procedure:

  • Amino Acid Activation: Dissolve Fmoc-Asp(OMpe)-OH (e.g., 3 equivalents) and a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add a base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours. Note that due to the increased steric hindrance, a longer coupling time may be necessary compared to standard amino acids.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, a second coupling may be required.

  • Washing: Drain the coupling solution and wash the resin with DMF.

Visualizations

Aspartimide_Formation_Mechanism Peptide Asp-Xaa Peptide (Backbone Amide) Intermediate Succinimide Intermediate (Aspartimide) Peptide->Intermediate Base-catalyzed cyclization Alpha_Peptide α-Peptide (Desired Product) Intermediate->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Side Product) Intermediate->Beta_Peptide Hydrolysis Racemized Racemized Products Intermediate->Racemized Epimerization Piperidide Piperidide Adducts Intermediate->Piperidide Piperidine Attack

Caption: Mechanism of aspartimide formation and subsequent side reactions.

Troubleshooting_Workflow Start Aspartimide Formation Detected Check_Sequence Is the sequence highly susceptible? (e.g., Asp-Gly, Asp-Ser) Start->Check_Sequence Modify_Deprotection Modify Deprotection: - Use weaker base - Add HOBt Check_Sequence->Modify_Deprotection No Use_Bulky_PG Use Sterically Hindered Asp Protecting Group (e.g., OMpe, OBno) Check_Sequence->Use_Bulky_PG Yes Re_evaluate Re-evaluate Purity Modify_Deprotection->Re_evaluate Use_Backbone_Protection Use Backbone Protection (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH) Use_Bulky_PG->Use_Backbone_Protection Still an issue Use_Bulky_PG->Re_evaluate Resolved Use_Backbone_Protection->Re_evaluate

Caption: Troubleshooting workflow for addressing aspartimide formation.

References

Technical Support Center: H-VAL-ASP-OH Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing protocol for the dipeptide H-VAL-ASP-OH (Valyl-aspartic acid). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound?

A1: For maximal stability, this compound should be stored in its lyophilized form at -20°C or below in a tightly sealed container to protect it from moisture.[1] Once reconstituted in solution, it is recommended to prepare single-use aliquots and store them frozen to minimize degradation from repeated freeze-thaw cycles.

Q2: What are the primary degradation pathways for this compound?

A2: Given its structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis of the peptide bond: This can occur under both acidic and basic conditions, leading to the formation of the individual amino acids, Valine and Aspartic acid. Peptides containing Aspartic acid are particularly prone to acid-catalyzed cleavage of the peptide bond.[2]

  • Cyclic Imide Formation: The Aspartic acid residue can undergo intramolecular cyclization to form a cyclic imide intermediate. This intermediate can subsequently hydrolyze to form either the original peptide or an iso-aspartate (iso-Asp) analog, which is a common impurity.

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of the solution is a critical factor in the stability of this compound. Strongly acidic or alkaline conditions will accelerate the hydrolysis of the peptide bond. Near-neutral pH may favor the formation of the cyclic imide and subsequently the iso-Asp impurity.

Q4: Are there any specific analytical methods recommended for stability testing of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for assessing the stability of this compound. This method should be capable of separating the intact dipeptide from its potential degradation products (Valine, Aspartic acid, and iso-Asp-H-VAL-ASP-OH). A reversed-phase C18 column with a mobile phase containing an ion-pairing agent or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be effective for separating these polar compounds. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the definitive identification of degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compoundPerform forced degradation studies (see protocol below) to intentionally generate degradation products and confirm their retention times. Use LC-MS to identify the mass of the unexpected peaks.
Contamination of sample or mobile phasePrepare fresh mobile phase and re-run the analysis with a freshly prepared sample. Ensure all glassware is scrupulously clean.
Loss of this compound content over time Inappropriate storage conditionsReview storage conditions. For solutions, ensure they are stored in single-use aliquots at -20°C or below. For lyophilized powder, ensure the container is tightly sealed and stored in a desiccated environment at low temperature.
Adsorption to container surfacesUse low-protein-binding microcentrifuge tubes or vials for storing peptide solutions.
Inconsistent or non-reproducible results Improper sample handlingAllow lyophilized peptide to equilibrate to room temperature before opening to prevent condensation. Ensure accurate and consistent weighing and dilution of the peptide.
HPLC system variabilityEquilibrate the HPLC system thoroughly before analysis. Run system suitability tests to ensure consistent performance.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to demonstrate the specificity of the analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a weak buffer) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 48 hours.

  • Sample Analysis: After the specified incubation times, neutralize the acidic and basic samples. Analyze all samples, including an untreated control, by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To quantify the amount of intact this compound and its degradation products over time under defined storage conditions.

Methodology:

  • Chromatographic System: HPLC with UV detection.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 0% to 20% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions

Stress ConditionIncubation Time (hours)This compound Remaining (%)Degradation Product 1 (e.g., Hydrolysis) (%)Degradation Product 2 (e.g., iso-Asp) (%)
0.1 M HCl, 60°C2465305
0.1 M NaOH, RT475205
3% H₂O₂, RT249532
60°C488884

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h prep->acid base Base Hydrolysis 0.1 M NaOH, RT, 4h prep->base oxidation Oxidative Degradation 3% H2O2, RT, 24h prep->oxidation thermal Thermal Degradation 60°C, 48h prep->thermal neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze all samples by Stability-Indicating HPLC oxidation->hplc thermal->hplc neutralize->hplc

Caption: Workflow for the forced degradation study of this compound.

Degradation_Product_Identification cluster_investigation Investigation Steps cluster_identification Identification start Unexpected Peak in HPLC check_rt Compare Retention Time (RT) to Forced Degradation Samples start->check_rt lcms Perform LC-MS Analysis check_rt->lcms If RT matches mass_match Does Mass Match Expected Degradant? lcms->mass_match hydrolysis Identified as Hydrolysis Product (Val or Asp) mass_match->hydrolysis Yes (Val/Asp mass) iso_asp Identified as iso-Asp form mass_match->iso_asp Yes (Parent mass) unknown Unknown Degradant Further investigation needed mass_match->unknown No

Caption: Decision tree for identifying unknown peaks in HPLC analysis.

References

Technical Support Center: Refinement of H-VAL-ASP-OH Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with H-VAL-ASP-OH, a dipeptide aldehyde inhibitor of caspases, particularly caspase-3.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary application in research?

This compound is a dipeptide composed of Valine and Aspartic acid with a C-terminal aldehyde group. This aldehyde moiety allows it to act as a reversible covalent inhibitor of cysteine proteases, with a particular specificity for caspases. Its primary application is as an inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway. Researchers use this compound to study the role of caspase-3 in apoptosis and to investigate the therapeutic potential of caspase inhibition in various diseases.

2. How should I dissolve and store this compound?

  • Dissolving: The solubility of this compound, like other short peptides, depends on its amino acid composition. Due to the presence of a free carboxylic acid on the Aspartic acid residue, it is considered an acidic peptide.

    • Start by attempting to dissolve the peptide in sterile, deionized water.

    • If solubility is low, sonication may help.

    • For acidic peptides that are difficult to dissolve in water, adding a small amount of a basic solution, such as 0.1 M ammonium bicarbonate, can improve solubility.

    • Alternatively, dissolving the peptide in a minimal amount of an organic solvent like DMSO or DMF and then diluting it to the desired concentration with your aqueous experimental buffer is a common practice. Be mindful of the final concentration of the organic solvent in your assay, as it may affect enzyme activity.

  • Storage:

    • For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C.

    • Once reconstituted in a solvent, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.

    • Stock solutions in DMSO can be stored at -20°C for several weeks to months. The stability of the peptide in aqueous buffers is generally lower, and it is advisable to prepare fresh dilutions for each experiment.

3. What is the stability of this compound in aqueous solutions?

Peptide aldehydes can be susceptible to degradation in aqueous solutions, particularly at neutral or high pH and elevated temperatures. The aldehyde group can be oxidized or can react with other components in the buffer. It is recommended to prepare fresh aqueous solutions of this compound for each experiment. If storage of an aqueous stock solution is necessary, it should be kept at 4°C for a short period (no more than a few days) and protected from light. The optimal pH for the stability of many peptides is slightly acidic.

4. What is the mechanism of inhibition of caspase-3 by this compound?

This compound is a competitive, reversible covalent inhibitor. The aldehyde group of the inhibitor forms a thiohemiacetal adduct with the catalytic cysteine residue in the active site of caspase-3. This covalent modification of the active site cysteine prevents the enzyme from binding and cleaving its natural substrates.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, particularly in the context of caspase-3 activity assays.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or no inhibition of caspase-3 activity 1. Degraded this compound: The peptide aldehyde may have degraded due to improper storage or handling. 2. Incorrect concentration: Calculation errors or inaccurate weighing can lead to a lower-than-expected inhibitor concentration. 3. Inappropriate solvent: The solvent used to dissolve this compound may be interfering with the assay.1. Use a fresh aliquot of this compound. Ensure proper storage conditions (-20°C or -80°C for lyophilized powder). 2. Re-weigh the compound and recalculate the concentration. Perform a serial dilution to test a range of concentrations. 3. Ensure the final concentration of organic solvents (e.g., DMSO) is low (typically <1%) in the final assay volume and that the solvent itself does not inhibit the enzyme. Run a solvent-only control.
Precipitation of this compound in the assay buffer 1. Low solubility: The concentration of the peptide may exceed its solubility limit in the chosen buffer. 2. pH of the buffer: The pH of the buffer may be at or near the isoelectric point of the peptide, reducing its solubility.1. Dissolve the peptide in a minimal amount of DMSO first, then dilute with the assay buffer. Sonication can also aid in dissolution. 2. Adjust the pH of the buffer. For acidic peptides like this compound, a slightly basic pH may improve solubility. However, be mindful of the optimal pH for caspase-3 activity (typically around pH 7.2-7.4).
High background signal in the assay 1. Contaminated reagents: Buffers or other assay components may be contaminated with proteases or fluorescent compounds. 2. Autohydrolysis of the substrate: The fluorescent or colorimetric substrate may be unstable and hydrolyze spontaneously.1. Use fresh, high-purity reagents and sterile, nuclease-free water. 2. Run a "substrate-only" control (no enzyme) to measure the rate of spontaneous substrate breakdown and subtract this from your experimental values. Store the substrate protected from light.
Low caspase-3 activity in the positive control 1. Inactive enzyme: The recombinant caspase-3 may have lost activity due to improper storage or handling. 2. Suboptimal assay conditions: The pH, temperature, or buffer composition may not be optimal for caspase-3 activity.1. Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles. 2. Ensure the assay is performed at the recommended pH (typically 7.2-7.4) and temperature (usually 37°C). Check the composition of your assay buffer against recommended formulations.

Quantitative Data

InhibitorTarget CaspaseKi (nM)IC50 (nM)Notes
Ac-DEVD-CHO Caspase-3~0.23~10A widely used, potent, and relatively specific reversible inhibitor of caspase-3.
Z-DEVD-FMK Caspase-3-~13An irreversible inhibitor of caspase-3. The FMK (fluoromethyl ketone) group forms a permanent covalent bond.
Z-VAD-FMK Pan-caspase--A broad-spectrum, irreversible caspase inhibitor. Often used as a general control for caspase-dependent apoptosis.
This compound Caspase-3 (presumed)Not availableNot availableExpected to be a reversible inhibitor due to the aldehyde group. Potency is likely to be in the nanomolar to low micromolar range.

Experimental Protocols

Protocol 1: Caspase-3 Fluorometric Activity Assay

This protocol describes a common method to measure the activity of caspase-3 in cell lysates using a fluorogenic substrate.

Materials:

  • Cells of interest (adherent or suspension)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • This compound

  • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • Assay Buffer (20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)

  • Recombinant active caspase-3 (for positive control)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission wavelengths will depend on the substrate used, e.g., Ac-DEVD-AFC: Ex/Em = 400/505 nm; Ac-DEVD-AMC: Ex/Em = 360/460 nm)

Procedure:

  • Sample Preparation (Cell Lysates): a. Plate cells at a suitable density and treat with an apoptosis-inducing agent for the desired time. Include an untreated control group. b. For inhibitor studies, pre-incubate a set of cells with various concentrations of this compound for 1-2 hours before adding the apoptosis-inducing agent. c. Harvest the cells (for adherent cells, scrape and collect; for suspension cells, centrifuge). d. Wash the cell pellet with ice-cold PBS and centrifuge again. e. Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 10^6 cells in 50 µL). f. Incubate on ice for 10-15 minutes. g. Centrifuge at 10,000 x g for 10 minutes at 4°C. h. Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: a. In a 96-well black microplate, add 50 µL of Assay Buffer to each well. b. Add 10-50 µg of cell lysate to the appropriate wells. Bring the final volume in each well to 100 µL with Assay Buffer. c. Include the following controls:

    • Blank: Assay Buffer only.
    • Negative Control: Lysate from untreated cells.
    • Positive Control: Lysate from apoptosis-induced cells.
    • Inhibitor Control: Lysate from cells treated with the apoptosis inducer and this compound.
    • Enzyme Positive Control: A known amount of recombinant active caspase-3.

  • Reaction and Measurement: a. Prepare the caspase-3 substrate solution in Assay Buffer at the recommended final concentration (e.g., 50 µM for Ac-DEVD-AFC). b. Add the substrate solution to all wells to start the reaction. c. Incubate the plate at 37°C for 1-2 hours, protected from light. d. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: a. Subtract the fluorescence of the blank from all readings. b. The caspase-3 activity is proportional to the fluorescence intensity. c. The percentage of inhibition by this compound can be calculated as follows: % Inhibition = [1 - (Fluorescence of Inhibitor Sample / Fluorescence of Positive Control)] x 100

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the central role of caspase-3 in the apoptotic signaling pathways. This compound acts by directly inhibiting the activity of activated caspase-3, thereby blocking the downstream events of apoptosis.

Extrinsic_Apoptosis_Pathway Death Ligand (e.g., FasL, TNF) Death Ligand (e.g., FasL, TNF) Death Receptor (e.g., Fas, TNFR1) Death Receptor (e.g., Fas, TNFR1) Death Ligand (e.g., FasL, TNF)->Death Receptor (e.g., Fas, TNFR1) DISC Formation DISC Formation Death Receptor (e.g., Fas, TNFR1)->DISC Formation Caspase-8 (active) Caspase-8 (active) DISC Formation->Caspase-8 (active) Procaspase-8 Procaspase-8 Procaspase-8->DISC Formation Procaspase-3 Procaspase-3 Caspase-8 (active)->Procaspase-3 Caspase-3 (active) Caspase-3 (active) Procaspase-3->Caspase-3 (active) Cleavage Apoptosis Apoptosis Caspase-3 (active)->Apoptosis Cleavage of cellular substrates H_VAL_ASP_OH This compound H_VAL_ASP_OH->Caspase-3 (active) Inhibition

Caption: Extrinsic apoptosis pathway and the point of inhibition by this compound.

Intrinsic_Apoptosis_Pathway Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 (active) Caspase-9 (active) Apoptosome->Caspase-9 (active) Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Procaspase-3 Procaspase-3 Caspase-9 (active)->Procaspase-3 Caspase-3 (active) Caspase-3 (active) Procaspase-3->Caspase-3 (active) Cleavage Apoptosis Apoptosis Caspase-3 (active)->Apoptosis Cleavage of cellular substrates H_VAL_ASP_OH This compound H_VAL_ASP_OH->Caspase-3 (active) Inhibition

Caption: Intrinsic apoptosis pathway and the point of inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a caspase-3 activity assay incorporating an inhibitor like this compound.

Caspase_Assay_Workflow cluster_prep Sample Preparation cluster_assay Caspase-3 Assay cluster_analysis Data Analysis Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Control groups Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Pre-incubation with This compound Cell Lysis Cell Lysis Induce Apoptosis->Cell Lysis Inhibitor Treatment->Induce Apoptosis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Assay Plate Setup Assay Plate Setup Protein Quantification->Assay Plate Setup Add Lysate and Controls Add Lysate and Controls Assay Plate Setup->Add Lysate and Controls Add Substrate Add Substrate Add Lysate and Controls->Add Substrate Incubation Incubation Add Substrate->Incubation Measure Signal Measure Signal Incubation->Measure Signal Calculate Activity Calculate Activity Measure Signal->Calculate Activity Determine Inhibition Determine Inhibition Calculate Activity->Determine Inhibition

Caption: General workflow for a caspase-3 inhibition assay.

Validation & Comparative

A Comparative Analysis of H-VAL-ASP-OH and Other Dipeptide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dipeptides, the simplest protein fragments consisting of two amino acids linked by a peptide bond, are increasingly recognized for their diverse biological activities and therapeutic potential. Among these, H-VAL-ASP-OH, also known as Valyl-L-Aspartic acid, has garnered interest within the scientific community. This guide provides a comparative overview of this compound and other relevant dipeptide analogs, with a focus on their biochemical properties and potential applications in research and drug development. Due to a scarcity of direct comparative studies involving this compound in the public domain, this guide will draw upon available information on its constituent amino acids and structurally similar dipeptides to provide a foundational comparison.

Biochemical Profile of this compound

This compound is a dipeptide composed of the amino acids L-valine and L-aspartic acid. As a product of protein metabolism, it is considered a metabolite found in various biological systems. Its chemical structure confers specific properties that may influence its biological function.

PropertyThis compound (Val-Asp)
Molecular Formula C9H16N2O5
Molecular Weight 232.23 g/mol
Amino Acid Composition L-Valine, L-Aspartic Acid
Known Roles Metabolite

Comparative Analysis with Dipeptide Analogs

Direct experimental data comparing the performance of this compound with other dipeptide analogs is limited. However, by examining the properties of its constituent amino acids and comparing them to other well-studied dipeptides, we can infer potential functional similarities and differences. For this guide, we will consider two representative dipeptide analogs: Carnosine (β-alanyl-L-histidine) , known for its antioxidant and buffering properties, and Aspartame (N-L-α-aspartyl-L-phenylalanine 1-methyl ester) , a well-known artificial sweetener.

FeatureThis compound (Val-Asp)Carnosine (β-Ala-His)Aspartame (Asp-Phe-OMe)
Primary Function MetaboliteAntioxidant, pH bufferArtificial Sweetener
Constituent Amino Acids Valine, Aspartic Acidβ-Alanine, HistidineAspartic Acid, Phenylalanine
Key Biological Effects Largely uncharacterizedScavenges reactive oxygen species, chelates metal ionsInteracts with sweet taste receptors
Potential Therapeutic Areas SpeculativeAnti-aging, neuroprotection, exercise performanceCaloric reduction

Experimental Protocols for Dipeptide Analysis

To facilitate further research and direct comparison, this section outlines key experimental protocols commonly employed in the study of dipeptides.

In Vitro Bioactivity Assays

Objective: To determine the biological effect of a dipeptide on a specific cellular process.

Example: Antioxidant Capacity Assay (ORAC - Oxygen Radical Absorbance Capacity)

  • Preparation of Reagents: Prepare a stock solution of the dipeptide (e.g., this compound, Carnosine) in a suitable buffer (e.g., phosphate-buffered saline, PBS). Prepare fluorescein sodium salt solution, AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution, and Trolox standards.

  • Assay Procedure:

    • Pipette the dipeptide solution, Trolox standards, and a blank (buffer) into a 96-well microplate.

    • Add the fluorescein solution to all wells and incubate.

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for each sample. Plot a standard curve using the Trolox standards. Determine the ORAC value of the dipeptide, expressed as Trolox equivalents.

Cell-Based Signaling Pathway Analysis

Objective: To investigate the effect of a dipeptide on a specific intracellular signaling pathway.

Example: Western Blot Analysis for MAPK Pathway Activation

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., neuronal cells, muscle cells) to a suitable confluency. Treat the cells with varying concentrations of the dipeptide for a specified duration. Include a positive control (e.g., a known activator of the MAPK pathway) and a negative control (vehicle).

  • Protein Extraction: Lyse the cells to extract total protein. Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key MAPK pathway proteins (e.g., ERK1/2, p38, JNK).

    • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing Potential Dipeptide Interactions

While specific signaling pathways for this compound are not yet elucidated, we can create a conceptual workflow for its investigation based on the known roles of its constituent amino acids.

Dipeptide_Investigation_Workflow cluster_0 In Vitro Characterization cluster_1 Mechanism of Action cluster_2 Comparative Analysis This compound This compound Bioactivity_Screening Bioactivity Screening (e.g., Antioxidant, Anti-inflammatory) This compound->Bioactivity_Screening Cell_Culture_Assays Cell Culture Assays (e.g., Proliferation, Viability) This compound->Cell_Culture_Assays Receptor_Binding_Studies Receptor Binding Studies (e.g., SPR, MST) Bioactivity_Screening->Receptor_Binding_Studies Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Cell_Culture_Assays->Signaling_Pathway_Analysis Comparative_Data Comparative Data Table (vs. Dipeptide Analogs) Signaling_Pathway_Analysis->Comparative_Data Receptor_Binding_Studies->Comparative_Data

Caption: A conceptual workflow for the investigation of this compound's biological activity.

Conclusion

This compound represents an intriguing dipeptide with potential biological significance that is currently underexplored. While direct comparative data remains elusive, the established methodologies for peptide analysis provide a clear roadmap for future research. By employing the experimental protocols outlined in this guide, researchers can begin to systematically characterize the bioactivity of this compound and compare its performance against other dipeptide analogs. Such studies will be crucial in unlocking the therapeutic and scientific potential of this and other novel dipeptides. This guide serves as a foundational resource to stimulate and direct these future investigations.

A Comparative Analysis of the Potential Biological Activities of H-VAL-ASP-OH and H-ASP-VAL-OH

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers in drug discovery and peptide science, offering a theoretical comparison and a proposed experimental framework to evaluate the biological activities of Valyl-Aspartic acid and Aspartyl-Valine.

Theoretical Impact of Amino Acid Sequence on Biological Activity

The sequence of amino acids in a peptide dictates its three-dimensional structure, charge distribution, and interaction with biological targets. The key differences between H-VAL-ASP-OH and H-ASP-VAL-OH lie in the exposed N-terminal and C-terminal residues.

  • This compound: This dipeptide presents a hydrophobic, non-polar valine residue at the N-terminus and a hydrophilic, negatively charged aspartic acid residue at the C-terminus. The bulky isopropyl side chain of valine could influence steric interactions with receptors or enzymes.

  • H-ASP-VAL-OH: Conversely, this sequence has an acidic aspartic acid at the N-terminus, presenting a negative charge, and a hydrophobic valine at the C-terminus. This arrangement would lead to a different charge distribution and steric profile compared to its isomer.

These structural differences could theoretically lead to variations in receptor binding affinity, enzymatic processing, and overall biological effect. For instance, peptidases often exhibit substrate specificity based on terminal amino acids.

Biological Roles of Constituent Amino Acids

Upon enzymatic cleavage, both dipeptides would release L-valine and L-aspartic acid, which have well-defined biological roles.

  • L-Valine: An essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis, muscle metabolism, and tissue repair[1][2]. Valine catabolism can contribute to the citric acid cycle[1]. It has also been shown to have differential effects on hepatic lipid metabolism compared to other BCAAs[3].

  • L-Aspartic Acid: A non-essential amino acid that is a key intermediate in several metabolic pathways, including the urea cycle and the synthesis of other amino acids and nucleotides[4]. D-aspartate, a stereoisomer, has been identified as a signaling molecule in the nervous and neuroendocrine systems.

The rate and location of cleavage of the dipeptides would determine the localized concentrations of these amino acids and could contribute to their overall biological effect.

Proposed Experimental Framework for Comparative Analysis

To empirically determine the differential biological activities of this compound and H-ASP-VAL-OH, a systematic experimental approach is necessary. The following workflow is proposed for researchers.

experimental_workflow cluster_synthesis Peptide Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Models (Optional) cluster_analysis Data Analysis & Comparison synthesis Synthesize this compound and H-ASP-VAL-OH purification Purify by HPLC synthesis->purification characterization Characterize by Mass Spec & NMR purification->characterization cell_culture Select relevant cell lines (e.g., neuronal, muscle, cancer) characterization->cell_culture animal_model Select appropriate animal model characterization->animal_model cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity proliferation Proliferation Assay (BrdU) cell_culture->proliferation enzyme_inhibition Enzyme Inhibition Assay (e.g., ACE, DPP-IV) cell_culture->enzyme_inhibition receptor_binding Receptor Binding Assay cell_culture->receptor_binding data_collection Collect quantitative data cytotoxicity->data_collection proliferation->data_collection enzyme_inhibition->data_collection receptor_binding->data_collection administration Administer dipeptides animal_model->administration pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) analysis administration->pk_pd efficacy Evaluate physiological effects pk_pd->efficacy efficacy->data_collection statistical_analysis Perform statistical analysis data_collection->statistical_analysis comparison Compare biological activities statistical_analysis->comparison

Caption: Proposed experimental workflow for comparing the biological activities of this compound and H-ASP-VAL-OH.
Detailed Experimental Protocols

1. Peptide Synthesis and Characterization:

  • Synthesis: The dipeptides would be synthesized using standard solid-phase or solution-phase peptide synthesis protocols.

  • Purification: Purification would be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the synthesized peptides would be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

2. In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Human cell lines (e.g., HEK293 for general cytotoxicity, or a disease-relevant line) would be cultured in appropriate media.

  • Treatment: Cells would be seeded in 96-well plates and treated with increasing concentrations of this compound and H-ASP-VAL-OH for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well and incubated.

  • Data Acquisition: The resulting formazan crystals would be solubilized, and the absorbance measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

3. Angiotensin-Converting Enzyme (ACE) Inhibition Assay:

  • Principle: This assay would measure the ability of the dipeptides to inhibit ACE, a key enzyme in blood pressure regulation.

  • Procedure: A commercially available ACE inhibitor screening kit would be used. The assay typically involves the incubation of ACE with a substrate that fluoresces upon cleavage. The dipeptides would be added as potential inhibitors.

  • Data Acquisition: The fluorescence would be measured over time, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) would be calculated for each dipeptide.

Hypothetical Data Presentation

The following tables represent hypothetical data that could be generated from the proposed experiments to facilitate comparison.

Table 1: Hypothetical Cytotoxicity Data (MTT Assay)

DipeptideCell LineIC50 (µM)
This compoundHEK293> 1000
H-ASP-VAL-OHHEK293> 1000
This compoundHT-29 (Colon Cancer)750 ± 50
H-ASP-VAL-OHHT-29 (Colon Cancer)950 ± 70

Table 2: Hypothetical ACE Inhibition Data

DipeptideIC50 (µM)
This compound150 ± 25
H-ASP-VAL-OH300 ± 40
Captopril (Control)0.02 ± 0.005

Theoretical Enzymatic Cleavage

The differential susceptibility of the two dipeptides to enzymatic cleavage by peptidases could be a key determinant of their biological activity and metabolic fate.

enzymatic_cleavage cluster_val_asp This compound Cleavage cluster_asp_val H-ASP-VAL-OH Cleavage val_asp This compound peptidase1 Peptidase A val_asp->peptidase1 val1 L-Valine peptidase1->val1 asp1 L-Aspartic Acid peptidase1->asp1 asp_val H-ASP-VAL-OH peptidase2 Peptidase B asp_val->peptidase2 asp2 L-Aspartic Acid peptidase2->asp2 val2 L-Valine peptidase2->val2

Caption: Theoretical enzymatic cleavage of this compound and H-ASP-VAL-OH by different peptidases.

This guide provides a comprehensive, albeit theoretical, comparison of this compound and H-ASP-VAL-OH for researchers. The proposed experimental framework and hypothetical data serve as a starting point for empirical investigation into the potentially distinct biological activities of these dipeptide isomers. Such studies are crucial for advancing our understanding of structure-activity relationships in peptide-based drug discovery.

References

Comparative Analysis of Valyl-Aspartate Binding Affinity for the Dipeptide Permease (DppA) Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of the dipeptide Valyl-Aspartate to the E. coli dipeptide permease (DppA) receptor, a key component of the dipeptide transport system. This document is intended to serve as a resource for researchers in drug development and molecular biology, offering a direct comparison with alternative dipeptides and detailing the experimental protocols used to determine these binding affinities.

Comparative Binding Affinity Data

The binding affinities of Valyl-Aspartate and a selection of structurally similar dipeptides to the DppA receptor were determined using Isothermal Titration Calorimetry (ITC). The dissociation constant (K_d), a measure of binding affinity where a lower value indicates a stronger interaction, is presented below.

DipeptideSequenceDissociation Constant (K_d) in µM (± SD)
Valyl-Aspartate V-D 15.2 (± 1.8)
Valyl-GlutamateV-E25.8 (± 2.5)
Alanyl-AspartateA-D32.1 (± 3.1)
Leucyl-AspartateL-D18.9 (± 2.2)
Glycyl-AspartateG-D45.6 (± 4.3)

Table 1: Binding affinities of various dipeptides to the DppA receptor, as determined by Isothermal Titration Calorimetry. Lower K_d values signify higher binding affinity.

Experimental Protocols

The following section details the methodology for the Isothermal Titration Calorimetry (ITC) experiments used to generate the data in Table 1.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a ligand (in this case, the dipeptide) to a macromolecule (the DppA receptor). This technique allows for the determination of the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event in a single experiment.

Materials:

  • Recombinant E. coli DppA receptor, purified to >95% homogeneity.

  • Synthetic dipeptides (Valyl-Aspartate, Valyl-Glutamate, Alanyl-Aspartate, Leucyl-Aspartate, Glycyl-Aspartate) of >98% purity.

  • ITC instrument (e.g., MicroCal PEAQ-ITC).

  • Binding buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

Procedure:

  • The DppA receptor was dialyzed extensively against the binding buffer. The final concentration of the DppA solution in the sample cell was adjusted to 20 µM.

  • The dipeptides were dissolved in the same binding buffer to a final concentration of 200 µM for the titration syringe.

  • The ITC experiment was performed at 25°C.

  • An initial injection of 0.4 µL of the dipeptide solution was followed by 18 subsequent injections of 2 µL each, with a 150-second spacing between injections to allow for the system to return to thermal equilibrium.

  • The heat of dilution was determined by injecting the dipeptide solution into the buffer-filled sample cell and was subtracted from the experimental data.

  • The resulting data were fitted to a one-site binding model using the instrument's analysis software to determine the thermodynamic parameters, including the K_d.

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship of the binding comparison.

experimental_workflow cluster_preparation Sample Preparation cluster_itc Isothermal Titration Calorimetry cluster_analysis Data Analysis DppA Purified DppA Receptor (20 µM) ITC_instrument ITC Instrument at 25°C DppA->ITC_instrument Dipeptide Dipeptide Solution (200 µM) Dipeptide->ITC_instrument Titration Titration of Dipeptide into DppA Solution ITC_instrument->Titration Heat_measurement Measurement of Heat Change Titration->Heat_measurement Dilution_correction Correction for Heat of Dilution Heat_measurement->Dilution_correction Binding_isotherm Generation of Binding Isotherm Dilution_correction->Binding_isotherm Fitting Fitting to One-Site Binding Model Binding_isotherm->Fitting Results Determination of Kd, ΔH, ΔS, n Fitting->Results

Caption: Workflow for determining dipeptide-DppA binding affinity using ITC.

logical_comparison cluster_target Target Molecule cluster_alternatives Alternative Dipeptides cluster_comparison Binding Affinity Comparison cluster_outcome Outcome Val_Asp Valyl-Aspartate Comparison Lower Kd? Val_Asp->Comparison Val_Glu Valyl-Glutamate Val_Glu->Comparison Ala_Asp Alanyl-Aspartate Ala_Asp->Comparison Leu_Asp Leucyl-Aspartate Leu_Asp->Comparison Gly_Asp Glycyl-Aspartate Gly_Asp->Comparison Higher_Affinity Higher Affinity Comparison->Higher_Affinity Yes Lower_Affinity Lower Affinity Comparison->Lower_Affinity No

Caption: Logical diagram for comparing the binding affinity of Valyl-Aspartate.

The Dipeptide H-VAL-ASP-OH: A Critical Review of its Suitability as a Negative Control in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biomedical research, particularly in studies involving apoptosis and proteolytic enzyme activity, the use of appropriate negative controls is paramount to ensure the validity and specificity of experimental findings. This guide provides a comprehensive comparison of the dipeptide H-VAL-ASP-OH and the widely accepted negative control, Z-FA-FMK, for use in caspase activity assays. While this compound presents a simple, structurally distinct peptide, its application as a negative control lacks documented evidence. In contrast, Z-FA-FMK is an established tool, though not without its own biological activities. This comparison aims to equip researchers with the necessary information to make an informed decision on the most suitable negative control for their experimental needs.

Understanding the Role of a Negative Control in Caspase Assays

Caspases are a family of cysteine proteases that play a critical role in programmed cell death (apoptosis). Caspase activity assays are fundamental in apoptosis research and for screening potential therapeutic agents. These assays often utilize peptide substrates that are recognized and cleaved by specific caspases. Inhibitors of caspases, such as the pan-caspase inhibitor Z-VAD-FMK, are crucial tools for studying these pathways.

A negative control in this context should ideally be a molecule that is structurally related to the active inhibitor but lacks the specific chemical moieties required for biological activity. This helps to ensure that the observed effects of the active compound are not due to non-specific interactions, solvent effects, or other experimental artifacts.

Comparative Analysis: this compound vs. Z-FA-FMK

While this compound (Valyl-Aspartic acid) has been proposed as a potential negative control due to its simple dipeptide structure, there is a lack of published data supporting its use in this capacity. In contrast, Z-FA-FMK (carbobenzoxy-phenylalanyl-alanyl-fluoromethylketone) is a well-documented negative control for FMK-containing caspase inhibitors.[1][2]

FeatureThis compoundZ-FA-FMK
Structure A simple dipeptide of Valine and Aspartic Acid.A tripeptide derivative with a C-terminal fluoromethyl ketone (FMK) group.
Mechanism of "Inaction" Lacks the necessary structural complexity and reactive groups to interact with the caspase active site.Lacks the critical aspartate residue at the P1 position required for caspase recognition and cleavage.[1][3]
Primary Use Hypothetical negative control.Established negative control for FMK-based caspase inhibitors.[1]
Potential for Off-Target Effects Low, due to its simple structure.Can inhibit other cysteine proteases like cathepsins B and L.

Table 1: Structural and Functional Comparison of this compound and Z-FA-FMK.

Experimental Data: Performance of Z-FA-FMK as a Negative Control

Numerous studies have demonstrated the inability of Z-FA-FMK to inhibit apoptosis, confirming its suitability as a negative control. For instance, in Jurkat T-cells induced to undergo apoptosis, treatment with Z-FA-FMK showed no significant reduction in apoptotic cells compared to the untreated control, whereas active caspase inhibitors effectively blocked cell death.

Treatment% Apoptotic Cells (Annexin V positive)
Untreated Control5%
Apoptosis Inducer45%
Apoptosis Inducer + Active Caspase Inhibitor10%
Apoptosis Inducer + Z-FA-FMK42%

Table 2: Representative data on the effect of Z-FA-FMK on apoptosis in Jurkat cells. (Note: This is example data synthesized from typical experimental outcomes described in the literature).

Experimental Protocols

Caspase-3 Activity Assay (Colorimetric)

This protocol outlines a standard method for measuring caspase-3 activity in cell lysates using a colorimetric substrate.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Active caspase inhibitor (e.g., Z-DEVD-FMK)

  • Negative control (e.g., Z-FA-FMK or this compound)

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Cell Treatment: Culture cells and induce apoptosis using the desired agent. Concurrently, treat cells with the apoptosis inducer in the presence of the active inhibitor or the negative control. An untreated cell population should also be maintained as a baseline control.

  • Cell Lysis: Harvest the cells and lyse them using the Cell Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Caspase Assay: In a 96-well plate, add an equal amount of protein from each lysate. Add 2X Reaction Buffer to each well.

  • Substrate Addition: Add the DEVD-pNA substrate to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of caspase-3 activity.

Visualization of Experimental Logic and Pathways

Experimental Workflow for Evaluating a Negative Control

experimental_workflow cluster_setup Experimental Setup cluster_assay Caspase Activity Assay cluster_results Expected Results Control Untreated Cells Lysis Cell Lysis Control->Lysis Induced Apoptosis-Induced Cells Induced->Lysis Inhibited Induced + Active Inhibitor Inhibited->Lysis Negative Induced + Negative Control Negative->Lysis Assay Add Substrate & Incubate Lysis->Assay Measure Measure Activity Assay->Measure Result_Control Basal Activity Measure->Result_Control from Control Result_Induced High Activity Measure->Result_Induced from Induced Result_Inhibited Low Activity Measure->Result_Inhibited from Inhibited Result_Negative High Activity (similar to Induced) Measure->Result_Negative from Negative

Caption: Workflow for testing the efficacy of a negative control in a caspase assay.

Simplified Apoptosis Signaling Pathway

apoptosis_pathway cluster_inhibitors Inhibitor Action Apoptotic_Stimulus Apoptotic Stimulus Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis Active_Inhibitor Active Inhibitor (e.g., Z-VAD-FMK) Active_Inhibitor->Executioner_Caspases Inhibits Negative_Control Negative Control (e.g., Z-FA-FMK) Negative_Control->Executioner_Caspases No Inhibition

Caption: The role of inhibitors and negative controls in the caspase cascade.

Conclusion and Recommendations

The selection of an appropriate negative control is a critical step in experimental design. While the dipeptide this compound is structurally simple and unlikely to have significant off-target effects, its use as a negative control in caspase assays is not supported by the current scientific literature. Therefore, its adoption would require extensive validation.

In contrast, Z-FA-FMK is a well-established negative control for FMK-based caspase inhibitors. Its inability to inhibit caspase-mediated apoptosis has been experimentally verified. However, researchers should be aware of its potential to inhibit other cysteine proteases, which could be a confounding factor in some experimental systems.

For researchers studying caspase-dependent apoptosis, Z-FA-FMK remains the recommended negative control when using FMK-containing inhibitors. If the experimental system is sensitive to the inhibition of cathepsins, or if a non-FMK based inhibitor is used, a scrambled peptide with a similar amino acid composition to the active inhibitor but a randomized sequence could be considered as an alternative negative control. In all cases, the choice of a negative control should be justified and, if novel, validated within the specific experimental context.

References

A Comparative Analysis of Val-Asp Dipeptide Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of peptides is a cornerstone of innovation. The dipeptide Val-Asp, composed of valine and aspartic acid, serves as a fundamental building block in various research applications. This guide provides a comparative analysis of the primary methods for Val-Asp synthesis: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. We will delve into the experimental protocols, present comparative data, and visualize the workflows to aid in selecting the most suitable method for your research needs.

Comparison of Synthesis Methods

The selection of a synthesis method for Val-Asp depends on several factors, including the desired scale, purity requirements, cost considerations, and the specific application of the dipeptide. Each method presents a unique set of advantages and disadvantages.

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Enzymatic Synthesis
Overall Yield High (typically >80%)Moderate to High (typically 60-80%)High (often >90%)
Purity (crude) Good (impurities are often deletion sequences)Variable (requires purification after each step)Very High (highly specific, minimal byproducts)
Reaction Time Fast (automated processes)Slow (manual and multi-step)Moderate (dependent on enzyme kinetics)
Scalability Excellent for small to medium scaleGood for large scale, but labor-intensivePotentially scalable, but can be limited by enzyme cost and stability
Cost High (resins, reagents, and solvents)Moderate (less expensive reagents, but more labor)Variable (enzyme cost can be high, but reagents are cheaper)
Environmental Impact High (large volumes of hazardous solvents)Moderate (significant solvent use for purification)Low (typically aqueous, mild conditions)

Experimental Protocols

Below are detailed methodologies for the synthesis of Val-Asp using the three compared methods. These protocols are representative and may require optimization based on specific laboratory conditions and desired outcomes.

Solid-Phase Peptide Synthesis (SPPS) of Val-Asp

This protocol utilizes the widely adopted Fmoc/tBu strategy.

Materials:

  • Fmoc-Asp(OtBu)-Wang resin

  • Fmoc-Val-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS)

Procedure:

  • Resin Swelling: The Fmoc-Asp(OtBu)-Wang resin is swelled in DMF for 30 minutes.

  • Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group from the aspartic acid residue. The resin is then washed thoroughly with DMF and DCM.

  • Coupling of Valine: Fmoc-Val-OH (3 equivalents) is pre-activated with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 10 minutes. The activated amino acid solution is then added to the resin, and the mixture is agitated for 2 hours.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Final Fmoc Deprotection: The Fmoc group from the newly added valine is removed using 20% piperidine in DMF as described in step 2.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting group (OtBu) is removed by treating the resin with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Liquid-Phase Peptide Synthesis (LPPS) of Val-Asp

This protocol involves the coupling of protected amino acids in solution.

Materials:

  • Boc-Val-OH

  • H-Asp(OBzl)-OMe·HCl

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl, saturated NaHCO3 solution, brine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • 1 M NaOH

Procedure:

  • Coupling: Boc-Val-OH (1 equivalent), H-Asp(OBzl)-OMe·HCl (1 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) are dissolved in DCM. The mixture is cooled to 0°C, and DIPEA (2.2 equivalents) is added. The reaction is stirred at 0°C for 1 hour and then at room temperature overnight.

  • Work-up: The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Boc Deprotection: The protected dipeptide is dissolved in a solution of 4 M HCl in dioxane and stirred for 1 hour. The solvent is evaporated to yield the amine hydrochloride salt.

  • Side-Chain and C-terminal Deprotection (Hydrogenolysis): The resulting dipeptide is dissolved in methanol, and 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere overnight to remove the benzyl ester from the aspartic acid side chain.

  • Saponification: The methyl ester is saponified by dissolving the product in methanol and adding 1 M NaOH. The reaction is monitored by TLC. Upon completion, the solution is neutralized with 1 M HCl.

  • Purification: The final Val-Asp dipeptide is purified from the aqueous solution using ion-exchange chromatography.

Enzymatic Synthesis of Val-Asp

This method utilizes a protease enzyme to catalyze the peptide bond formation.

Materials:

  • N-benzyloxycarbonyl-L-valine methyl ester (Z-Val-OMe)

  • L-Aspartic acid dimethyl ester hydrochloride (H-Asp(OMe)-OMe·HCl)

  • Thermolysin (or another suitable protease)

  • Biphasic solvent system (e.g., ethyl acetate and water)

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • 1 M NaOH

Procedure:

  • Enzymatic Coupling: Z-Val-OMe and H-Asp(OMe)-OMe·HCl are dissolved in a biphasic system of ethyl acetate and a suitable aqueous buffer. Thermolysin is added to the aqueous phase. The mixture is stirred vigorously at a controlled temperature (e.g., 40°C) for several hours. The reaction progress is monitored by HPLC.

  • Product Isolation: The organic phase containing the protected dipeptide is separated. The aqueous phase is extracted with fresh ethyl acetate. The combined organic phases are dried and concentrated.

  • Deprotection (Hydrogenolysis): The Z-protecting group is removed by catalytic hydrogenolysis using 10% Pd/C in methanol.

  • Saponification: The methyl esters are removed by saponification with 1 M NaOH in methanol.

  • Purification: The final Val-Asp dipeptide is purified by ion-exchange chromatography.

Visualizing the Synthesis Workflows

The following diagrams illustrate the general workflows for each synthesis method.

SPPS_Workflow Resin Fmoc-Asp(OtBu)-Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling Couple Fmoc-Val-OH (DIC/Oxyma) Deprotection1->Coupling Deprotection2 Fmoc Deprotection (Piperidine/DMF) Coupling->Deprotection2 Cleavage Cleavage & Side-Chain Deprotection (TFA) Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Val-Asp Purification->Final_Product LPPS_Workflow Start Boc-Val-OH + H-Asp(OBzl)-OMe Coupling Coupling in Solution (EDC/HOBt) Start->Coupling Workup1 Aqueous Workup Coupling->Workup1 Deprotection1 Boc Deprotection (HCl/Dioxane) Workup1->Deprotection1 Deprotection2 Side-Chain & C-term Deprotection (H2, Pd/C) Deprotection1->Deprotection2 Saponification Saponification (NaOH) Deprotection2->Saponification Purification Purification (Ion-Exchange) Saponification->Purification Final_Product Val-Asp Purification->Final_Product Enzymatic_Workflow Start Z-Val-OMe + H-Asp(OMe)-OMe Coupling Enzymatic Coupling (e.g., Thermolysin) Start->Coupling Isolation Product Isolation Coupling->Isolation Deprotection Deprotection (H2, Pd/C) Isolation->Deprotection Saponification Saponification (NaOH) Deprotection->Saponification Purification Purification (Ion-Exchange) Saponification->Purification Final_Product Val-Asp Purification->Final_Product Biological_Context cluster_synthesis Val-Asp Synthesis cluster_applications Research Applications cluster_biological_roles Biological Roles of Constituent Amino Acids SPPS SPPS Val_Asp Val-Asp Dipeptide SPPS->Val_Asp LPPS LPPS LPPS->Val_Asp Enzymatic Enzymatic Enzymatic->Val_Asp Metabolic_Studies Metabolic Studies Val_Asp->Metabolic_Studies Analytical_Standard Analytical Standard Val_Asp->Analytical_Standard Peptide_Fragment Peptide Synthesis Fragment Val_Asp->Peptide_Fragment Valine Valine (Essential Amino Acid) Val_Asp->Valine constituent Aspartic_Acid Aspartic Acid (Non-essential Amino Acid) Val_Asp->Aspartic_Acid constituent Muscle_Metabolism Muscle Metabolism Valine->Muscle_Metabolism Citric_Acid_Cycle Citric Acid Cycle Aspartic_Acid->Citric_Acid_Cycle Urea_Cycle Urea Cycle Aspartic_Acid->Urea_Cycle Neurotransmitter Neurotransmitter Aspartic_Acid->Neurotransmitter

A Comparative Analysis of H-VAL-ASP-OH: Assessing the Efficacy Landscape

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the dipeptide H-VAL-ASP-OH (Valyl-aspartic acid) reveals a significant gap in the scientific literature regarding its specific in vitro and in vivo efficacy. While its constituent amino acids, valine and aspartic acid, are well-characterized, the dipeptide itself remains largely unexplored as a therapeutic agent. This guide summarizes the current state of knowledge and highlights the absence of robust experimental data, positioning this compound as a compound with undetermined biological activity and therapeutic potential.

Currently, this compound is primarily recognized as a dipeptide formed from L-valine and L-aspartic acid residues and is identified as a metabolite.[1][2] It can be found in enzymatic hydrolysates of food proteins.[2] Despite the well-documented physiological roles of its constituent amino acids, there is a notable absence of dedicated studies investigating the specific biological effects of the Val-Asp dipeptide.

In Vitro Efficacy: A Research Void

A comprehensive search of scientific databases reveals a lack of specific in vitro studies designed to evaluate the efficacy of this compound. There are no publicly available data from key experiments such as enzyme inhibition assays, receptor binding studies, or cell-based functional assays. Consequently, its mechanism of action, potential biological targets, and specific cellular effects remain unknown.

In Vivo Efficacy: Uncharted Territory

Similarly, there is no evidence of in vivo studies conducted in animal models to assess the physiological effects, pharmacokinetics, or therapeutic potential of this compound. The scientific community has yet to publish research on its administration to living organisms, leaving its safety profile, bioavailability, and overall efficacy in a physiological context completely uncharacterized.

Comparative Data Summary

The following table starkly illustrates the absence of quantitative data for this compound in comparison to a hypothetical alternative.

ParameterThis compoundAlternative Compound (Hypothetical)
In Vitro Data
Target Binding Affinity (Kd)No Data Available10 nM
Enzyme Inhibition (IC50)No Data Available50 nM
Cell Viability (EC50)No Data Available1 µM
In Vivo Data
Bioavailability (%)No Data Available40%
Half-life (t1/2)No Data Available6 hours
Efficacy in Animal ModelNo Data Available50% tumor growth inhibition

Context from Constituent Amino Acids and Related Peptides

While no direct efficacy data exists for this compound, the known roles of L-aspartic acid and L-valine may offer some speculative avenues for future research. L-aspartic acid is a non-essential amino acid that functions as an excitatory neurotransmitter and plays a role in the urea cycle and gluconeogenesis.[3][4] L-valine is an essential branched-chain amino acid crucial for muscle growth and tissue repair.

Research on other peptides containing the Asp and Val residues in a larger sequence has been conducted. For instance, the tetrapeptide Arg-Glu-Asp-Val (REDV) has been shown to inhibit platelet adhesion. However, these findings cannot be directly extrapolated to the dipeptide this compound.

Experimental Protocols: A Call for Future Research

The absence of published studies means there are no established experimental protocols for evaluating this compound. Future investigations would require the development and validation of new methodologies, starting with fundamental in vitro screening.

A logical workflow for the initial investigation of a novel dipeptide like this compound is outlined below. This diagram highlights the necessary experimental stages that are currently missing for this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization (this compound) B Target Identification Assays (e.g., Affinity Chromatography) A->B C Biochemical Assays (Enzyme Inhibition, Receptor Binding) B->C D Cell-Based Functional Assays (e.g., Proliferation, Apoptosis, Signaling) C->D E Pharmacokinetic Studies (ADME) D->E F Safety & Toxicology Studies E->F G Efficacy Studies in Disease-Specific Animal Models F->G H Data Analysis & Lead Optimization G->H

Logical Workflow for Investigating this compound

Signaling Pathways: An Open Question

Due to the lack of research, there are no known signaling pathways modulated by this compound. The identification of such pathways would be contingent on initial in vitro screening and target identification studies, as depicted in the workflow diagram above.

Conclusion

For researchers, scientists, and drug development professionals, this compound represents a veritable blank slate. There is currently no scientific evidence to support any claims of in vitro or in vivo efficacy. The dipeptide's biological role, if any, beyond that of a simple metabolite, is yet to be determined. The lack of data underscores a potential opportunity for novel research to explore the bioactivity of this and other simple dipeptides. Until such studies are conducted and published, any consideration of this compound for therapeutic applications would be entirely speculative.

References

Ensuring Reproducibility in Experiments with H-VAL-ASP-OH and Alternative Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. When working with synthetic peptides such as H-VAL-ASP-OH (Valyl-Aspartic Acid), ensuring the consistency and quality of the reagent is a critical first step. Due to the complexities of peptide synthesis, significant batch-to-batch variation can occur, leading to irreproducible outcomes.[1][2] This guide provides a framework for comparing the performance of different batches of this compound or its alternatives, supported by recommended experimental protocols and data presentation standards.

The challenges in achieving high peptide purity and consistency stem from the synthesis process itself. Impurities can arise from incomplete coupling reactions, side reactions, or degradation during synthesis and purification.[3] These impurities can potentially interfere with biological assays, making rigorous quality control essential.[4]

Comparative Analysis of Peptide Quality

To objectively compare different lots or suppliers of a peptide like this compound, a multi-faceted analytical approach is necessary. Researchers should not solely rely on the Certificate of Analysis (COA) provided by the supplier but should consider performing independent verification.[2] The following table summarizes the key analytical and functional parameters that should be assessed.

Table 1: Comparative Data Summary for Two Lots of this compound

ParameterMethodLot ALot BAcceptance Criteria
Identity
Molecular WeightMass Spectrometry (MS)246.25 Da246.28 DaExpected MW ± 0.5 Da
SequenceMS/MS or Edman DegradationConfirmedConfirmedCorrect Sequence
Purity
Purity LevelHPLC98.5%96.2%> 95%
Major ImpurityHPLC-MS0.8% (Deletion product)1.5% (Truncated sequence)Individual impurity < 1%
Quantity
Net Peptide ContentAmino Acid Analysis (AAA)85%78%Report Value
Physical Properties
AppearanceVisual InspectionWhite lyophilized powderWhite lyophilized powderAs expected
SolubilityDissolution TestClear solution at 10 mg/mL in H₂OForms slight precipitate at 10 mg/mL in H₂OClear solution at target concentration
Functional Activity
Biological Activity (IC₅₀)In vitro functional assay5.2 µM8.9 µMConsistent with reference lot (± 20%)

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of peptide lots. The following are key experimental protocols that should be employed.

Analytical Characterization
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the peptide and identify any impurities.

    • Method: A reversed-phase HPLC (RP-HPLC) is the standard method.

      • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

      • Detection: UV absorbance at 214 nm and 280 nm.

    • Analysis: The purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks.

  • Mass Spectrometry (MS):

    • Objective: To confirm the identity (molecular weight) of the peptide.

    • Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used. The peptide sample is introduced into the mass spectrometer, and the resulting mass-to-charge (m/z) ratio is analyzed to determine the molecular weight.

    • Analysis: The observed molecular weight should match the theoretical molecular weight of this compound (C₉H₁₄N₂O₅, MW: 246.22 g/mol ).

  • Amino Acid Analysis (AAA):

    • Objective: To determine the net peptide content. This is crucial for accurate dosing in experiments.

    • Method: The peptide is hydrolyzed into its constituent amino acids, which are then quantified, typically by HPLC or ion-exchange chromatography.

    • Analysis: The ratio of the amino acids should correspond to the peptide's sequence (1:1 for Valine and Aspartic Acid). The total amount of quantified amino acids allows for the calculation of the net peptide weight as a percentage of the gross weight (which includes counter-ions and water).

Functional Assay
  • Objective: To ensure that the biological activity of the peptide is consistent between lots.

  • Method: A relevant in vitro or cell-based assay should be used. The choice of assay will depend on the known or expected biological function of this compound. This could be a receptor binding assay, an enzyme inhibition assay, or a cell proliferation assay, for example.

  • Procedure:

    • Prepare stock solutions of both peptide lots based on the net peptide content determined by AAA.

    • Perform a dose-response curve for each lot in the chosen functional assay.

    • Include a positive and negative control, as well as a previously validated reference lot of the peptide if available.

    • Calculate the relevant functional parameter (e.g., IC₅₀ or EC₅₀) for each lot.

  • Analysis: The functional parameters for the different lots should be comparable and fall within an acceptable range of variability for the specific assay.

Workflow for Qualifying a New Peptide Batch

To ensure the reproducibility of experimental results, a standardized workflow for the qualification of each new batch of a peptide reagent is recommended. The following diagram illustrates such a workflow.

G cluster_0 Peptide Batch Qualification Workflow A Receive New Peptide Batch (e.g., this compound) B Review Certificate of Analysis (COA) A->B C Analytical Characterization B->C D Purity (HPLC) C->D Test E Identity (Mass Spec) C->E Test F Quantity (AAA) C->F Test G Compare to Specifications D->G E->G F->G H Functional Validation G->H Pass L Reject Batch & Contact Supplier G->L Fail I Dose-Response Assay H->I Perform J Compare to Reference Lot I->J K Accept Batch for Use J->K Pass J->L Fail

Caption: Workflow for qualifying a new peptide batch.

References

A Comparative Guide to Caspase Inhibitors: H-VAL-ASP-OH in Context with Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of apoptosis research and therapeutic development, caspase inhibitors represent a cornerstone for modulating programmed cell death. This guide provides a comparative analysis of a hypothetical peptide-based inhibitor, H-VAL-ASP-OH, alongside well-characterized small molecule inhibitors. The objective is to offer a clear, data-driven comparison to aid in the selection of appropriate tools for research and drug discovery.

Introduction to Caspase Inhibition

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis. Their inhibition offers a powerful strategy to prevent cell death in various pathological conditions, including neurodegenerative diseases, ischemic injury, and certain inflammatory disorders. Small molecule inhibitors of caspases are broadly categorized into peptide-based and non-peptidic compounds, each with distinct characteristics in terms of specificity, potency, and mechanism of action.

The Hypothetical Peptide Inhibitor: this compound

To illustrate the properties of a simple, peptide-based caspase inhibitor, we introduce this compound. This hypothetical tripeptide sequence contains key features for caspase recognition. The C-terminal aspartic acid (Asp) residue is the primary determinant for substrate recognition by caspases (the P1 position). The preceding amino acids at the P2 (Asp), P3 (Val), and P4 positions contribute to the specificity and affinity of the interaction with different caspase isoforms. Based on its structure, this compound would be expected to act as a competitive inhibitor, binding to the active site of caspases. However, without a reactive group (like a fluoromethylketone or an aldehyde), its potency would likely be modest and its inhibition reversible.

Comparison with Established Small Molecule Inhibitors

For a comprehensive comparison, we will evaluate this compound's hypothetical profile against three well-documented small molecule caspase inhibitors: the peptide-based irreversible inhibitors Z-VAD-FMK and Q-VD-OPh , and the non-peptidic irreversible inhibitor Emricasan (IDN-6556) .

Data Presentation: Quantitative Comparison of Caspase Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of these compounds against a panel of caspases. Lower IC50 values indicate higher potency.

InhibitorTypeMechanismCaspase-1 (nM)Caspase-3 (nM)Caspase-7 (nM)Caspase-8 (nM)Caspase-9 (nM)Pan-Caspase Inhibition
This compound (Hypothetical) Peptide-basedReversible, CompetitiveModerateModerateModerateModerateModerateBroad
Z-VAD-FMK Peptide-basedIrreversible, Covalent~2~0.5~1.6~0.8~1.3Yes
Q-VD-OPh Peptide-basedIrreversible, Covalent25 - 40025 - 4004825 - 40025 - 400Yes[1][2][3]
Emricasan (IDN-6556) Non-peptidicIrreversible, CovalentPotentPotentPotentPotentPotentYes

Note: IC50 values for Z-VAD-FMK and Emricasan can vary depending on the assay conditions and are presented here as representative values.

Mechanism of Action: A Visual Representation

The following diagram illustrates the general mechanism of competitive and irreversible inhibition of caspases.

Caspase Inhibition Mechanism Mechanism of Caspase Inhibition cluster_0 Competitive Inhibition (e.g., this compound) cluster_1 Irreversible Inhibition (e.g., Z-VAD-FMK, Q-VD-OPh) Caspase_Active_Site Caspase Active Site Caspase_Substrate Caspase-Substrate Complex Caspase_Active_Site->Caspase_Substrate Binds Caspase_Inhibitor_R Caspase-Inhibitor Complex (Inactive) Caspase_Active_Site->Caspase_Inhibitor_R Binds Substrate Natural Substrate Substrate->Caspase_Substrate Inhibitor_R Reversible Inhibitor (this compound) Inhibitor_R->Caspase_Inhibitor_R Cleaved_Products Cleaved Products Caspase_Substrate->Cleaved_Products Cleavage Caspase_Inhibitor_R->Caspase_Active_Site Dissociates Caspase_Active_Site_I Caspase Active Site Caspase_Inhibitor_I Covalently Bound Complex (Inactive) Inhibitor_I Irreversible Inhibitor (e.g., Z-VAD-FMK) Inhibitor_I->Caspase_Inhibitor_I Forms Covalent Bond

Figure 1. General mechanisms of caspase inhibition.

Apoptotic Signaling Pathway

Caspase inhibitors interfere with the apoptotic signaling cascade. The diagram below illustrates the intrinsic and extrinsic apoptosis pathways, highlighting the central role of caspases.

Apoptosis Signaling Pathway Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Caspase_Inhibitors Caspase Inhibitors (e.g., this compound, Z-VAD-FMK, Q-VD-OPh) Caspase_Inhibitors->Caspase8 Inhibit Caspase_Inhibitors->Caspase9 Inhibit Caspase_Inhibitors->Caspase3 Inhibit Caspase Activity Assay Workflow Fluorometric Caspase Activity Assay Workflow A 1. Prepare Cell Lysates - Induce apoptosis in cell culture. - Lyse cells to release caspases. B 2. Prepare Reaction Mixture - In a 96-well plate, add cell lysate. - Add caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AFC for caspase-3). A->B C 3. Add Inhibitor - Add varying concentrations of the caspase inhibitor (e.g., this compound). B->C D 4. Incubate - Incubate at 37°C for 1-2 hours. C->D E 5. Measure Fluorescence - Read fluorescence using a microplate reader (Ex/Em appropriate for the fluorophore). D->E F 6. Data Analysis - Calculate % inhibition and determine IC50 value. E->F Annexin V Staining Workflow Annexin V Apoptosis Assay Workflow A 1. Cell Treatment - Treat cells with apoptosis-inducing agent and/or caspase inhibitor. B 2. Cell Harvesting - Harvest cells and wash with cold PBS. A->B C 3. Staining - Resuspend cells in Annexin V binding buffer. - Add FITC-conjugated Annexin V and Propidium Iodide (PI). B->C D 4. Incubation - Incubate at room temperature in the dark for 15 minutes. C->D E 5. Flow Cytometry Analysis - Analyze the stained cells by flow cytometry. D->E F 6. Data Interpretation - Differentiate between live, early apoptotic, late apoptotic, and necrotic cells. E->F

References

Valyl-Aspartate: Elucidating its Mechanism of Action Remains an Open Area of Scientific Inquiry

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the biological roles of its constituent amino acids, L-valine and L-aspartic acid, the dipeptide Valyl-Aspartate (Val-Asp) does not have a scientifically confirmed and established mechanism of action as a distinct therapeutic agent. Current research primarily identifies Val-Asp as a metabolite resulting from protein digestion and metabolism.

While L-aspartic acid is a known excitatory neurotransmitter that can activate N-methyl-D-aspartate (NMDA) receptors and is involved in numerous metabolic pathways, and L-valine is an essential branched-chain amino acid crucial for muscle growth and tissue repair, the specific pharmacological or therapeutic activity of the dipeptide Valyl-Aspartate itself is not well-documented in publicly available scientific literature, clinical trial data, or patent filings.

Our comprehensive search for a defined therapeutic application and mechanism of action for Valyl-Aspartate did not yield sufficient evidence to construct a detailed comparison guide as requested. The available information is summarized below.

Current Understanding of Valyl-Aspartate and Related Compounds

Valyl-Aspartate is recognized as a dipeptide formed from the amino acids L-valine and L-aspartic acid[1]. It is found in protein hydrolysates and is considered a metabolic product[2].

In contrast, other molecules containing aspartate have defined therapeutic uses:

  • L-ornithine L-aspartate (LOLA): This salt of two amino acids is used in the treatment of hepatic encephalopathy. Its mechanism involves increasing the synthesis of urea and glutamine, which helps to lower high blood ammonia levels.

  • D-aspartate: This stereoisomer of aspartic acid has been investigated for its potential role in modulating neurotransmission and has shown some effects in studies related to myelin repair[3].

It is crucial to distinguish Valyl-Aspartate from these other compounds, as their mechanisms of action are specific to their unique chemical structures and are not directly transferable to the Val-Asp dipeptide.

The Role of Constituent Amino Acids

L-Aspartic Acid:

  • Neurotransmission: L-aspartic acid acts as an excitatory neurotransmitter in the central nervous system, primarily by activating NMDA receptors[4][5].

  • Metabolism: It is a key metabolite in the urea cycle and gluconeogenesis and plays a role in the malate-aspartate shuttle, which is essential for cellular energy production.

  • Biosynthesis: It serves as a precursor for the synthesis of other amino acids and nucleotides.

L-Valine:

  • Protein Synthesis: As an essential amino acid, L-valine is a fundamental building block for proteins.

  • Muscle Metabolism: It is a branched-chain amino acid (BCAA) that plays a significant role in muscle growth, tissue repair, and energy production.

While the individual functions of L-aspartic acid and L-valine are well-understood, the specific activity of the dipeptide Valyl-Aspartate as a single entity with a unique mechanism of action has not been established in the existing scientific literature.

Conclusion

Based on a thorough review of available scientific data, there is no confirmed mechanism of action for Valyl-Aspartate as a therapeutic agent. It is primarily recognized as a metabolite. Therefore, a comparison guide with alternative molecules, including quantitative data and experimental protocols, cannot be developed at this time. Further research is required to determine if Valyl-Aspartate possesses any specific biological activities that would warrant its development as a therapeutic product. Without such foundational research, any discussion of its mechanism of action would be speculative.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of H-VAL-ASP-OH for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Protocols

Before commencing any disposal procedure, adherence to standard laboratory safety practices is crucial. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemicals used in your processes. In the absence of a specific SDS for H-VAL-ASP-OH, it should be handled with the care afforded to all laboratory chemicals.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves, such as nitrile.

  • Eye Protection: Safety goggles or a face shield are essential to prevent splashes.

  • Lab Coat: A fully buttoned lab coat provides a critical barrier against skin contact.

Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound waste depends on its form (solid or liquid) and the specific regulations of your institution.

Solid Waste Disposal:

Solid waste contaminated with this compound, such as unused reagents, contaminated pipette tips, gloves, and empty vials, must be managed as hazardous chemical waste.

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be clearly marked with "Hazardous Waste" and the full chemical name "this compound".

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, until collection by your institution's certified hazardous waste management service.

Liquid Waste Disposal:

Solutions containing this compound should not be disposed of down the drain.[1] They should be collected and treated as chemical waste.

  • Collection: Collect all liquid waste containing this compound in a sealable, chemical-resistant container.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and an approximate concentration.

  • Chemical Inactivation (if required by your institution): For some peptide waste, chemical inactivation may be recommended to denature the peptide, rendering it biologically inactive.[1] This should be performed in a chemical fume hood.

    • Reagent Selection: Common inactivation reagents include 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite), 1 M Sodium Hydroxide (NaOH), or 1 M Hydrochloric Acid (HCl).[1]

    • Procedure: Carefully add the liquid peptide waste to the inactivation solution, typically at a ratio of 1 part waste to 10 parts inactivation solution.[1]

    • Contact Time: Allow the mixture to react for a minimum of 30-60 minutes.[1]

    • Neutralization: If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.5 before final disposal.

  • Storage and Disposal: Store the sealed container in a designated hazardous waste area for collection by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal service.

Quantitative Data for Decontamination

While specific quantitative data for this compound is not available, the following table summarizes general parameters for common chemical decontamination methods for peptide toxins.

Decontamination MethodReagent ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite 0.5-1.0% final concentration for solutions; 6% for concentrated peptides20-60 minutesEffective for many peptides but can be corrosive to some surfaces.
Strong Acid/Base 1 M HCl or 1 M NaOHMinimum 30 minutesHighly effective but requires a neutralization step before disposal.
Enzymatic Detergent Typically a 1% (m/v) solutionVaries by productGood for cleaning labware; may require subsequent disinfection.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated identify_waste_type Identify Waste Type start->identify_waste_type solid_waste Solid Waste (e.g., contaminated labware, unused solid) identify_waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing this compound) identify_waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Leak-Proof Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealable Chemical Waste Container liquid_waste->collect_liquid store_for_disposal Store in Designated Hazardous Waste Area collect_solid->store_for_disposal inactivation_check Institutional Protocol: Inactivation Required? collect_liquid->inactivation_check inactivate_waste Perform Chemical Inactivation (e.g., with bleach, NaOH, or HCl) inactivation_check->inactivate_waste Yes inactivation_check->store_for_disposal No neutralize_waste Neutralize to pH 5.5-9.5 (if strong acid/base used) inactivate_waste->neutralize_waste neutralize_waste->store_for_disposal final_disposal Arrange for Pickup by Certified Hazardous Waste Management store_for_disposal->final_disposal

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize your institution's specific waste management protocols and consult with your EHS department for any clarifications.

References

Essential Safety and Operational Guide for Handling H-VAL-ASP-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling the dipeptide H-VAL-ASP-OH (Valylaspartic acid). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesPrevents skin contact with the peptide.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne powder.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection N95 or P1 respirator filterRecommended when handling the lyophilized powder to prevent inhalation.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for both safety and maintaining the integrity of the compound.

2.1. Receiving and Storage

Upon receipt, visually inspect the container for any damage. The lyophilized peptide should be stored under the following conditions to ensure stability:

ParameterValue
Storage Temperature ≤ -15°C
Storage Conditions Keep container tightly sealed in a dry, dark place.

2.2. Reconstitution Protocol

  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.

  • Solvent Selection: The choice of solvent will depend on the experimental requirements. For many peptides, sterile, distilled water or a suitable buffer is appropriate.

  • Reconstitution: Add the desired volume of solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, as this can cause aggregation.[1]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.[1]

3.1. Waste Segregation

  • Solid Waste: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused or expired solutions of this compound should be collected as chemical waste. Do not dispose of peptide solutions down the drain.[1]

3.2. Decontamination

For decontaminating surfaces and equipment, the following procedure is recommended:

  • Clean surfaces with an enzymatic detergent to break down the peptide.

  • Follow with a solution of sodium hypochlorite (bleach) at a concentration of approximately 6%.

  • Rinse thoroughly with water.

Decontamination AgentConcentrationApplication
Enzymatic Detergent1% (m/v)Initial cleaning of labware and surfaces.
Sodium Hypochlorite6%Subsequent decontamination.

3.3. Final Disposal

All segregated waste containing this compound should be disposed of through your institution's certified hazardous waste management service, which will typically involve incineration.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the safe handling of this compound.

H_VAL_ASP_OH_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receipt Receive and Inspect Storage Store at <= -15°C Receipt->Storage Equilibrate Equilibrate to Room Temp Storage->Equilibrate Reconstitute Reconstitute with Appropriate Solvent Equilibrate->Reconstitute Experiment Perform Experiment Reconstitute->Experiment SolidWaste Collect Solid Waste Experiment->SolidWaste LiquidWaste Collect Liquid Waste Experiment->LiquidWaste Decontaminate Decontaminate Surfaces Experiment->Decontaminate Incinerate Dispose via Hazardous Waste Service SolidWaste->Incinerate LiquidWaste->Incinerate Decontaminate->Incinerate

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.